tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBNWIPICCWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939420 | |
| Record name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181269-69-2 | |
| Record name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry, plays a pivotal role in the synthesis of a diverse array of pharmaceutical agents. Its rigid piperidone core, coupled with the presence of a bulky tert-butyloxycarbonyl (Boc) protecting group and a methyl substituent, offers a unique stereochemical and electronic profile for the development of novel therapeutics. This guide provides a comprehensive overview of the essential physical properties of this compound, offering both reported and predicted data to facilitate its effective use in research and development. Understanding these properties is paramount for optimizing reaction conditions, purification strategies, and formulation development.
Chemical Structure and Key Identifiers
-
IUPAC Name: this compound[1]
-
Synonyms: N-Boc-3-methyl-4-piperidone, 1-Boc-3-methyl-piperidin-4-one[2][3]
Summary of Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.
| Property | Value | Source (Experimental/Predicted) |
| Appearance | Off-white solid | [3] (Experimental) |
| Melting Point | 45 °C | [3] (Experimental) |
| Boiling Point | 298.8 ± 33.0 °C | [3] (Predicted) |
| Density | 1.060 g/cm³ | [3] (Predicted) |
| Solubility | Insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. | [5][6] (General for N-Boc piperidones) |
| pKa | -1.54 ± 0.40 | [3] (Predicted) |
Detailed Methodologies for Physical Property Determination
The accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following section details the standard experimental protocols for measuring the key physical parameters of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.
Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (for liquids or low-melting solids)
Given that the reported melting point is 45 °C, the compound is a solid at room temperature. However, for purification by distillation or for characterization at elevated temperatures, its boiling point is a relevant parameter. The predicted boiling point is high, suggesting that vacuum distillation would be necessary to prevent decomposition.
Protocol: Micro-Boiling Point Determination
This method is suitable for small sample quantities.
-
Sample Preparation: A small amount of the molten compound (a few microliters) is introduced into a small-diameter test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Caption: Micro-Boiling Point Determination Workflow.
Density Determination
The density of a solid organic compound can be determined using various methods. The displacement method is a common and straightforward approach.
Protocol: Liquid Displacement Method
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, given its reported insolubility), and the initial volume is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.
References
- 1. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-BOC-3-METHYL-PIPERIDIN-4-ONE | 181269-69-2 [chemicalbook.com]
- 4. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. chembk.com [chembk.com]
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate chemical structure
An In-depth Technical Guide to tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, characterization, and applications, with a focus on the causal reasoning behind established protocols and its strategic importance in pharmaceutical development.
Introduction and Strategic Importance
This compound is a functionally rich piperidine derivative. The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics. This specific intermediate is distinguished by three key features: a ketone at the 4-position, a methyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This combination of functionalities makes it an exceptionally versatile precursor for creating complex molecular architectures.
Its most notable application is as a key intermediate in the synthesis of novel Janus kinase (JAK) inhibitors, such as CP-690550 (Tofacitinib), which are used in the treatment of autoimmune diseases.[1] The methyl group at the C3 position introduces a chiral center, allowing for the development of stereospecific drugs, which can significantly improve pharmacological activity and reduce off-target side effects.[2] The ability to produce this compound in a highly pure, optically active form is therefore of great industrial and pharmaceutical importance.[2]
Chemical Structure and Physicochemical Properties
The structural arrangement of this compound dictates its chemical behavior and synthetic utility.
-
IUPAC Name: this compound[3]
-
CAS Number: 181269-69-2[3]
-
Molecular Formula: C₁₁H₁₉NO₃[3]
-
Molecular Weight: 213.27 g/mol [3]
The core of the molecule is a six-membered piperidine ring. The Boc group serves as a crucial protecting group for the secondary amine, preventing its participation in unwanted side reactions while increasing the compound's solubility in organic solvents. The ketone at C4 and the methyl group at C3 are key functional handles for subsequent chemical modifications and stereochemical control.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 213.27 g/mol | PubChem[3] |
| Molecular Formula | C₁₁H₁₉NO₃ | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Exact Mass | 213.13649347 Da | PubChem[3] |
| SMILES | CC1CN(CCC1=O)C(=O)OC(C)(C)C | PubChem[3] |
Synthesis and Mechanistic Rationale
An efficient, high-yield synthesis is critical for the industrial application of this intermediate. One documented approach involves a multi-step process starting from readily available 4-methylpyridinium.[1] This pathway demonstrates a logical sequence of transformations designed to install the required functionalities with high control.
Caption: Synthetic workflow for the target intermediate.
Detailed Synthesis Protocol
The following protocol is based on a reported synthesis with an overall yield of up to 80.2%.[1]
Step 1: N-Benzylation of 4-Methylpyridinium
-
Protocol: 4-methylpyridinium is subjected to an SN2 substitution reaction with benzyl chloride.
-
Causality: The benzyl group is introduced as a robust protecting group for the nitrogen atom, which can be easily removed later under mild hydrogenolysis conditions (debenzylation). This is preferable to using the pyridine ring directly in reduction steps, which can be challenging.
Step 2: Reduction to Piperidine Ring
-
Protocol: The resulting 1-benzyl-3-hydroxy-4-methylpyridium chloride is reduced using sodium borohydride (NaBH₄).
-
Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting the pyridinium salt to the corresponding tetrahydropyridine and subsequently to the fully saturated N-benzyl-3-hydroxy-4-methylpiperidine. The choice of solvent and its concentration is critical for achieving high yield in this step.[1]
Step 3: Oxidation of the Secondary Alcohol
-
Protocol: The secondary alcohol at C3 is oxidized to a ketone using Jones reagent (CrO₃ in sulfuric acid) under mild temperature conditions.
-
Causality: Jones oxidation is a classic and powerful method for converting secondary alcohols to ketones. Performing the reaction at mild temperatures is crucial to prevent over-oxidation or other side reactions, yielding N-benzyl-4-oxo-3-methylpiperidine.
Step 4: Debenzylation (Deprotection)
-
Protocol: The N-benzyl group is removed via catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst.
-
Causality: Catalytic hydrogenolysis is a clean and efficient method for cleaving benzyl amines. The benzyl group is converted to toluene, and the secondary amine (3-methyl-4-oxopiperidine) is liberated without affecting the ketone or the rest of the piperidine ring.
Step 5: N-Boc Protection
-
Protocol: The final step involves the acylation of the secondary amine with di-tert-butyl dicarbonate (Boc anhydride).
-
Causality: This step installs the N-Boc protecting group, yielding the final target product. The Boc group is essential for subsequent synthetic manipulations, as it deactivates the nitrogen nucleophilicity and provides steric bulk, directing reactions at other sites. It can be easily removed later under acidic conditions.
Spectroscopic and Analytical Characterization
To ensure the purity and confirm the identity of the synthesized compound, a combination of spectroscopic methods is employed. The purities and structures of intermediates and the final product are typically examined by GC, GC-MS, IR, and ¹H-NMR.[1]
Table 2: Expected Spectroscopic Data
| Technique | Characteristic Feature | Rationale |
|---|---|---|
| ¹H-NMR | Singlet ~1.4 ppm (9H) | Corresponds to the nine equivalent protons of the tert-butyl group on the Boc protector. |
| Multiplets ~2.0-4.0 ppm | Complex signals corresponding to the protons on the piperidine ring. | |
| Doublet ~1.1 ppm (3H) | Corresponds to the protons of the methyl group at C3, split by the adjacent proton. | |
| IR | Strong absorption ~1715 cm⁻¹ | Characteristic C=O stretch of the ketone in the six-membered ring. |
| Strong absorption ~1690 cm⁻¹ | Characteristic C=O stretch of the carbamate in the Boc group. |
| Mass Spec (MS) | [M+H]⁺ at m/z = 214.14 | Molecular ion peak corresponding to the protonated molecule. |
Applications in Pharmaceutical Synthesis
The primary value of this compound lies in its role as a versatile intermediate for synthesizing complex, high-value pharmaceutical agents.
Caption: Logical pathway from intermediate to therapeutic agent.
Case Study: Synthesis of JAK Inhibitors
The tyrosine kinase Jak3 is a crucial enzyme in the signaling pathways of several interleukins (IL-2, -4, -7, etc.), which are vital for T-cell and B-cell development.[1] Inhibiting Jak3 is a validated therapeutic strategy for treating autoimmune disorders like rheumatoid arthritis.
This compound serves as a foundational scaffold for building the core of Jak3 inhibitors. The ketone at the C4 position is a key handle for introducing the necessary side chains, often via reductive amination, to build out the final drug molecule. The stereochemistry at the C3 methyl group is critical for achieving the correct three-dimensional orientation required for potent and selective binding to the kinase's active site. Patents have been filed for methods to produce optically active versions of this intermediate to support the synthesis of specific isomers for pharmaceutical use.[2]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
GHS Hazard Classification
The compound is classified with the following hazards:
-
H302: Harmful if swallowed[3]
-
H312: Harmful in contact with skin[4]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H332: Harmful if inhaled[4]
-
H335: May cause respiratory irritation[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Personal Protection: Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4] If dust generation is possible, a dust respirator is required.
-
Safe Practices: Avoid all personal contact, including inhalation of dust or fumes.[4] Do not eat, drink, or smoke in the handling area.[4] Wash hands and any exposed skin thoroughly after handling.[6]
Storage
-
Keep containers securely sealed when not in use.[4]
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong acids and oxidizing agents.[6]
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that enables the efficient synthesis of complex and stereochemically defined pharmaceutical agents. Its carefully arranged functional groups—the protected amine, the reactive ketone, and the chiral center—provide a robust platform for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for any research or development professional working in the field of small molecule drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 3. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS Number: 181269-69-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, detailed synthetic protocols with mechanistic insights, rigorous analytical characterization, and its pivotal role in the synthesis of significant pharmaceutical agents.
Core Molecular Identity and Properties
This compound, registered under CAS number 181269-69-2, is a heterocyclic organic compound. It features a piperidin-4-one ring functionalized with a methyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This Boc protecting group is instrumental in synthetic chemistry, as it is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 181269-69-2 | [2] |
| Molecular Formula | C₁₁H₁₉NO₃ | [2] |
| Molecular Weight | 213.27 g/mol | [2] |
| Appearance | White to yellow solid or liquid | [3] |
| Melting Point | 45-54 °C | [1][4] |
| Boiling Point | 298.8±33.0 °C (Predicted) | [5] |
| Density | 1.1±0.1 g/cm³ | [6] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. Sparingly soluble in polar protic solvents. | [7] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of this compound is of significant interest due to its application as a crucial intermediate. One efficient and scalable approach begins with readily available 4-methylpyridinium.[6]
Synthetic Pathway Overview
A multi-step synthesis has been reported, demonstrating a practical route to the target molecule with a good overall yield.[6] The key transformations involve N-benzylation, selective reduction of the pyridine ring, oxidation of the resulting alcohol, and a final debenzylation-protection step.
References
- 1. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 2. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Spectral Analysis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectral data for tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, notably the Janus kinase (JAK) inhibitor, Tofacitinib.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both reported spectral data and a detailed theoretical analysis to aid in the characterization of this molecule.
Introduction and Significance
This compound (also known as N-Boc-3-methyl-4-piperidone) is a heterocyclic building block of significant interest in medicinal chemistry.[3] Its rigid piperidone core, substituted with a methyl group and protected with a tert-butoxycarbonyl (Boc) group, makes it a versatile precursor for creating complex molecular architectures with specific stereochemistry. The Boc protecting group allows for controlled reactions at other sites of the molecule and can be readily removed under acidic conditions, a common strategy in multi-step organic synthesis.[1]
The structural characterization of this intermediate is paramount to ensure the purity and identity of subsequent compounds in a synthetic pathway. This guide delves into the expected and reported data from three primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
Predicted ¹H NMR Spectral Analysis
The structure of this compound suggests a complex pattern of signals due to the chirality at the C3 position and the conformational rigidity of the piperidine ring. The protons are diastereotopic, meaning they are chemically non-equivalent and will show distinct signals and couplings.
Expected Chemical Shifts and Multiplicities:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| C(CH₃)₃ (Boc group) | ~1.45 | Singlet (s) | 9H | The nine protons of the tert-butyl group are equivalent and show a characteristic sharp singlet. |
| CH-CH ₃ (Methyl group) | ~1.10 | Doublet (d) | 3H | The methyl group at C3 is coupled to the adjacent methine proton, resulting in a doublet. |
| CH -CH₃ (Methine proton at C3) | ~2.6-2.8 | Multiplet (m) | 1H | This proton is coupled to the adjacent methyl group and the two protons at C2, leading to a complex multiplet. |
| Piperidine Ring Protons (C2, C5, C6) | ~2.4-4.2 | Multiplets (m) | 6H | These protons are all non-equivalent and will show complex splitting patterns due to geminal and vicinal coupling. The protons on carbons adjacent to the nitrogen and the carbonyl group will be the most deshielded. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Ketone) | ~208 | The carbonyl carbon of a ketone typically resonates in this downfield region. |
| C =O (Carbamate) | ~155 | The carbonyl carbon of the Boc group is deshielded by the adjacent oxygen and nitrogen atoms. |
| C (CH₃)₃ (Boc quaternary) | ~80 | The quaternary carbon of the tert-butyl group. |
| C H₂ (Piperidine ring) | ~40-55 | The methylene carbons of the piperidine ring. Carbons closer to the nitrogen atom will be more deshielded. |
| C H-CH₃ (Methine carbon) | ~45 | The methine carbon at the C3 position. |
| C (CH₃)₃ (Boc methyls) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
| CH-C H₃ (Methyl carbon) | ~12 | The methyl group at the C3 position. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted IR Spectral Analysis
The key functional groups in this compound are the ketone and the carbamate.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O (Ketone) | ~1720 | Strong | The stretching vibration of the ketone carbonyl group. |
| C=O (Carbamate) | ~1690 | Strong | The stretching vibration of the carbamate carbonyl group, typically at a slightly lower wavenumber than a ketone. |
| C-N (Carbamate) | ~1250-1350 | Medium-Strong | The stretching vibration of the C-N bond in the carbamate. |
| C-H (sp³ hybridized) | ~2850-3000 | Medium | The stretching vibrations of the C-H bonds in the piperidine ring, methyl, and tert-butyl groups. |
Experimental Protocol for IR Data Acquisition (ATR)
References
An In-depth Technical Guide to the Solubility of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Introduction
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate is a crucial heterocyclic building block in modern medicinal chemistry. Its substituted piperidine core is a common motif in a wide array of pharmacologically active molecules. As an intermediate, its synthesis, purification, and use in subsequent reactions are frequent operations in drug discovery and development pipelines[1]. A thorough understanding of its physical properties, particularly its solubility in various organic solvents, is paramount for efficient process development, reaction optimization, and formulation studies.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 181269-69-2). While extensive quantitative solubility data for this specific intermediate is not widely published, this document synthesizes foundational chemical principles, qualitative data from related synthetic procedures, and established analytical methodologies to empower researchers. Herein, we will explore the theoretical underpinnings of its solubility, provide guidance on solvent selection, and detail a robust experimental protocol for precise solubility determination.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that dictate its interactions with different solvents:
-
A Polar Core: The piperidin-4-one ring contains a ketone (C=O) and a carbamate nitrogen, both of which are polar and can act as hydrogen bond acceptors.
-
A Lipophilic Protecting Group: The tert-butoxycarbonyl (Boc) group is bulky and non-polar, contributing significantly to the molecule's lipophilicity.
-
An Alkyl Substituent: The methyl group at the 3-position adds to the non-polar character.
-
Lack of Hydrogen Bond Donors: The molecule lacks acidic protons (like O-H or N-H), meaning it cannot act as a hydrogen bond donor.
Key Physicochemical Properties: [2]
-
Molecular Formula: C₁₁H₁₉NO₃
-
Molecular Weight: 213.27 g/mol
-
Hydrogen Bond Donor Count: 0
-
Hydrogen Bond Acceptor Count: 3 (Two on the carbamate, one on the ketone)
-
Computed XLogP3: 1.1
The XLogP3 value of 1.1 indicates a relatively balanced lipophilic and hydrophilic character, suggesting moderate solubility in a range of polar organic solvents and limited solubility in highly non-polar solvents or water.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility[3]. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
Solvent Classes and Predicted Solubility
-
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds, but they do not donate them. Given the structure of the target molecule, with its polar ketone and carbamate groups, high solubility is predicted in these solvents. This is supported by patent literature describing the use of solvents like dichloromethane and ethyl acetate in reaction steps involving this compound[4].
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the target molecule cannot donate hydrogen bonds, the polar core will interact favorably with these solvents. Good to moderate solubility is expected . Similar N-Boc protected piperidines are known to be soluble in methanol[5].
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The bulky, non-polar Boc group and methyl substituent provide some compatibility, but the polar piperidinone core will limit solubility. Low to moderate solubility is predicted , likely being higher in toluene (due to its aromaticity allowing for some induced dipole interactions) than in aliphatic hydrocarbons like hexane.
-
Aqueous Solvents (e.g., Water): The molecule's significant non-polar surface area from the Boc group and its inability to donate hydrogen bonds to the water network predict very low solubility in water. The limited solubility of other N-Boc piperidines in water supports this prediction[6].
The logical relationship for predicting solubility is visualized below.
Caption: Logical workflow for predicting solubility based on solute and solvent properties.
Qualitative Solubility Assessment
Based on the theoretical framework and anecdotal evidence from synthesis literature, a qualitative solubility guide can be compiled. This serves as a practical starting point for solvent screening in the laboratory.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM) | High | Excellent match for the molecule's polarity. Frequently used in synthesis[4]. |
| Esters | Ethyl Acetate (EtOAc) | High | Good polarity match; effective solvent for extraction and chromatography of similar compounds[4]. |
| Ketones | Acetone | High | Polar aprotic nature is well-suited for dissolving the polar core. |
| Ethers | Tetrahydrofuran (THF) | High | Strong polar aprotic solvent. |
| Alcohols | Methanol, Ethanol | Good to Moderate | Polar protic nature interacts well with the ketone and carbamate groups[5]. |
| Aromatic | Toluene | Moderate to Low | Can accommodate the non-polar Boc group, but less effective for the polar core[4]. |
| Aliphatic | Hexane, Heptane | Low | Primarily dispersion forces; poor match for the polar functionality. |
| Aqueous | Water | Very Low | The large hydrophobic Boc group and lack of H-bond donation lead to poor hydration[6]. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard and most reliable technique[7][8][9]. This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a defined temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after equilibration. This ensures the solution is saturated.
-
Accurately add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 1 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established. Preliminary experiments can be run to determine the minimum time required[10].
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration into the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
-
Quantification and Calculation:
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility (S) in the solvent using the following formula: S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor
-
The experimental workflow is illustrated in the diagram below.
Caption: Standard Shake-Flask method workflow for solubility determination.
Safety Precautions
This compound is harmful if swallowed and may cause skin and eye irritation[2][11].
-
Always handle the compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work[11].
Conclusion
While a definitive, publicly available database of quantitative solubility for this compound is not available, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The molecule's structure suggests high solubility in polar aprotic solvents like dichloromethane and ethyl acetate, good solubility in alcohols, and poor solubility in non-polar hydrocarbons and water. For researchers requiring precise quantitative data for process modeling, formulation, or other critical applications, the detailed shake-flask protocol provided in this guide offers a reliable and universally accepted method for its determination. Adherence to this experimental methodology will ensure the generation of accurate and reproducible solubility data, facilitating more efficient and robust drug development processes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 5. N-Boc-3-Piperidinepropionic Acid | Properties, Uses, Safety Data & Supplier Information – Buy High Purity in China [chemheterocycles.com]
- 6. Buy N-BOC-piperidine-4-carboxylic acid (EVT-1220315) | 174286-31-8 [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Stability and Storage of N-Boc-3-methyl-4-piperidone
Abstract
N-Boc-3-methyl-4-piperidone is a pivotal intermediate in contemporary pharmaceutical synthesis, valued for its role in constructing complex heterocyclic scaffolds. The integrity of this compound is paramount to the success of multi-step synthetic routes, directly impacting yield, purity, and the overall safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability profile of N-Boc-3-methyl-4-piperidone, detailing its intrinsic chemical liabilities, recommended storage and handling conditions, and robust analytical methodologies for stability assessment. This document is intended to serve as an essential resource for researchers, chemists, and professionals in drug development, ensuring the optimal utilization of this critical building block.
Introduction: The Strategic Importance of N-Boc-3-methyl-4-piperidone in Synthesis
N-Boc-3-methyl-4-piperidone, with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol , belongs to the class of N-protected heterocyclic ketones.[1][2][3] Its structure incorporates two key features that define its utility and its stability: the piperidone ring, a common motif in a vast array of biologically active molecules, and the tert-butyloxycarbonyl (Boc) protecting group, which masks the secondary amine. This protection strategy allows for selective reactions at the ketone functionality and other positions before revealing the nitrogen for subsequent synthetic transformations.[4] The presence of the methyl group at the 3-position introduces a chiral center, adding to its significance in the stereoselective synthesis of complex targets.
Given its role as a precursor, any degradation of N-Boc-3-methyl-4-piperidone can introduce impurities that may be difficult to remove in later stages, potentially compromising the final API. Therefore, a thorough understanding of its stability under various conditions is not merely an academic exercise but a critical aspect of process development and quality control.
Chemical Stability Profile and Degradation Pathways
The stability of N-Boc-3-methyl-4-piperidone is primarily dictated by the lability of the Boc protecting group and the reactivity of the piperidone ring.
The Lability of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. This acid-catalyzed deprotection is a fundamental transformation in synthetic chemistry but also represents the primary degradation pathway for this compound.
Conversely, the Boc group is generally stable under basic and nucleophilic conditions, which allows for a wide range of synthetic manipulations at other parts of the molecule.[4]
Piperidone Ring Stability and Potential Degradation
The 4-piperidone core is a six-membered heterocyclic ring containing a ketone. While generally stable, it can be susceptible to certain degradation pathways:
-
Oxidative Degradation: The piperidone ring, particularly the carbons adjacent to the nitrogen and the carbonyl group, can be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated or other oxidized by-products. The use of strong oxidizing agents should be avoided during storage and handling.
-
Thermal Stress: While specific data for N-Boc-3-methyl-4-piperidone is not extensively published, piperidine derivatives can undergo thermal decomposition at elevated temperatures.[5] Decomposition pathways could involve fragmentation of the ring or side chains.
-
Photostability: Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation.[6][7][8][9][10] Photolytic degradation can lead to the formation of radical species and a cascade of subsequent reactions, resulting in a complex mixture of degradants. It is crucial to protect N-Boc-3-methyl-4-piperidone from light.
The presence of the 3-methyl group may have a subtle influence on the stability of the piperidone ring through steric and electronic effects, although specific studies on this are limited.
A proposed primary degradation pathway is illustrated below:
Caption: Proposed primary degradation pathway for N-Boc-3-methyl-4-piperidone.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of N-Boc-3-methyl-4-piperidone, the following storage and handling conditions are recommended based on best practices for similar compounds:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation and preserves long-term stability.[11] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen. |
| Light Exposure | Store in amber or opaque containers | Protects the compound from photolytic degradation.[11] |
| Moisture | Store in a dry environment with a desiccant | Prevents hydrolysis of the compound, although the Boc group is relatively stable to neutral water.[5] |
| Container | Tightly sealed, chemically resistant containers (e.g., glass, polyethylene) | Prevents contamination and exposure to air and moisture.[12] |
| Chemical Incompatibility | Avoid strong acids, strong oxidizing agents | Strong acids will cleave the Boc protecting group. Strong oxidizing agents can degrade the piperidone ring.[13][14] |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Experimental Protocols for Stability and Purity Assessment
A robust stability-indicating analytical method is crucial for monitoring the purity of N-Boc-3-methyl-4-piperidone over time and for identifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Stability-Indicating HPLC Method
The following is a proposed HPLC method for the purity assessment of N-Boc-3-methyl-4-piperidone. This method should be validated according to ICH guidelines.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Boc-3-methyl-4-piperidone sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.[15][16][17][18][19][20]
Caption: Workflow for forced degradation studies of N-Boc-3-methyl-4-piperidone.
Step-by-Step Protocol:
-
Acid Hydrolysis: Dissolve the sample in 0.1N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the sample in 0.1N NaOH and heat at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid sample to dry heat at 80°C for a specified period. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10] A control sample should be kept in the dark.
For all stress conditions, samples should be taken at various time points to track the degradation over time. The goal is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed and can be adequately separated and detected.
Characterization of Degradation Products
Degradation products can be characterized using a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of the isolated degradation products.[21][23][24] High-resolution NMR can provide detailed structural information.
Conclusion
The stability of N-Boc-3-methyl-4-piperidone is a critical factor in its successful application in pharmaceutical synthesis. The primary degradation pathway is the acid-catalyzed cleavage of the N-Boc protecting group. The compound may also be susceptible to oxidative, thermal, and photolytic degradation. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is essential for preserving its purity and integrity.
A validated stability-indicating HPLC method, coupled with comprehensive forced degradation studies, provides a robust framework for monitoring the stability of N-Boc-3-methyl-4-piperidone and for identifying potential degradation products. By implementing the guidelines and protocols outlined in this document, researchers and drug development professionals can ensure the quality of this vital synthetic intermediate, thereby contributing to the development of safe and effective pharmaceuticals.
References
- 1. scbt.com [scbt.com]
- 2. N-Boc-3-methyl-4-piperidone 97% | CAS: 181269-69-2 | AChemBlock [achemblock.com]
- 3. keyorganics.net [keyorganics.net]
- 4. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 5. biosynce.com [biosynce.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlas-mts.com [atlas-mts.com]
- 9. youtube.com [youtube.com]
- 10. fda.gov [fda.gov]
- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. university-operations.scu.edu [university-operations.scu.edu]
- 14. vumc.org [vumc.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. longdom.org [longdom.org]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stress Testing: The Chemistry of Drug Degradation | Semantic Scholar [semanticscholar.org]
- 21. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
- 23. N-Boc-3-Methylpiperidin-4-one(374794-77-1) 1H NMR spectrum [chemicalbook.com]
- 24. N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum [chemicalbook.com]
The Prudent Chemist's Guide to tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate: A Technical Whitepaper on Safe Handling and Synthetic Application
This guide provides an in-depth technical overview of the safe handling, storage, and application of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 181269-69-2), a key building block in modern medicinal chemistry and pharmaceutical development.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure both experimental success and laboratory safety.
Understanding the Molecule: A Chemist's Perspective
This compound, also known as N-Boc-3-methyl-4-piperidone, is a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates the reactivity of the piperidine ring, making it a versatile intermediate for targeted chemical modifications.[3] The ketone functionality at the 4-position and the methyl group at the 3-position offer strategic points for further chemical elaboration, such as reductive amination and alkylation, to build molecular complexity.
Key Structural Features and Their Implications:
-
N-Boc Group: This bulky protecting group prevents unwanted side reactions at the nitrogen atom, such as N-alkylation, under many reaction conditions. It can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to reveal the secondary amine for subsequent transformations.
-
4-Oxo Group: The ketone functionality is a prime site for nucleophilic attack, enabling the introduction of a wide range of substituents. It is the key reactive center for reactions like reductive amination, allowing for the formation of new carbon-nitrogen bonds.
-
3-Methyl Group: The methyl substituent introduces a chiral center (if a single enantiomer is used) and provides steric bulk that can influence the stereochemical outcome of reactions at the adjacent ketone.
Hazard Identification and Risk Mitigation: A Proactive Approach to Safety
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. Based on available safety data sheets (SDS), this compound presents several health risks that necessitate stringent safety protocols.[2]
Summary of Hazards
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[2] | P264, P270, P301+P317, P330, P501 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[2] | P280, P302+P352, P317, P321, P362+P364, P501 |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[2] | P261, P271, P304+P340, P317, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] | P264, P280, P302+P352, P332+P317, P362+P364 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2] | P264, P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation.[2] | P261, P271, P304+P340, P319, P403+P233, P405, P501 |
The Causality Behind Safety Protocols: A Self-Validating System
The following protocols are designed to create a self-validating system of safety, where each step is a logical consequence of the compound's chemical and toxicological properties.
Personal Protective Equipment (PPE): The First Line of Defense
-
Eye Protection: Due to the risk of serious eye irritation, chemical safety goggles are mandatory.[2] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Always inspect gloves for tears or punctures before use.[2] Given that the compound is harmful in contact with skin, immediate removal and washing are crucial in case of exposure.[2]
-
Skin and Body Protection: A lab coat is essential to protect against skin contact.[2] When handling larger quantities, consider using an apron or chemical-resistant suit.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[2][4]
Engineering Controls: Creating a Safe Workspace
-
Ventilation: A properly functioning chemical fume hood is the most critical engineering control to mitigate inhalation hazards.[4]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the event of accidental eye or skin contact.[4]
Safe Handling and Storage: Preventing Exposure and Degradation
-
Handling:
-
Storage:
Spill and Disposal Procedures: Preparedness and Responsibility
-
Spills:
-
In case of a spill, evacuate the area and alert others.
-
For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
For larger spills, or if the spill involves a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.[2]
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[2] This may involve incineration in a licensed hazardous waste facility.
-
Experimental Protocol: Reductive Amination as a Case Study
Reductive amination is a powerful and widely used method in pharmaceutical synthesis to form carbon-nitrogen bonds.[5] The following protocol provides a detailed, step-by-step methodology for the reductive amination of this compound with a primary amine, serving as a practical example of its application.
Reaction Scheme
References
- 1. connectjournals.com [connectjournals.com]
- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 3. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Biological significance of substituted 4-piperidones
An In-depth Technical Guide to the Biological Significance of Substituted 4-Piperidones
Abstract
The 4-piperidone ring system represents a quintessential "privileged scaffold" in medicinal chemistry, serving as the foundational core for a vast array of biologically active compounds.[1][2][3] Its synthetic tractability, coupled with the ability to introduce diverse substituents at multiple positions, allows for the precise modulation of stereoelectronic properties to achieve desired pharmacological effects. This technical guide provides a comprehensive overview of the biological significance of substituted 4-piperidones, intended for researchers, medicinal chemists, and drug development professionals. We will explore the key synthetic strategies, delve into the structure-activity relationships (SAR), and elucidate the mechanisms of action across major therapeutic areas including oncology, infectious diseases, and neurology. This document synthesizes field-proven insights with technical accuracy, presenting detailed experimental protocols and visual data to facilitate a deeper understanding and application of this versatile heterocyclic motif in modern drug discovery.
The 4-Piperidone Scaffold: A Cornerstone in Medicinal Chemistry
The piperidine moiety is a ubiquitous structural feature in numerous natural alkaloids and synthetic pharmaceuticals.[2][4] The introduction of a ketone at the C-4 position creates the 4-piperidone scaffold, a versatile intermediate whose reactivity can be harnessed for extensive molecular elaboration.[1][5]
Chemical Identity and Synthetic Accessibility
At its core, 4-piperidone is a six-membered heterocyclic ketone.[1] The presence of both a reactive carbonyl group and a secondary amine provides two key points for chemical modification, making it an ideal starting point for library synthesis.[6] The nitrogen atom can be readily alkylated or acylated, while the ketone can undergo reactions such as condensation, reduction, or nucleophilic addition. Furthermore, the adjacent methylene protons are enolizable, allowing for reactions at the α-positions.
One of the most robust and widely used methods for synthesizing the 4-piperidone core is the Mannich reaction.[7][8][9] This one-pot multicomponent reaction offers an efficient route to construct the heterocyclic ring with substituents at the N-1, C-2, and C-6 positions.
Caption: General workflow for the Mannich synthesis of 4-piperidones.
The choice of reactants in the Mannich condensation directly influences the substitution pattern of the final product, providing a straightforward method for generating structural diversity. For more complex syntheses, the piperidine nitrogen is often protected, for instance with a tert-butoxycarbonyl (Boc) group, to prevent its interference and allow for selective reactions at the C-4 ketone.[6]
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Substituted 4-piperidones have emerged as a highly promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines through diverse mechanisms of action.[10][11][12]
Mechanisms of Action
The anticancer effects of 4-piperidone derivatives are not monolithic; rather, they operate through several distinct molecular pathways.
-
Michael Acceptors and Thiol Alkylation: Many potent anticancer 4-piperidones are α,β-unsaturated ketones, particularly 3,5-bis(benzylidene) derivatives.[10] These compounds act as Michael acceptors, reacting with cellular nucleophiles like the thiol groups of cysteine residues in proteins. This interaction can disrupt the function of critical enzymes and transcription factors, leading to cytotoxicity. Because this mechanism does not target nucleic acids directly, these compounds are less likely to be mutagenic.[10]
-
Topoisomerase IIα Inhibition: Certain 4-piperidone-1-carboxamides have been shown to function as topoisomerase IIα inhibitors.[13][14] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to double-strand breaks in DNA, ultimately triggering apoptosis.[13]
-
Signaling Pathway Modulation: Advanced derivatives have been designed to target specific oncogenic signaling pathways. For example, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) was found to suppress pancreatic cancer growth by inhibiting the Notch signaling pathway.[15] It achieves this by reducing the expression of the ligand Jagged-1 and key components of the γ-secretase complex, which is required for Notch-1 activation.[15] Downregulation of this pathway inhibits both tumor growth and angiogenesis.[15]
Caption: DiFiD inhibits the Notch signaling pathway to suppress tumor growth.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have provided a roadmap for designing potent anticancer 4-piperidones. The 3,5-bis(ylidene) substitution pattern is a recurring motif in highly active compounds.
| General Structure | Substituent (R) | Key Findings | Cancer Cell Lines | Reference |
| 3,5-bis(benzylidene)-4-piperidone | Halogens (e.g., Br) on the benzylidene rings | Halogenation, particularly with bromine, significantly increased antiproliferative activity compared to non-halogenated analogs. | Melanoma (518A2), Colon (HCT116) | [11] |
| 3,5-bis(furfurylidene)-4-piperidone | Acyl/Sulfonyl groups on the piperidine nitrogen | N-acylated and N-sulfonylated derivatives showed significant cytotoxicity. | Leukemia (Molt-4), Colon | [10] |
| N-Acryloyl-3,5-bis(ylidene)-4-piperidone | Varies | The N-acryloyl group is critical for activity, acting as a Michael acceptor. | Breast (MDA-MB231), Pancreatic (PC3) | [13] |
| 4-piperidone based curcuminoids | Amido-ether side chains | Showed better cytotoxicity than curcumin and inhibited TNF-α-induced NF-κB activation. | Myeloid Leukemia (KBM5), Colon (HCT116) | [16] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.[10]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the substituted 4-piperidone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line and compound class.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Antimicrobial and Antifungal Applications
The 4-piperidone scaffold is a fertile ground for the development of novel antimicrobial agents to combat drug-resistant pathogens.[2][7] Derivatives have shown significant activity against a range of bacteria and fungi.[8][17][18]
Key Structural Features for Antimicrobial Efficacy
Synthesis of 2,6-diaryl-3-methyl-4-piperidones via the Mannich reaction has produced compounds with notable antibacterial activity against strains like Staphylococcus aureus and E. coli.[7] Further derivatization of the C-4 ketone into thiosemicarbazones has been shown to significantly enhance antifungal activity.[7] Oxime ethers derived from 4-piperidones have also demonstrated potent antibacterial and antifungal properties, with halogenated substituents on the ether moiety often improving efficacy.[17]
| Compound Class | Target Organism(s) | Key SAR Finding | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | S. aureus, E. coli, B. subtilis | Showed good activity comparable to ampicillin. | [7] |
| Thiosemicarbazone derivatives of 4-piperidones | M. gypseum, C. albicans | The addition of the thiosemicarbazone moiety dramatically enhanced antifungal activity compared to the parent piperidone. | [7] |
| 4-piperidone oxime ethers | B. subtilis, A. flavus | Halogen substitutions (Cl, Br) on the O-benzyl group of the oxime ether led to potent activity. | [17] |
| N-methyl 4-piperidone curcuminoids | Cariogenic Bacteria (S. mutans) | The N-methyl-4-piperidone ring boosted antibacterial activity compared to simpler acetone-derived curcuminoids. | [19] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 6538) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Dilute the adjusted microbial suspension and add it to each well of the plate to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin) should also be tested as a reference.[7]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Antiviral Potential: A Scaffold for Inhibiting Viral Replication
The structural diversity of substituted piperidines makes them attractive candidates for antiviral drug discovery.[20][21] Research has shown efficacy against several clinically relevant viruses.
Broad-Spectrum Antiviral Activity
-
Coronaviruses: A library of 1,4,4-trisubstituted piperidines, synthesized via an Ugi four-component reaction, yielded compounds with potent activity against human coronavirus 229E and SARS-CoV-2.[20] These compounds were found to inhibit the viral main protease (Mpro), a crucial enzyme for viral polyprotein processing.[20]
-
Cytomegalovirus (CMV): Piperidine-4-carboxamides have been identified as potent and selective inhibitors of human CMV replication, acting at the late stages of the replication cycle.[22]
-
HIV and Influenza: Purine derivatives substituted with a piperidine moiety have shown remarkable inhibitory potencies against HIV-1.[23] Other N-substituted piperidine derivatives have demonstrated effectiveness against the influenza A/H1N1 virus.[21]
Experimental Protocol: Viral Load Reduction Assay (RT-qPCR)
This assay quantifies the amount of viral RNA in the supernatant of infected cells to directly measure the effect of a compound on viral replication.[20]
Step-by-Step Methodology:
-
Cell Infection: Seed host cells (e.g., A549-AT for SARS-CoV-2) in a multi-well plate and allow them to form a confluent monolayer.
-
Compound Treatment: Treat the cells with various concentrations of the 4-piperidone derivative.
-
Virus Inoculation: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a defined period (e.g., 3 days) to allow for viral replication.[20]
-
Supernatant Collection: Collect the cell culture supernatant, which contains progeny virions.
-
RNA Extraction: Isolate viral RNA from the supernatant using a commercial viral RNA extraction kit.
-
Reverse Transcription Quantitative PCR (RT-qPCR):
-
Convert the extracted viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Amplify a specific viral gene target from the cDNA using qPCR with specific primers and probes.
-
Quantify the viral RNA copy number by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations.
-
-
Data Analysis: Calculate the log₁₀ reduction in viral load for each compound concentration compared to the untreated virus control.
Neuropharmacological Significance
The piperidine ring is a core component of many centrally acting drugs, and 4-piperidone derivatives are no exception. They have been explored for their ability to modulate various neurotransmitter systems and for potential neuroprotective applications.[24][25]
-
Transporter and Receptor Modulation: Substituted N-benzyl piperidines have been synthesized and evaluated for their affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[26] Such compounds are valuable as pharmacological tools and potential therapeutics for conditions like cocaine addiction.[26] 4,4-disubstituted piperidines have also been developed as high-affinity neurokinin-1 (NK1) receptor antagonists.[27]
-
Neuroprotection: Piperazine derivatives, which share structural similarities, have demonstrated strong neuroprotective properties against β-amyloid-induced toxicity in models of Alzheimer's disease.[28] The mechanism appears to involve protecting mitochondria and inhibiting glutamate-induced neurotoxicity.[28] While not directly 4-piperidones, these findings highlight the potential of related heterocyclic scaffolds. The natural product piperine (containing a piperidine ring) has shown protective effects in a mouse model of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[29]
Conclusion and Future Perspectives
Substituted 4-piperidones have unequivocally demonstrated their value as a privileged scaffold in drug discovery. Their synthetic accessibility allows for the creation of vast chemical libraries, while their structural versatility enables the fine-tuning of activity against a wide spectrum of biological targets. The research highlighted in this guide showcases significant achievements in developing 4-piperidone-based compounds with potent anticancer, antimicrobial, antiviral, and neuropharmacological activities.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these promising lead compounds. A deeper understanding of their off-target effects and toxicity is crucial for clinical translation. Furthermore, the application of computational chemistry and machine learning could accelerate the design of next-generation 4-piperidone derivatives with enhanced potency and selectivity for novel biological targets. The continued exploration of this remarkable scaffold is certain to yield new and effective therapeutic agents for a range of human diseases.
References
- 1. grokipedia.com [grokipedia.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 14. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 26. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core: A Technical Guide to tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Piperidine Scaffold and the Rise of a Versatile Building Block
In the landscape of contemporary drug discovery, the piperidine ring stands as a "privileged scaffold"—a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to orient substituents in three-dimensional space to effectively interact with biological targets. Within this important class of heterocycles, tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the synthesis, chemical logic, and strategic applications of this compound in medicinal chemistry. We will delve into the rationale behind its synthesis, the critical role of its constituent parts—the Boc protecting group, the methyl substituent, and the ketone functionality—and its pivotal role in the construction of high-impact therapeutics, most notably the Janus kinase (JAK) inhibitor, Tofacitinib.[2]
Chemical Profile and Strategic Importance
The utility of this compound as a synthetic intermediate is rooted in its unique combination of structural features:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that deactivates the piperidine nitrogen, preventing its participation in unwanted side reactions during synthesis.[3] This allows for selective chemical transformations to be carried out at other positions of the ring. The Boc group can be reliably removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to reveal the secondary amine for subsequent functionalization.[4]
-
The 4-Oxo Functionality: The ketone at the 4-position is a versatile chemical handle for a wide range of transformations. It can undergo nucleophilic addition, reductive amination, and various condensation reactions, providing a gateway to a diverse array of substituted piperidines.
-
The 3-Methyl Group: The methyl group at the 3-position introduces a critical stereocenter, which can significantly influence the conformation of the piperidine ring and, consequently, the biological activity of the final compound.[1] The stereoselective synthesis of derivatives with a specific orientation of this methyl group is often crucial for achieving the desired pharmacological profile.
The interplay of these features makes this compound a powerful tool for medicinal chemists, enabling the efficient and controlled synthesis of complex, chirally-defined piperidine derivatives.
Synthesis of this compound: A Step-by-Step Protocol and Rationale
An efficient and scalable synthesis of this compound has been developed, often starting from readily available 4-methylpyridine.[2] The following protocol represents a common synthetic route, with an emphasis on the causality behind the experimental choices.
Overall Synthetic Scheme
Caption: Synthetic pathway to this compound.
Experimental Protocol
Step 1: Formation of N-Benzyl-4-methylpyridinium salt
-
Reaction: 4-Methylpyridine is reacted with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in a suitable solvent.
-
Rationale: The benzylation of the pyridine nitrogen serves two purposes. Firstly, it activates the pyridine ring for subsequent reduction. Secondly, the benzyl group acts as a temporary protecting group for the nitrogen atom, which can be removed later in the synthesis under mild conditions.
Step 2: Reduction to N-Benzyl-3-hydroxy-4-methylpiperidine
-
Reaction: The N-benzyl-4-methylpyridinium salt is reduced, typically using a hydride reagent such as sodium borohydride (NaBH₄).
-
Rationale: This reduction converts the aromatic pyridinium ring into a saturated piperidine ring. The reaction conditions can be controlled to favor the formation of the 3-hydroxy-4-methylpiperidine derivative.
Step 3: Oxidation to N-Benzyl-3-methyl-4-oxopiperidine
-
Reaction: The secondary alcohol in N-benzyl-3-hydroxy-4-methylpiperidine is oxidized to a ketone using an oxidizing agent like Jones reagent (CrO₃ in sulfuric acid and acetone) under controlled temperature.[2]
-
Rationale: This step introduces the crucial 4-oxo functionality. The choice of a mild oxidizing agent is important to avoid over-oxidation or side reactions.
Step 4: Debenzylation to 3-Methyl-4-oxopiperidine
-
Reaction: The N-benzyl group is removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
Rationale: This deprotection step exposes the secondary amine of the piperidine ring, making it available for the introduction of the Boc protecting group. Catalytic hydrogenation is a clean and efficient method for benzyl group removal.
Step 5: Boc Protection
-
Reaction: The resulting 3-methyl-4-oxopiperidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield the final product, this compound.
-
Rationale: The introduction of the Boc group provides a stable, protected intermediate that is ready for use in a variety of subsequent synthetic transformations. The Boc group's stability to a wide range of reaction conditions, except for strong acids, makes it an ideal choice for multi-step syntheses.[3]
Application in the Synthesis of Tofacitinib: A Case Study
The significance of this compound is prominently illustrated in its use as a key intermediate in the synthesis of Tofacitinib (Xeljanz®) , a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis and other inflammatory diseases.[2][5]
The Role of Stereochemistry
The biological activity of Tofacitinib is highly dependent on the specific stereochemistry of the 3,4-disubstituted piperidine ring. The (3R,4R) configuration is essential for potent inhibition of JAK3. The synthesis of Tofacitinib, therefore, requires a stereoselective approach to introduce the amino and methyl groups on the piperidine ring in the correct relative and absolute configuration. The 3-methyl-4-oxopiperidine scaffold provides a strategic starting point for achieving this stereocontrol.
Synthetic Workflow for Tofacitinib from this compound
Caption: Key transformations in the synthesis of Tofacitinib.
A crucial step in the synthesis of Tofacitinib from this compound is the diastereoselective reductive amination of the ketone. This reaction establishes the desired cis relationship between the methyl group at C4 and the newly introduced amino group at C3. Subsequent steps involve methylation of the amino group, deprotection of the Boc group, coupling with the pyrrolo[2,3-d]pyrimidine core, and a final acylation to yield Tofacitinib.[5]
Broader Applications in Medicinal Chemistry
Beyond its role in the synthesis of Tofacitinib, the this compound scaffold is a valuable starting material for a range of other biologically active molecules. Derivatives of 3-methyl-4-piperidone have been investigated for a variety of pharmacological activities, including:
-
Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors, where it can contribute to target binding and favorable pharmacokinetic properties.[6]
-
Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring allows for good blood-brain barrier penetration, making it a suitable scaffold for CNS-active drugs.
-
Antimicrobial Agents: Certain derivatives of 3-methyl-4-piperidone have shown promising antibacterial and antifungal activities.[7][8]
Quantitative Data Summary
| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Typical Yield |
| This compound | C₁₁H₁₉NO₃ | 213.27[4] | Boc protection of 3-methyl-4-oxopiperidine | >90% |
| (3R,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.31 | Reductive amination | Diastereomerically controlled |
| Tofacitinib | C₁₆H₂₀N₆O | 312.37 | Final acylation | High |
Conclusion: A Cornerstone of Modern Drug Discovery
This compound represents a prime example of a strategically designed building block that has had a significant impact on medicinal chemistry. Its carefully orchestrated combination of a protecting group, a versatile chemical handle, and a key stereocenter provides chemists with a powerful tool for the efficient and controlled synthesis of complex, biologically active molecules. The successful application of this intermediate in the industrial-scale synthesis of Tofacitinib underscores its importance and solidifies its place as a cornerstone in the armamentarium of modern drug discovery professionals. As the demand for novel therapeutics with high specificity and favorable safety profiles continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.
References
- 1. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103819474A - Preparation method of tofacitinib - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Topic: Discovery of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate as a Building Block
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Substituted Piperidones
The piperidine ring is a quintessential scaffold in modern drug discovery, forming the structural core of countless approved therapeutic agents. Its conformational pre-organization and ability to present substituents in precise three-dimensional vectors make it a privileged structure. Within this framework, 4-piperidones are exceptionally versatile intermediates, offering a reactive carbonyl handle for elaboration into more complex architectures. This guide focuses on a particularly strategic building block, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, whose discovery and application have provided a significant advantage in the synthesis of targeted therapeutics. We will dissect its synthesis, explore its unique chemical personality, and illuminate its role as a cornerstone in the development of high-value pharmaceutical compounds.
Core Analysis: Structural and Synthetic Rationale
The utility of this compound stems from a deliberate combination of structural features that address common challenges in medicinal chemistry.
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is fundamental to its utility. It serves multiple purposes: it renders the nitrogen non-basic and nucleophilic, preventing unwanted side reactions; it significantly increases solubility in common organic solvents; and, most critically, it can be removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) that are orthogonal to many other protecting groups, allowing for selective deprotection late in a synthetic sequence.
-
The C4-Ketone: The carbonyl group at the 4-position is the primary point of diversification. It is an electrophilic handle amenable to a wide range of transformations, including reductive amination, Wittig reactions, Grignard additions, and aldol condensations, enabling the introduction of complex and varied side chains.
-
The C3-Methyl Group: The introduction of a methyl group at the C-3 position has profound stereoelectronic implications. It creates a chiral center, allowing for the synthesis of enantiomerically pure drugs which often exhibit improved potency and reduced off-target effects.[1][2] Furthermore, its steric bulk influences the trajectory of nucleophilic attack at the adjacent C-4 ketone, offering a degree of diastereocontrol in certain reactions.
Provenance and Synthesis: Establishing a Reliable Supply
Efficient and scalable access is paramount for any building block to gain widespread adoption. While several routes exist, a common and reliable strategy involves the modification of a commercially available precursor, 1-benzyl-3-methylpiperidin-4-one. This pathway is valued for its high yields and operational simplicity.[3]
Reference Synthetic Protocol
This two-step protocol describes the conversion of 1-benzyl-3-methylpiperidin-4-one to the target compound.
Step 1: Catalytic Hydrogenolysis (N-Debenzylation)
-
Reactor Setup: Charge a suitable hydrogenation vessel with 1-benzyl-3-methylpiperidin-4-one (1.0 equiv) and a solvent such as methanol or ethanol.
-
Catalyst Addition: Add Pearlman's catalyst (palladium hydroxide on carbon, ~5 mol%) to the mixture. Causality: Pearlman's catalyst is highly effective for removing benzyl groups from amines and is generally preferred over palladium on carbon for its reduced tendency to cause ring-opening in certain substrates.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi.
-
Reaction Monitoring: Stir the reaction vigorously at ambient temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).
-
Workup: Depressurize the vessel and filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield crude 3-methylpiperidin-4-one, which is often carried forward without further purification.
Step 2: N-Boc Protection
-
Dissolution: Dissolve the crude 3-methylpiperidin-4-one from the previous step in a suitable solvent like dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) followed by a base such as triethylamine (1.2 equiv) or saturated aqueous sodium bicarbonate. Causality: The base is required to neutralize the acid generated during the reaction and to deprotonate the ammonium species, facilitating its attack on the Boc anhydride.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor by TLC or LC-MS.
-
Purification: Upon completion, perform an aqueous workup. If using DCM, wash sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of the title compound.
Characterization Data
Confirmation of the final product's identity and purity is achieved through standard analytical techniques.
| Analysis | Expected Observation |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0-3.0 (m, piperidine CH₂/CH), ~2.7-2.3 (m, piperidine CH₂), 1.47 (s, 9H, Boc), 1.10 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~208.5 (C=O, ketone), ~154.7 (C=O, carbamate), ~80.0 (C(CH₃)₃), ~50.8, ~46.5, ~41.0, 28.4 (Boc CH₃), ~11.5 (CH₃) |
| IR (ATR, cm⁻¹) | ν: ~2975 (C-H), ~1725 (C=O, ketone), ~1690 (C=O, carbamate) |
| MS (ESI+) | m/z: 214.1 [M+H]⁺, 158.1 [M - C₄H₈ + H]⁺, 114.1 [M - Boc + H]⁺ |
Application in Targeted Drug Synthesis: A Case Study
The true value of a building block is demonstrated by its successful implementation in the synthesis of biologically active molecules. This piperidone is a key intermediate in the synthesis of various enzyme inhibitors and receptor modulators.[2] A prominent example is its use in constructing analogues of Janus Kinase (JAK) inhibitors.
Logical Pathway: From Building Block to Advanced Intermediate
The synthesis of a complex drug molecule often involves a convergent strategy where key fragments are prepared separately and then joined. Our building block serves as the central scaffold onto which other pharmacophoric elements are installed.
References
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Scientific Introduction
The 4-oxopiperidine ring is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. The introduction of a methyl group at the 3-position creates a chiral center, often leading to enhanced target specificity and improved pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is favored for its stability under various reaction conditions and its facile removal under acidic conditions, making tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate a versatile intermediate for the synthesis of complex molecular architectures in drug discovery.[1]
Synthetic Strategy: The Dieckmann Condensation Approach
A robust and widely adopted method for the synthesis of cyclic keto esters is the Dieckmann condensation, an intramolecular version of the Claisen condensation.[2][3] This strategy is particularly well-suited for the construction of five- and six-membered rings.[2][3] The overall synthetic plan involves two key transformations:
-
Step 1: N-Alkylation to form a diester precursor. This step involves the reaction of a primary amine with an appropriate haloester to generate the acyclic diester necessary for the subsequent cyclization.
-
Step 2: Intramolecular Dieckmann Condensation followed by Decarboxylation. The diester undergoes a base-mediated intramolecular cyclization to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target 4-piperidone derivative.[1][4][5]
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields obtained in each step.
Caption: Overview of the synthetic workflow.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| tert-Butyl 4-aminobutanoate hydrochloride | 58640-01-0 | 195.69 | Starting material |
| Ethyl 2-bromoacetate | 105-36-2 | 167.00 | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base for alkylation |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Solvent |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | Base for condensation |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For decarboxylation |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Hexanes | 110-54-3 | 86.18 | Chromatography eluent |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Procedure
Step 1: Synthesis of the Diester Precursor
-
In a 250 mL round-bottom flask, suspend tert-butyl 4-aminobutanoate hydrochloride (10.0 g, 51.1 mmol) and potassium carbonate (21.2 g, 153.3 mmol) in acetonitrile (100 mL).
-
To the stirring suspension, add ethyl 2-bromoacetate (6.2 mL, 56.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and maintain stirring for 16-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude diester is typically used in the next step without further purification.
Step 2: Dieckmann Condensation and Decarboxylation
-
To a 500 mL three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add a solution of sodium ethoxide in ethanol (e.g., 21 wt. %, ~50 mL, ~135 mmol).
-
Heat the solution to reflux.
-
Dissolve the crude diester from the previous step in anhydrous toluene (~50 mL) and add it dropwise to the refluxing sodium ethoxide solution over 1 hour.
-
Maintain reflux for an additional 2-3 hours after the addition is complete.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid .
-
Heat the acidic mixture to 80-90°C for 2-4 hours to effect decarboxylation. Monitor for the cessation of gas evolution.
-
Cool to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate , filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.
Mechanistic Rationale and Key Considerations
The Dieckmann Condensation Mechanism
The core of this synthesis is the Dieckmann condensation. The mechanism proceeds as follows:
-
Enolate Formation: The strong base (sodium ethoxide) deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.[2]
-
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[3]
-
Cyclization and Elimination: A cyclic tetrahedral intermediate is formed, which then collapses, expelling an ethoxide leaving group to form the cyclic β-keto ester.[3]
The use of a strong base like sodium ethoxide is crucial to drive the equilibrium towards the product by irreversibly deprotonating the resulting β-keto ester.[2]
Caption: Mechanism of the Dieckmann condensation and decarboxylation.
Hydrolysis and Decarboxylation
The cyclic β-keto ester is subsequently hydrolyzed under acidic conditions to the corresponding β-keto acid.[4][5] This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to furnish the final ketone product.[4][5][6]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; competing side reactions. | Ensure anhydrous conditions. Monitor reaction progress by TLC/LC-MS to confirm completion. Consider using a more reactive alkylating agent if necessary. |
| Low yield in Step 2 | Presence of water quenching the base; retro-Dieckmann reaction. | Use freshly prepared or high-quality sodium ethoxide. Ensure all solvents and glassware are rigorously dried. Control the temperature carefully during workup to minimize the retro-reaction.[7] |
| Incomplete Decarboxylation | Insufficient heating time or temperature; incorrect pH. | Ensure the reaction mixture is sufficiently acidic (pH 1-2). Increase the heating time or temperature as needed, while monitoring for product degradation. |
| Purification Difficulties | Presence of closely eluting byproducts. | Optimize the mobile phase for column chromatography. A shallower solvent gradient may improve separation. Consider alternative purification techniques like preparative HPLC if high purity is required. |
References
- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aklectures.com [aklectures.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Enantioselective Synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral 3-methyl-4-oxopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its stereochemistry often plays a crucial role in target engagement and metabolic stability. This document provides a comprehensive guide to the enantioselective synthesis of a key intermediate, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. We present two robust and scalable protocols based on state-of-the-art asymmetric catalysis: a copper-catalyzed conjugate addition of a Grignard reagent and a rhodium-catalyzed conjugate addition of a boronic acid to N-Boc-2,3-dihydro-4-pyridone. This guide is designed to equip researchers with the necessary theoretical understanding and practical protocols to successfully synthesize this valuable building block with high enantiopurity.
Introduction: The Significance of the Chiral 3-Methyl-4-Oxopiperidine Core
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1] The introduction of a stereocenter at the C3 position, particularly a methyl group, adjacent to a carbonyl at C4, creates a chiral β-amino ketone substructure. This motif is of significant interest in drug discovery due to its conformational constraints and the potential for stereospecific interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthesis and can be readily removed under acidic conditions, making the title compound a versatile intermediate for further elaboration.[2]
The enantioselective synthesis of this key intermediate is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The protocols detailed herein provide reliable methods for accessing either enantiomer of this compound in high yield and enantiomeric excess (ee).
Synthetic Strategy: Asymmetric Conjugate Addition to a Dihydropyridone Precursor
Our synthetic approach hinges on the preparation of a common precursor, tert-butyl 2,3-dihydro-4-oxopiperidine-1-carboxylate (N-Boc-2,3-dihydro-4-pyridone), followed by an enantioselective conjugate (1,4-) addition of a methyl group. This strategy offers a convergent and efficient route to the target molecule.
Synthesis of the Precursor: tert-Butyl 2,3-dihydro-4-oxopiperidine-1-carboxylate
N-Boc-2,3-dihydro-4-pyridone is a crucial building block for the synthesis of various piperidine derivatives.[3] It can be synthesized from commercially available starting materials through several reported methods. One efficient method involves the cyclization of an appropriate amino ester precursor.
Caption: General synthetic approach to the key precursor.
Protocol I: Copper-Catalyzed Enantioselective Conjugate Addition of Methylmagnesium Bromide
Copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction.[4][5][6] The use of chiral ligands allows for the creation of a chiral environment around the copper center, leading to high enantioselectivity in the 1,4-addition.
Mechanistic Rationale
The reaction proceeds through the formation of a chiral copper(I) complex. This complex coordinates to the enone system of N-Boc-2,3-dihydro-4-pyridone, activating it towards nucleophilic attack. The Grignard reagent delivers the methyl group to the β-position of the enone in a highly stereocontrolled manner, dictated by the chiral ligand.
Caption: Simplified catalytic cycle for the copper-catalyzed conjugate addition.
Experimental Protocol
Materials:
-
tert-Butyl 2,3-dihydro-4-oxopiperidine-1-carboxylate
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
(R)-(-)-N,N'-Dibenzyl-N,N'-bis(diphenylphosphino)-1,1'-binaphthyl-2,2'-diamine ((R)-Tol-BINAP) or other suitable chiral ligand
-
Methylmagnesium bromide (MeMgBr) in THF (1.0 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and the chiral ligand (e.g., (R)-Tol-BINAP, 6 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of tert-butyl 2,3-dihydro-4-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous THF dropwise.
-
Slowly add methylmagnesium bromide solution (1.2 equiv) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Reagent | Molar Equiv. |
| N-Boc-2,3-dihydro-4-pyridone | 1.0 |
| CuBr·SMe₂ | 0.05 |
| Chiral Ligand | 0.06 |
| MeMgBr | 1.2 |
Protocol II: Rhodium-Catalyzed Enantioselective Conjugate Addition of Methylboronic Acid
Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds is another highly effective method for the enantioselective formation of C-C bonds.[7][8][9] This method often offers advantages in terms of functional group tolerance and milder reaction conditions compared to Grignard-based methods.
Mechanistic Rationale
The catalytic cycle typically involves the formation of a chiral rhodium(I) complex. Transmetalation of the methyl group from the boronic acid to the rhodium center, followed by migratory insertion into the coordinated enone, leads to the formation of a rhodium enolate. Subsequent protonolysis releases the product and regenerates the active catalyst.
Caption: Simplified catalytic cycle for the rhodium-catalyzed conjugate addition.
Experimental Protocol
Materials:
-
tert-Butyl 2,3-dihydro-4-oxopiperidine-1-carboxylate
-
Acetylacetonatobis(ethylene)rhodium(I) ([Rh(acac)(C₂H₄)₂])
-
(S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) or other suitable chiral ligand
-
Methylboronic acid (CH₃B(OH)₂)
-
1,4-Dioxane/water solvent mixture
-
Potassium hydroxide (KOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve [Rh(acac)(C₂H₄)₂] (3 mol%) and (S)-BINAP (3.3 mol%) in 1,4-dioxane.
-
Stir the mixture at room temperature for 20 minutes.
-
Add tert-butyl 2,3-dihydro-4-oxopiperidine-1-carboxylate (1.0 equiv) and methylboronic acid (1.5 equiv).
-
Add a solution of KOH (1.0 equiv) in water. The final solvent ratio of dioxane to water should be approximately 10:1.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Reagent | Molar Equiv. |
| N-Boc-2,3-dihydro-4-pyridone | 1.0 |
| [Rh(acac)(C₂H₄)₂] | 0.03 |
| Chiral Ligand | 0.033 |
| CH₃B(OH)₂ | 1.5 |
| KOH | 1.0 |
Data Summary and Comparison
| Method | Catalyst System | Nucleophile | Typical Yield | Typical ee |
| Protocol I | CuBr·SMe₂ / Chiral Diphosphine | MeMgBr | Good to Excellent | High (>90%) |
| Protocol II | [Rh(acac)(C₂H₄)₂] / Chiral Diphosphine | CH₃B(OH)₂ | Good to Excellent | High (>95%) |
Conclusion
The enantioselective synthesis of this compound is a critical step in the development of novel therapeutics based on the chiral 3-methyl-4-oxopiperidine scaffold. The copper-catalyzed and rhodium-catalyzed conjugate addition methods presented in this application note offer reliable, scalable, and highly enantioselective routes to this valuable intermediate. The choice between the two protocols may depend on factors such as substrate scope, functional group compatibility in more complex syntheses, and reagent availability. Both methods provide a solid foundation for researchers in medicinal chemistry and drug development to access this important chiral building block with high optical purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. DSpace [cora.ucc.ie]
Stereoselective synthesis of (3R,4R)-tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
An Application Note and Protocol for the Stereoselective Synthesis of (3R,4R)-tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Specifically, chiral 3,4-disubstituted piperidines are key building blocks for a range of therapeutic agents. (3R,4R)-tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate is a valuable chiral intermediate, notably utilized in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[1] The precise control of the stereochemistry at the C3 and C4 positions is critical for the biological activity of the final drug molecule. This document provides a detailed guide to a robust and stereoselective synthesis of this important intermediate.
The synthesis of this target molecule with the desired (3R,4R) configuration presents a significant stereochemical challenge. Direct stereoselective methods are not extensively reported in peer-reviewed journals, however, the patent literature for Tofacitinib synthesis reveals effective strategies for obtaining the required chiral piperidine core. The protocol detailed herein is a composite of established methods, primarily focusing on the synthesis of a key precursor, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, followed by its conversion to the target oxopiperidine derivative. This approach, centered around a classical chiral resolution, provides a reliable pathway to the desired enantiomerically pure product.
Overall Synthetic Strategy
The proposed synthesis is a multi-step process designed to meticulously control the stereochemistry. The overall workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of Racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine
The synthesis begins with the preparation of the racemic cis-diastereomer of the key amine precursor. This provides the necessary scaffold for the subsequent chiral resolution.
Protocol 1: Synthesis of (±)-cis-1-benzyl-N,4-dimethylpiperidin-3-amine
This protocol is adapted from methodologies described in the synthesis of related piperidine structures.[2]
Reaction Scheme:
Step 1: Pyridinium Salt Formation and Reduction
1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide → (±)-cis/trans-1-benzyl-N,4-dimethyl-1,2,5,6-tetrahydropyridine
Step 2: Hydrogenation
(±)-cis/trans-1-benzyl-N,4-dimethyl-1,2,5,6-tetrahydropyridine → (±)-cis-1-benzyl-N,4-dimethylpiperidin-3-amine
Materials and Reagents:
| Reagent | M.W. | Quantity (Scale: 10g) | Moles |
| 1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide | 308.23 | 10 g | 32.4 mmol |
| Sodium borohydride (NaBH₄) | 37.83 | 3.68 g | 97.2 mmol |
| Ethanol (EtOH) | 46.07 | 100 mL | - |
| 2M HCl in Ethanol | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Platinum on carbon (10% Pt/C) | - | 1.0 g | - |
| Hydrogen gas (H₂) | 2.02 | 50 psi | - |
| Sodium hydroxide (NaOH) | 40.00 | As needed | - |
Procedure:
-
Reduction of Pyridinium Salt:
-
To a 250 mL round-bottom flask, add 1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide (10 g, 32.4 mmol) and ethanol (100 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (3.68 g, 97.2 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.[2]
-
Carefully quench the reaction by the slow addition of 2M HCl in ethanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to approximately one-third of the original volume.
-
Add water (50 mL) and basify with 2M NaOH solution to pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tetrahydropyridine intermediate.
-
-
Hydrogenation:
-
Dissolve the crude tetrahydropyridine in ethanol (100 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Pt/C (1.0 g) under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Heat the reaction to 50 °C and stir vigorously for 24 hours or until hydrogen uptake ceases.
-
Cool the reaction to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the crude racemic (±)-cis-1-benzyl-N,4-dimethylpiperidin-3-amine. The cis diastereomer is generally the major product under these conditions. Further purification can be achieved by column chromatography if necessary.
-
Part 2: Chiral Resolution and Preparation of the Target Molecule
This is the crucial part of the synthesis where the desired (3R,4R) enantiomer is isolated.
Protocol 2: Chiral Resolution of (±)-cis-1-benzyl-N,4-dimethylpiperidin-3-amine
This protocol utilizes a chiral acid to form diastereomeric salts, allowing for the separation of the enantiomers. L-Di-p-toluoyltartaric acid (L-DTTA) is an effective resolving agent for this class of amines.[3]
Caption: Schematic of the chiral resolution process.
Materials and Reagents:
| Reagent | M.W. | Quantity (Scale: 10g of racemate) | Moles |
| (±)-cis-1-benzyl-N,4-dimethylpiperidin-3-amine | 218.34 | 10 g | 45.8 mmol |
| L-Di-p-toluoyltartaric acid (L-DTTA) | 386.35 | 8.85 g | 22.9 mmol |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| 2M Sodium hydroxide (NaOH) | 40.00 | ~50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve (±)-cis-1-benzyl-N,4-dimethylpiperidin-3-amine (10 g, 45.8 mmol) in methanol (75 mL) in a 250 mL flask.
-
In a separate flask, dissolve L-DTTA (8.85 g, 22.9 mmol) in methanol (75 mL), heating gently if necessary.
-
Slowly add the L-DTTA solution to the amine solution with stirring.
-
Heat the resulting solution to reflux for 30 minutes, then allow it to cool slowly to room temperature.
-
Continue cooling in an ice bath for 2 hours to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold methanol (2 x 10 mL). This solid is the enriched (3R,4R)-amine • L-DTTA salt.[3]
-
The enantiomeric excess (ee) of the salt can be improved by recrystallization from methanol if necessary.
-
-
Liberation of the Free Amine:
-
Suspend the filtered diastereomeric salt in a mixture of water (50 mL) and dichloromethane (50 mL).
-
Cool the mixture in an ice bath and add 2M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >12.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine as an oil. The enantiomeric purity should be determined by chiral HPLC.
-
Protocol 3: Conversion to (3R,4R)-tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
This final part of the synthesis involves debenzylation, N-Boc protection, and oxidation of the amine to the target ketone.
Reaction Scheme:
Step 1: Debenzylation and Boc Protection
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine → (3R,4R)-tert-butyl 3-(methylamino)-4-methylpiperidine-1-carboxylate
Step 2: Oxidation
(3R,4R)-tert-butyl 3-(methylamino)-4-methylpiperidine-1-carboxylate → (3R,4R)-tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Materials and Reagents:
| Reagent | M.W. | Quantity (Scale: 5g of amine) | Moles |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 218.34 | 5.0 g | 22.9 mmol |
| Palladium on carbon (10% Pd/C) | - | 0.5 g | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 5.5 g | 25.2 mmol |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Dess-Martin Periodinane (DMP) | 424.14 | 11.6 g | 27.5 mmol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Sodium thiosulfate | 158.11 | 5 g | - |
Procedure:
-
One-Pot Debenzylation and Boc Protection:
-
Dissolve (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (5.0 g, 22.9 mmol) in methanol (50 mL).
-
Add di-tert-butyl dicarbonate (5.5 g, 25.2 mmol) to the solution.
-
Carefully add 10% Pd/C (0.5 g) under an inert atmosphere.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature for 16-24 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate in vacuo. The crude product, (3R,4R)-tert-butyl 3-(methylamino)-4-methylpiperidine-1-carboxylate, can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or used directly in the next step if sufficiently pure.
-
-
Oxidation to the Ketone:
-
Dissolve the crude product from the previous step in dichloromethane (100 mL).
-
Add Dess-Martin Periodinane (11.6 g, 27.5 mmol) portion-wise at room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (50 mL) containing sodium thiosulfate (5 g).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product, (3R,4R)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
-
Expected Results and Data Summary
The following table summarizes the expected outcomes for the key steps of the synthesis.
| Step | Product | Expected Yield | Stereochemical Purity | Analytical Method |
| Racemic Amine Synthesis | (±)-cis-1-benzyl-N,4-dimethylpiperidin-3-amine | 60-70% | Racemic (cis major) | NMR, GC-MS |
| Chiral Resolution (after 1 cryst.) | (3R,4R)-amine • L-DTTA salt | 30-40% | >95% de | Chiral HPLC |
| Liberation of Free Amine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | >95% | >95% ee | Chiral HPLC |
| Final Oxidation and Protection | (3R,4R)-tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | 70-80% | >95% ee | Chiral HPLC, NMR |
Conclusion
This application note provides a comprehensive and experimentally grounded guide for the stereoselective synthesis of (3R,4R)-tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. By employing a classical chiral resolution of a key cis-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate, high enantiomeric purity of the final product can be achieved. The protocols are designed to be robust and scalable, making them suitable for researchers in both academic and industrial settings who require access to this valuable chiral building block for drug discovery and development.
References
Synthesis of N-Boc-3-methyl-4-piperidone: A Detailed Experimental Protocol
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of N-Boc-3-methyl-4-piperidone, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic strategy detailed herein is the regioselective α-methylation of the readily available N-Boc-4-piperidone. This process involves the formation of a lithium enolate using lithium diisopropylamide (LDA), followed by quenching with methyl iodide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations of the underlying chemical principles, and critical safety information.
Introduction
N-Boc-3-methyl-4-piperidone, also known as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, is a key heterocyclic building block.[1] The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals, and the introduction of a methyl group at the 3-position can significantly influence the pharmacological properties of the final active pharmaceutical ingredient (API). The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable mask for the piperidine nitrogen, allowing for selective modifications at other positions of the ring.[2]
The synthesis of N-Boc-3-methyl-4-piperidone is most commonly achieved through the α-methylation of N-Boc-4-piperidone. This reaction is a classic example of enolate chemistry, where a strong, non-nucleophilic base is used to deprotonate the α-carbon to the ketone, forming a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with an electrophile, in this case, methyl iodide. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial for the rapid and quantitative formation of the kinetic enolate, which helps to minimize side reactions.
This protocol will detail the necessary reagents, equipment, and procedural steps to successfully synthesize and purify N-Boc-3-methyl-4-piperidone in a laboratory setting.
Reaction Scheme
References
Application Note: Strategic Use of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate for the Stereoselective Synthesis of the Tofacitinib Piperidine Core
Abstract
Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone therapy for autoimmune diseases like rheumatoid arthritis.[1][2] Its synthesis presents a significant stereochemical challenge, centered on the construction of its (3R,4R)-3,4-disubstituted piperidine core. This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate as a key starting material. We will explore the mechanistic rationale behind its use in a pivotal reductive amination step, present a detailed experimental protocol, and discuss the critical parameters for achieving the desired stereochemistry, a crucial factor for the drug's therapeutic efficacy.
Introduction
Tofacitinib: A Targeted Immunosuppressant
Tofacitinib (marketed as Xeljanz®) represents a significant advancement in the treatment of inflammatory autoimmune disorders.[2] It functions by inhibiting the Janus kinase (JAK) family of enzymes (primarily JAK1, JAK2, and JAK3), which are critical components of the signaling pathways for numerous cytokines involved in immune response and inflammation.[1][3][] Unlike biologic agents, Tofacitinib is an orally administered small molecule, offering a distinct advantage for patient compliance.[5] The intricate chemical structure of Tofacitinib is directly linked to its biological activity, with the stereochemistry of the piperidine ring being paramount.
The Stereochemical Challenge of the Piperidine Moiety
The chemical structure of Tofacitinib is 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile.[6] The synthesis of this molecule can be deconstructed into two primary building blocks: the pyrrolo[2,3-d]pyrimidine heterocycle and the chiral (3R,4R)-N,4-dimethylpiperidin-3-amine fragment.[1] The synthesis of the piperidine core, with its two contiguous stereocenters in a cis configuration, is the most complex aspect of the total synthesis and has been the subject of extensive research to develop efficient and scalable routes.[1][5][7]
This compound: A Strategic Precursor
The title compound, this compound, has emerged as a highly valuable intermediate in various synthetic strategies for Tofacitinib.[8] Its utility stems from several key structural features:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is stable under many reaction conditions but can be readily removed under mild acidic conditions, allowing for controlled, late-stage functionalization.
-
The Ketone at C4: The oxo group serves as a crucial electrophilic handle for the introduction of the required amine functionality via reductive amination.
-
The Methyl Group at C3: This pre-installed methyl group simplifies the overall synthesis, establishing one of the key stereocenters early in the process.
Synthetic Strategy and Mechanistic Rationale
The core of the strategy involves the transformation of the ketone in this compound into the desired secondary amine with the correct relative stereochemistry. This is achieved through a carefully controlled reductive amination reaction.
Visualized Synthetic Workflow
The following diagram outlines the key transformation from the piperidone intermediate to the coupled Tofacitinib core structure.
Caption: Synthetic pathway from the piperidone precursor.
The Pivotal Transformation: Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for forming C-N bonds. The process involves two discrete mechanistic steps:
-
Imine/Enamine Formation: The ketone carbonyl of the piperidone reacts with a primary amine (in this case, methylamine) to form a Schiff base, or iminium ion, intermediate.
-
Reduction: The iminium ion is then reduced in situ to the corresponding secondary amine.
Caption: Mechanism of the reductive amination process.
Causality Behind Experimental Choices:
-
Choice of Amine Source: Methylamine can be used as a solution in a solvent like ethanol or as a salt (e.g., methylamine hydrochloride) with a stoichiometric amount of base to liberate the free amine.
-
Choice of Reducing Agent: The selection of the reducing agent is critical for efficiency and selectivity.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is milder than other borohydrides and is particularly effective at reducing iminium ions in the presence of ketones, minimizing the side reaction of ketone reduction to an alcohol. Its acidic nature can also catalyze imine formation.[9]
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can also be used, but conditions must be carefully controlled to favor imine reduction over ketone reduction.[10]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas is another effective method, often favored in industrial scale-up for its cost-effectiveness and cleaner workup.[1]
-
-
Controlling Stereochemistry: The reductive amination of this compound yields a mixture of cis and trans diastereomers. The desired product for Tofacitinib synthesis is the cis isomer, which often requires separation from the trans isomer by chromatography or crystallization.[1] More advanced asymmetric syntheses aim to set this stereochemistry directly, for example, through dynamic kinetic resolution protocols which can preferentially form a single diastereomer.[9][11]
Experimental Protocol
This protocol describes a representative lab-scale synthesis of the key cis-amine intermediate via reductive amination.
Objective: To synthesize tert-butyl (cis)-3-(methylamino)-4-methylpiperidine-1-carboxylate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 213.27 | 10.0 | 1.0 |
| Methylamine (40% solution in H₂O) | 31.06 | 20.0 | 2.0 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.0 | 1.5 |
| Dichloromethane (DCM) | 84.93 | ~50 mL | - |
| Acetic Acid (glacial) | 60.05 | Catalytic | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.13 g, 10.0 mmol) and Dichloromethane (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Amine Addition: Add methylamine solution (1.55 mL, 20.0 mmol) to the flask, followed by a few drops of glacial acetic acid to catalyze imine formation.
-
Imine Formation: Allow the reaction to stir at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: The crude product, containing a mixture of cis and trans diastereomers, should be purified by flash column chromatography on silica gel to isolate the desired cis isomer.
Characterization
The purified cis isomer should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.
Conclusion
The strategic use of this compound provides a reliable and efficient entry point into the synthesis of the complex piperidine core of Tofacitinib. The reductive amination protocol, while requiring careful control of conditions and subsequent purification to achieve the correct stereoisomer, is a robust and scalable method. Understanding the mechanistic principles behind the choice of reagents and conditions is paramount for researchers aiming to optimize this key transformation in the synthesis of this important therapeutic agent. Further advancements, particularly in asymmetric reductive amination, continue to refine this approach, paving the way for even more efficient manufacturing processes.[7]
References
- 1. research.unl.pt [research.unl.pt]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Reductive Amination of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Abstract
This document provides a comprehensive technical guide for the reductive amination of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. This reaction is a cornerstone in medicinal chemistry for the synthesis of substituted piperidine scaffolds, which are prevalent in a vast array of pharmaceutical agents. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and discuss critical process parameters that influence reaction outcomes, including stereoselectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel chemical entities.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The reductive amination of ketones, such as this compound, offers a robust and highly adaptable method for introducing diverse amine functionalities, thereby enabling the exploration of a broad chemical space.[1] This one-pot reaction, which combines the formation of an imine or iminium ion intermediate with its subsequent reduction, is valued for its efficiency and operational simplicity.[2]
A key advantage of reductive amination is its ability to avoid the overalkylation often encountered with direct alkylation of amines.[3] The choice of a mild and selective reducing agent is paramount to the success of this reaction, as it must preferentially reduce the C=N bond of the imine/iminium intermediate in the presence of the starting ketone.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this purpose due to its remarkable selectivity, broad functional group tolerance, and milder nature compared to agents like sodium cyanoborohydride (NaBH₃CN).[3][5]
Mechanistic Overview: The "Why" Behind the Reagents
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The reductive amination proceeds through two key stages within a single pot.
Stage 1: Imine/Iminium Ion Formation
The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the piperidone. This is typically catalyzed by a mild acid, such as acetic acid. The acid serves to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack.[6] Subsequent dehydration of the resulting carbinolamine intermediate leads to the formation of a Schiff base (imine), which exists in equilibrium with its protonated form, the iminium ion.[7]
Stage 2: Hydride Reduction
Sodium triacetoxyborohydride is a sterically hindered and less reactive borohydride derivative compared to sodium borohydride (NaBH₄).[5] Its reduced reactivity prevents significant reduction of the starting ketone. However, it is a highly effective reducing agent for the more electrophilic iminium ion.[8] The three electron-withdrawing acetoxy groups stabilize the B-H bond, making STAB a milder hydride donor.[5] The reaction rate for the reduction of the iminium ion is significantly faster than that for the ketone, ensuring high selectivity for the desired amine product.[9]
Caption: Reductive Amination Workflow.
Stereochemical Considerations
The presence of a methyl group at the C3 position of the piperidone ring introduces a chiral center adjacent to the reaction site. The reduction of the imine intermediate can therefore lead to the formation of two diastereomers: cis and trans. The stereochemical outcome is influenced by the direction of hydride attack on the planar imine intermediate.
The hydride can approach from the same face as the C3-methyl group (syn-attack) leading to the trans product, or from the opposite face (anti-attack) leading to the cis product. The steric bulk of the reducing agent and the substituents on both the piperidine ring and the incoming amine can influence the diastereomeric ratio. Generally, hydride attack from the less hindered face is favored. For many substrates, this results in a preference for the cis diastereomer, where the incoming amine and the C3-methyl group are on the same side of the ring. However, the exact ratio is substrate-dependent and may require empirical determination.[10]
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | ≥95% | Sigma-Aldrich |
| Amine (e.g., Benzylamine) | Reagent Grade | Acros Organics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetic Acid (AcOH) | Glacial, ≥99.7% | Fisher Chemical |
| Dichloromethane (DCM) | HPLC Grade | Fisher Chemical |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
General Protocol for Reductive Amination
This protocol provides a general procedure for the reductive amination of this compound with a primary amine.[9][11]
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent and Amine Addition: Dissolve the ketone in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration). Add the primary amine (1.1-1.2 equiv).
-
Acid Catalyst: Add glacial acetic acid (1.0-1.2 equiv) to the mixture. Stir at room temperature for 20-30 minutes to facilitate imine formation.[6]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the stirred solution. The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-16 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired product. The diastereomers may be separable by careful chromatography.[10]
-
Caption: Step-by-step experimental workflow.
Protocol for Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a common nitrogen protecting group that can be readily removed under acidic conditions to yield the free secondary amine.[12]
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected piperidine derivative (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C (ice bath).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls or provides a low yield, ensure all reagents and solvents are anhydrous. Water can hydrolyze the imine intermediate and decompose the reducing agent.
-
Ketone Reduction: If significant reduction of the starting ketone to the corresponding alcohol is observed, it may indicate that the reducing agent is too reactive or the imine formation is slow. Using STAB, which is selective for imines, generally minimizes this side reaction.[7]
-
Diastereoselectivity: To potentially influence the diastereomeric ratio, the reaction temperature can be lowered. Running the reaction at 0 °C or below may enhance selectivity.
-
Amine Nucleophilicity: Weakly basic or sterically hindered amines may react slower. In such cases, extending the reaction time for imine formation before adding the reducing agent may be beneficial.[4]
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly reliable and versatile method for the synthesis of diverse 3,4-disubstituted piperidines. This protocol offers high yields and excellent functional group tolerance, making it a valuable tool in the arsenal of medicinal and organic chemists. By understanding the underlying mechanism and paying close attention to the key experimental parameters outlined in this guide, researchers can effectively apply this reaction to accelerate their drug discovery programs.
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. brainly.com [brainly.com]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]
- 12. peptide.com [peptide.com]
Application Note: Strategic Synthesis of cis- and trans-3,4-Disubstituted Piperidines from N-Boc-3-methyl-4-piperidone
Introduction
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a core scaffold in over a hundred commercially available drugs.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework that can be precisely decorated to optimize interactions with biological targets.[1][2] Among the vast landscape of piperidine derivatives, 3,4-disubstituted variants represent a particularly valuable structural motif, found in numerous biologically active natural products and pharmaceuticals. The defined spatial relationship between substituents at the C3 and C4 positions is critical for achieving desired potency and selectivity.
This application note provides a detailed guide for the synthesis of 3,4-disubstituted piperidines, leveraging the commercially available and versatile building block, N-Boc-3-methyl-4-piperidone. We will explore key synthetic transformations, delving into the mechanistic underpinnings that govern stereochemical outcomes. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals seeking to construct diverse libraries of these important scaffolds.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of N-Boc-3-methyl-4-piperidone stems from the reactivity of its C4 ketone, which serves as a versatile handle for introducing a wide range of substituents. The pre-existing methyl group at the C3 position introduces a chiral center that significantly influences the stereochemical course of subsequent reactions, enabling diastereoselective control.
The piperidine ring exists in a dynamic equilibrium between two chair conformations. In the case of N-Boc-3-methyl-4-piperidone, the conformation where the C3-methyl group occupies an equatorial position is energetically favored to minimize steric strain. This conformational preference is the key to understanding and predicting the stereochemical outcomes of reactions at the adjacent C4 position. Nucleophilic attack on the C4 carbonyl will preferentially occur from the less sterically hindered axial face, opposite to the equatorial C3-methyl group.
Below is a diagram illustrating the primary synthetic pathways from the starting material.
References
Application Note: The Strategic Use of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Piperidine Scaffold in Modern Drug Discovery
Protein kinases have emerged as one of the most critical classes of drug targets, playing a central role in cellular signaling pathways that govern cell growth, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1][2] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern pharmaceutical research.[3]
Within the vast chemical space explored for kinase inhibitor design, the piperidine ring stands out as a "privileged scaffold."[4][5] Its three-dimensional structure, metabolic stability, and ability to present substituents in precise vectors allow for potent and selective interactions within the ATP-binding pocket of kinases. The introduction of chirality and specific functional groups to the piperidine core can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[5]
This application note focuses on tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate , a highly versatile and valuable building block for the synthesis of advanced kinase inhibitors.[6][7] We will explore its strategic application, detailing the rationale behind its design and providing robust protocols for its incorporation into scaffolds targeting key kinases such as Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK).
The key features of this reagent are:
-
The 4-oxo group: A versatile chemical handle, perfectly positioned for derivatization, most commonly via reductive amination, to couple the piperidine ring to the core heterocyclic systems of inhibitors.
-
The 3-methyl group: Introduces a chiral center adjacent to the reaction site. This allows for the exploration of stereochemistry, a critical factor in optimizing binding affinity and selectivity. Using an optically pure starting material can lead to a single-isomer final product, simplifying downstream processing and improving the therapeutic profile.[6]
-
The Boc-protecting group: Ensures the piperidine nitrogen remains unreactive during initial coupling steps, directing the reaction to the desired 4-position. It can be removed under standard, mild acidic conditions, revealing a secondary amine for further functionalization.
Core Application: Synthesis of a Janus Kinase (JAK) Inhibitor Precursor
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors.[1][8] They are pivotal in the JAK/STAT signaling pathway, making them high-value targets for inflammatory diseases and myeloproliferative neoplasms.[1] Several approved JAK inhibitors, such as Tofacitinib, feature a substituted piperidine moiety as a central component.[1][9]
The synthesis of these inhibitors often involves the coupling of a piperidine derivative with a pyrrolo[2,3-b]pyridine (7-azaindole) or a similar deazapurine core.[1][8] The ketone of this compound is ideally suited for this transformation via reductive amination.
General Synthetic Workflow
The overall strategy involves a convergent synthesis where the piperidine building block is coupled with a pre-formed heterocyclic core. This is followed by deprotection and final modification to yield the target inhibitor.
Caption: Convergent synthesis workflow for a kinase inhibitor.
Experimental Protocol: Reductive Amination
This protocol describes the key coupling of this compound with a representative amino-heterocycle, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common precursor for JAK inhibitors.
Materials:
-
tert-Butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate (1.0 equiv)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (AcOH) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Protocol Steps:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (Argon), add tert-Butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate (1.0 equiv) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 equiv).
-
Solvent Addition: Add anhydrous DCM to dissolve the reagents (concentration approx. 0.1 M).
-
Acid Catalyst: Add acetic acid (2.0 equiv) to the mixture. The acid catalyzes the formation of the iminium ion intermediate, which is crucial for the reduction step.
-
Stirring: Stir the reaction mixture at room temperature for 60 minutes to allow for iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. This reagent is a mild and selective reducing agent, ideal for reductive aminations, minimizing over-reduction of other functional groups.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product, tert-butyl (3R,4S)-4-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)amino)-3-methylpiperidine-1-carboxylate.
Representative Data
The following table summarizes expected outcomes for the reductive amination protocol with various heterocyclic amines, demonstrating the versatility of the building block.
| Heterocyclic Amine | Reducing Agent | Solvent | Yield (%) | Purity (LC-MS) |
| 4-Amino-pyrrolo[2,3-d]pyrimidine | NaBH(OAc)₃ | DCM | 85-92% | >98% |
| 2-Amino-5-bromopyrimidine | NaBH(OAc)₃ | DCE | 82-88% | >97% |
| 4-Aminopyrazolo[3,4-d]pyrimidine | NaBH(OAc)₃ | DCM/MeOH | 78-85% | >98% |
| 6-Aminopurine | Ti(i-PrO)₄ / NaBH₄ | MeOH | 70-78% | >95% |
Expanded Applications in Kinase Inhibitor Synthesis
The utility of this compound extends beyond JAK inhibitors. The same fundamental reactivity makes it a powerful tool for accessing other important kinase inhibitor classes.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor TEC family kinase essential for B-cell receptor (BCR) signaling.[2][10] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[3][10] Many BTK inhibitors incorporate a piperidine moiety to connect a core heterocycle (like pyrazolopyrimidine) to a solvent-exposed region, often containing a reactive "warhead" for covalent inhibition.[3][11] The 3-methyl-4-oxopiperidine building block can be used to synthesize non-covalent BTK inhibitors or precursors to covalent inhibitors, where the stereochemistry of the methyl group can be tuned to optimize interactions within the BTK active site.
Kinase Signaling Pathway and Point of Intervention
Kinase inhibitors function by blocking the phosphorylation cascade that transmits signals from the cell surface to the nucleus. The compounds synthesized from this piperidine building block act as ATP-competitive inhibitors, preventing the kinase from performing its catalytic function.
References
- 1. mdpi.com [mdpi.com]
- 2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-dimensional scaffolds for application in medicinal chemistry - Nottingham ePrints [eprints.nottingham.ac.uk]
- 5. thieme-connect.de [thieme-connect.de]
- 6. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 7. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Large-scale synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate.
An Application Note for the Large-Scale Synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Abstract
This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. This compound is a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and other complex pharmaceutical agents. The presented methodology is designed for scalability, focusing on a robust α-alkylation strategy starting from the commercially available N-Boc-4-piperidone. We emphasize the causality behind procedural choices, rigorous safety protocols for handling hazardous reagents, and in-process controls to ensure a reliable and reproducible synthesis.
Introduction: The Strategic Importance of a Versatile Intermediate
The piperidine ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals. Functionalization of this core structure allows for the precise spatial arrangement of pharmacophoric groups, making substituted piperidones highly valuable in drug discovery. This compound (N-Boc-3-methyl-4-piperidone) serves as a key intermediate for synthesizing complex molecules, where the methyl group at the 3-position introduces a crucial chiral center or steric element.
The synthesis route begins with N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone), a starting material that strategically employs the Boc protecting group.[1] This group effectively masks the reactivity of the piperidine nitrogen, preventing unwanted side reactions such as N-alkylation during subsequent synthetic steps.[1] This protection allows for selective chemical manipulation at other sites, primarily the α-position to the carbonyl group, before the nitrogen's reactivity is restored via a simple deprotection step.[1]
Synthetic Strategy and Workflow
The most direct and industrially scalable approach to the target molecule is the α-methylation of N-Boc-4-piperidone. This strategy involves two primary stages:
-
Enolate Formation: A strong, non-nucleophilic base is used to deprotonate the α-carbon of the ketone, generating a reactive enolate intermediate.
-
Nucleophilic Attack (Sₙ2): The enolate attacks a methylating agent, forming the new carbon-carbon bond at the 3-position.
This workflow is efficient and utilizes readily available starting materials.
Caption: High-level workflow for the synthesis.
In-Depth Mechanistic Rationale
The success of this synthesis hinges on the precise control of reactivity.
-
Role of the Boc Group: The electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group decreases the nucleophilicity of the piperidine nitrogen. This prevents it from competing with the enolate in reacting with the methylating agent and ensures that the α-alkylation occurs selectively.[1]
-
Enolate Formation and Alkylation: Sodium hydride (NaH), a strong and inexpensive base, is used to irreversibly deprotonate the α-carbon. This reaction is highly effective but requires stringent anhydrous conditions, as NaH reacts violently with water.[2][3] The resulting sodium enolate is a potent nucleophile that readily attacks the electrophilic methyl iodide in a classic Sₙ2 reaction to forge the desired C-C bond.
Caption: Simplified mechanism of α-methylation.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale and should be adapted by qualified personnel for specific reactor configurations.
4.1. Reagents and Equipment
| Component | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Required | Notes |
| N-Boc-4-piperidone | 199.25 | 0.502 | 1.0 | 100 g | Ensure >98% purity |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 0.602 | 1.2 | 24.1 g | Highly water-reactive[2][3] |
| Methyl Iodide | 141.94 | 0.602 | 1.2 | 37.5 mL (85.4 g) | Toxic and volatile |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 1.5 L | Water content < 50 ppm |
| Isopropanol | - | - | - | ~50 mL | For quenching |
| Saturated NH₄Cl (aq) | - | - | - | 500 mL | For work-up |
| Ethyl Acetate | - | - | - | 2 L | For extraction |
| Brine (Saturated NaCl) | - | - | - | 500 mL | For washing |
| Anhydrous Sodium Sulfate | - | - | - | ~50 g | For drying |
-
Equipment: 5L glass reactor with mechanical stirring, thermocouple, nitrogen/argon inlet, pressure-equalizing dropping funnel, and a reflux condenser connected to a gas bubbler. A cooling bath (ice/water) is essential.
4.2. Safety Precautions: A Mandate for Safe Operation
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts explosively with water, releasing flammable hydrogen gas which can ignite spontaneously.[3][4] It must be handled exclusively under an inert atmosphere (nitrogen or argon).[3] All glassware and solvents must be scrupulously dried. Personnel must wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[2][5] A dry powder fire extinguisher (Class D) must be immediately accessible. Do not use water or CO₂ extinguishers.[2]
-
Methyl Iodide (MeI): Methyl iodide is toxic, a suspected carcinogen, and highly volatile. All manipulations must be performed in a certified chemical fume hood. Wear appropriate gloves (nitrile gloves are often insufficient; consult manufacturer data) and eye protection.[6]
-
Reaction Quenching: The quenching of excess NaH is highly exothermic and produces hydrogen gas. It must be performed slowly at low temperatures to maintain control.
4.3. Step-by-Step Procedure
-
Reactor Setup: Assemble the 5L reactor and ensure it is clean and dry. Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with anhydrous THF (1 L). Begin stirring and cool the solvent to 0-5 °C using an ice/water bath.
-
NaH Addition: Carefully add the sodium hydride (60% dispersion, 24.1 g) to the cold THF in portions. Rationale: This allows for better temperature control and safer handling of the pyrophoric reagent.
-
Enolate Formation: In the dropping funnel, dissolve N-Boc-4-piperidone (100 g) in anhydrous THF (500 mL). Add this solution dropwise to the stirred NaH suspension over 60-90 minutes, maintaining the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed. Self-Validation: The rate of gas evolution provides a visual cue for the reaction rate. A steady, controlled bubbling indicates the reaction is proceeding smoothly.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour to ensure complete enolate formation. The mixture should appear as a thick, off-white slurry.
-
Alkylation: Cool the mixture back to 0-5 °C. Add methyl iodide (37.5 mL) dropwise via the dropping funnel over 45-60 minutes, again ensuring the internal temperature does not exceed 10 °C. Rationale: Slow addition of the alkylating agent prevents temperature spikes and minimizes potential side reactions.
-
Reaction Monitoring: After the MeI addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Quenching (Critical Step): Cool the reactor back to 0-5 °C. VERY SLOWLY and dropwise, add isopropanol (~50 mL) to quench any unreacted sodium hydride. Cease addition if the temperature rises rapidly or gas evolution becomes too vigorous. Trustworthiness: This controlled quench is the most critical safety step. Rushing this step can lead to a dangerous thermal runaway.
-
Aqueous Work-up: Once gas evolution from the isopropanol quench has ceased, slowly add saturated ammonium chloride solution (500 mL) while maintaining cooling.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (500 mL), dry over anhydrous sodium sulfate, filter, and wash the solid with additional ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. For large-scale purification, the product can be purified by vacuum distillation or crystallization to yield the final product as a pale yellow oil or low-melting solid.
Expected Results and Characterization
-
Yield: 75-85%
-
Purity (HPLC): >97%
-
¹H NMR (CDCl₃, 400 MHz): δ 4.10-3.80 (m, 2H), 3.40-3.10 (m, 2H), 2.70-2.55 (m, 1H), 2.50-2.20 (m, 3H), 1.47 (s, 9H), 1.10 (d, J=6.8 Hz, 3H).
-
Molecular Weight: 213.27 g/mol [7]
References
Troubleshooting & Optimization
Byproduct formation in the synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. This critical intermediate is a cornerstone in the development of numerous pharmaceutical agents, and its purity is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation.
Section 1: Core Synthesis Overview and Mechanistic Insights
The most prevalent and direct method for synthesizing this compound is the α-alkylation of the parent ketone, N-Boc-4-piperidone. This process involves the deprotonation of the α-carbon to form a nucleophilic enolate, which subsequently reacts with a methylating agent.
The success of this synthesis hinges on precise control over the formation and reactivity of this enolate intermediate. Deviations in reaction conditions can pivot the reaction down several undesired pathways, leading to a complex product mixture and diminished yields.
Technical Support Center: Purification of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate by Column Chromatography
Welcome to the technical support guide for the purification of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the column chromatography purification of this important synthetic intermediate.[1][2]
I. Introduction to the Compound and its Purification
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is critical for the success of subsequent synthetic steps. Column chromatography is a standard and effective method for its purification.[3][4] However, the presence of a polar ketone and a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group can present unique challenges during separation.
This guide provides a structured approach to troubleshooting, offering solutions to common problems, and answering frequently asked questions to streamline your purification workflow.
Chemical Structure
Caption: Structure of this compound.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography purification. Each issue is followed by potential causes and actionable solutions.
Issue 1: Poor Separation of the Product from Impurities
Question: I'm running a column, but my fractions are all mixed, or the separation between my product and a close-running impurity is very poor. My TLC plate showed good separation. What's going wrong?
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. A solvent system that gives a target Rf of 0.2-0.3 on TLC is generally a good starting point.[5]
-
Solution: Systematically vary the ratio of your polar and non-polar solvents. For this compound, a common mobile phase is a mixture of ethyl acetate and hexane. Try a gradient elution, starting with a lower polarity and gradually increasing it. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-40%.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Solution: As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight. If you have a difficult separation, increase this ratio to 50:1 or even 100:1.
-
-
Improper Column Packing: An unevenly packed column will have channels, leading to band distortion and inefficient separation.
-
Solution: Ensure your silica gel is uniformly packed as a slurry in the initial eluent. Tap the column gently as you pack to settle the silica and remove any air bubbles.
-
-
Compound Instability on Silica Gel: Some compounds can degrade on silica gel, which can appear as streaking or the emergence of new spots on TLC during elution.[6]
-
Solution: To test for stability, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If degradation is observed, consider deactivating the silica gel by adding 1-2% triethylamine to your eluent system.[5] Alternatively, using a different stationary phase like alumina might be beneficial.[6]
-
Issue 2: The Compound is Not Eluting from the Column
Question: I've run several column volumes of my eluent, but I can't detect my product in the fractions. Where is my compound?
Possible Causes & Solutions:
-
Eluent Polarity is Too Low: The solvent system may not be strong enough to move the compound down the column.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 20% ethyl acetate in hexane, try increasing to 30%, 40%, and so on. If the compound is very polar, you may need to add a small amount of a more polar solvent like methanol.[6]
-
-
Compound Decomposition: The compound may have degraded on the silica gel.[6]
-
Solution: As mentioned previously, test for silica stability. If it's unstable, consider a different stationary phase or deactivating the silica.
-
-
Compound is Very Dilute: The compound may have eluted, but at a concentration too low to be detected by your method (e.g., TLC with standard visualization).[6]
-
Solution: Concentrate a few of the later fractions and re-spot them on a TLC plate. This will increase the concentration on the plate and may make it visible.
-
Issue 3: Product Elutes with Streaking or Tailing
Question: My product is coming off the column, but the fractions show significant tailing on the TLC plate. How can I get sharper peaks?
Possible Causes & Solutions:
-
Secondary Interactions with Silica: The basic nitrogen atom in the piperidine ring can interact with the acidic silanol groups on the silica surface, causing tailing.[7]
-
Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to mask the silanol groups.[7]
-
-
Inappropriate Sample Loading: Dissolving the sample in a solvent that is too strong can cause band broadening and tailing.
-
Column Overloading: As mentioned before, too much sample can lead to peak distortion.[7]
-
Solution: Reduce the amount of sample loaded onto the column.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point, determined by Thin Layer Chromatography (TLC), is typically a mixture of ethyl acetate and hexane. Begin by testing different ratios to achieve an Rf value of approximately 0.2-0.3 for the target compound.[5] A common starting ratio might be 20-30% ethyl acetate in hexane.
Q2: Should I use a gradient or isocratic elution?
A2: For a crude mixture with well-separated spots on TLC, an isocratic elution (constant solvent composition) may be sufficient. However, if you have closely running impurities or impurities with very different polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide a better separation and save time.
Q3: How do I perform dry loading?
A3: Dry loading is useful if your compound is not very soluble in the initial mobile phase.[8]
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely under reduced pressure until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.[8]
Q4: What visualization techniques can I use for TLC analysis of this compound?
A4: Since this compound lacks a strong UV chromophore, UV visualization may not be very sensitive. Staining with potassium permanganate (KMnO4) or p-anisaldehyde solution is often more effective for visualizing this type of compound.
Q5: My purified compound shows two peaks in HPLC analysis. Is it impure?
A5: Not necessarily. Piperidine derivatives can sometimes show two peaks due to the presence of different conformers or ionization states, especially if the mobile phase is not buffered.[9] Consider adjusting the mobile phase pH or using a different column chemistry to resolve this.[9]
IV. Experimental Protocols & Data
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective, and suitable for this compound's polarity. |
| Mobile Phase | Ethyl Acetate / Hexane | Good balance of polarity for elution and separation. |
| Gradient Profile | Start with 10% EtOAc in Hexane, gradually increase to 40% EtOAc | Efficiently elutes non-polar impurities first, then the product, and finally more polar impurities. |
| Loading Method | Dry loading for low solubility, wet loading for good solubility | Prevents band broadening and improves separation.[8] |
| Additive | 0.1-1% Triethylamine (if tailing occurs) | Masks acidic silanol groups on silica, improving peak shape for basic compounds.[7] |
Workflow for Method Development
Caption: Workflow for developing and executing the column chromatography purification.
V. References
-
BenchChem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Retrieved from 7
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from 6
-
BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from 5
-
Xiao Hua, G. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from 8
-
Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. Retrieved from 2
-
ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from 9
-
(n.d.). Supplementary information. Retrieved from 3
-
ChemRxiv. (n.d.). DiKTa ESI Final. Retrieved from 4
References
- 1. researchgate.net [researchgate.net]
- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 3,4-Substituted Piperidines
Welcome to the Technical Support Center dedicated to navigating the complexities of stereoselective synthesis of 3,4-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered in this critical area of synthetic chemistry. The 3,4-disubstituted piperidine motif is a privileged structure found in numerous pharmaceuticals and biologically active natural products, making its stereocontrolled synthesis a significant endeavor.[1]
This guide is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the synthesis of 3,4-substituted piperidines.
Q1: What are the primary challenges in achieving high stereoselectivity in 3,4-substituted piperidine synthesis?
A1: The core challenges revolve around controlling both diastereoselectivity and enantioselectivity. For 3,4-disubstituted piperidines, two stereocenters need to be set with a specific relative (cis/trans) and absolute configuration. Key difficulties include:
-
Conformational Flexibility: The piperidine ring can exist in various chair and boat conformations, which can influence the facial selectivity of reactions.[2] The conformational preferences of substituents can be subtle and are influenced by steric and electronic effects.[3][4]
-
Directing Group Influence: The nature and position of substituents on the piperidine ring or its precursors can significantly direct the stereochemical outcome of a reaction.
-
Reaction Mechanism: Different reaction pathways (e.g., concerted vs. stepwise) can lead to different stereoisomers. For instance, in formal aza-Diels-Alder reactions, a stepwise Mannich-Michael pathway can compete with the concerted [4+2] cycloaddition, affecting stereoselectivity.[5][6]
-
Catalyst Control: In catalytic asymmetric reactions, achieving high enantioselectivity depends on the precise design of the chiral catalyst or ligand to create a well-defined chiral environment around the substrate.[7]
Q2: How does the choice of N-protecting group influence the stereochemical outcome?
A2: The N-protecting group plays a crucial role in determining the stereoselectivity of reactions involving the piperidine ring. Its size and electronic properties can:
-
Influence Conformation: A bulky protecting group like tert-butoxycarbonyl (Boc) can favor a specific chair conformation, thereby exposing one face of the ring to reagents and directing the stereochemical outcome. For example, in the hydrogenation of some disubstituted pyridines, the N-Boc group can lead to a lowest energy conformation that favors the formation of a specific diastereomer.[8]
-
Affect Reactivity: The electronic nature of the protecting group can modulate the nucleophilicity or electrophilicity of the piperidine nitrogen and adjacent carbons.
-
Participate in Chelation: Some protecting groups can chelate to a metal catalyst, creating a rigid transition state that enhances stereocontrol.
Q3: What are the most common analytical techniques to determine the stereochemistry of 3,4-substituted piperidines?
A3: A combination of techniques is typically employed:
-
NMR Spectroscopy: 1H NMR spectroscopy is invaluable for determining the relative stereochemistry (cis/trans) by analyzing coupling constants (J-values) between protons at C3, C4, and adjacent positions.[2] Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations to establish spatial relationships between substituents.
-
Chiral Chromatography (HPLC and SFC): Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice for determining the enantiomeric excess (ee) of a chiral product.[9]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry of a crystalline compound.
Part 2: Troubleshooting Guides for Common Synthetic Methods
This section provides detailed troubleshooting for specific issues encountered during common synthetic routes to 3,4-substituted piperidines.
Guide 1: Catalytic Hydrogenation of Substituted Pyridines
Catalytic hydrogenation of pyridines is a direct route to piperidines, but achieving high stereoselectivity can be challenging.[5]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | Inappropriate Catalyst: The catalyst surface plays a critical role in how the substrate adsorbs and is hydrogenated. | Screen different catalysts (e.g., PtO₂, Rh/C, Pd/C).[8] The choice of catalyst can significantly influence the diastereomeric ratio. |
| Suboptimal Solvent: The solvent can influence the conformation of the substrate and its interaction with the catalyst. | Experiment with different solvents (e.g., acetic acid, methanol, ethanol). Acetic acid is often used as it can protonate the pyridine nitrogen, affecting its orientation on the catalyst surface.[8] | |
| High Temperature or Pressure: These conditions can reduce the energy difference between competing transition states, leading to lower selectivity. | Optimize the reaction temperature and hydrogen pressure. Milder conditions often favor higher selectivity. | |
| Catalyst Poisoning | Pyridine Substrate: The lone pair of electrons on the nitrogen atom of pyridine can strongly adsorb to the metal catalyst surface, inhibiting its activity.[10] | Use a higher catalyst loading.[8] Consider using a pre-catalyst that is activated in situ. |
| Impurities in Substrate or Solvent: Sulfur- or halogen-containing impurities can irreversibly poison the catalyst. | Ensure high purity of the starting materials and solvents. | |
| Incomplete Reaction | Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific substituted pyridine. | Switch to a more active catalyst (e.g., Rhodium-based catalysts can be more effective for some substrates).[11] |
| Deactivation of Catalyst: The catalyst may deactivate over the course of the reaction. | Add the catalyst in portions or use a continuous flow hydrogenation setup. |
Guide 2: Aza-Diels-Alder and Related Cycloaddition Reactions
The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring with good stereocontrol. However, side reactions and lack of selectivity can be problematic.[6][12]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Diastereoselectivity | Stepwise Mannich-Michael Pathway: The reaction may be proceeding through a stepwise mechanism instead of a concerted [4+2] cycloaddition, especially with strong Lewis acids, leading to a loss of stereochemical information.[5][6] | Optimize the Catalyst: Use a milder Lewis acid or a Brønsted acid catalyst. Chiral phosphoric acids have been shown to promote highly stereoselective aza-Diels-Alder reactions.[13] Use Cyclic Dienes: Cyclic dienes often exhibit higher diastereoselectivity due to their conformationally restricted nature.[5] |
| Low Enantioselectivity (in asymmetric variants) | Poorly matched Chiral Catalyst/Ligand and Substrate: The chiral environment created by the catalyst may not be optimal for inducing high stereoselectivity with the specific substrates. | Screen a library of chiral ligands or organocatalysts.[14][15] Fine-tuning the steric and electronic properties of the catalyst is often necessary. |
| Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic cycle. | Lower the reaction temperature to slow down the uncatalyzed pathway. Ensure slow addition of reagents. | |
| Formation of Side Products | Polymerization of the Diene or Dienophile: This is common at higher temperatures or with highly reactive starting materials. | Control the Temperature: Perform the reaction at lower temperatures. Optimize Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that can lead to decomposition or side reactions.[5] |
Guide 3: Purification of 3,4-Substituted Piperidine Diastereomers
The separation of diastereomers can be a significant bottleneck.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) in HPLC or SFC | Strong Interaction with Stationary Phase: The basic piperidine nitrogen can interact strongly with acidic silanol groups on silica-based stationary phases, leading to peak tailing and poor resolution.[9] | Add a Basic Modifier: Add a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%) to the mobile phase to mask the active sites on the stationary phase.[9] Use a Base-Deactivated Column: Employ a stationary phase specifically designed for the analysis of basic compounds.[9] |
| Difficult Separation of Diastereomers | Small Structural Differences: The diastereomers may have very similar polarities and structures, making them difficult to resolve by standard chromatography. | Derivatization: Convert the piperidines into derivatives (e.g., amides, carbamates) that may have larger structural differences, facilitating separation. The directing group can then be removed. Diastereoselective Crystallization: Attempt to crystallize one diastereomer selectively from a suitable solvent system. |
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for Diastereoselective Catalytic Hydrogenation of a Substituted Pyridine
This protocol provides a general starting point for the hydrogenation of a substituted pyridine to the corresponding piperidine.
Materials:
-
Substituted pyridine (1.0 eq)
-
Catalyst (e.g., 5-10 mol% PtO₂)[8]
-
Solvent (e.g., Glacial Acetic Acid)
-
Hydrogen gas
-
High-pressure reactor (e.g., Parr shaker)
Procedure:
-
In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the solution.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by TLC, GC-MS, or NMR by periodically taking aliquots.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to isolate the desired piperidine diastereomers.
Workflow for Troubleshooting Low Diastereoselectivity in Piperidine Synthesis
References
- 1. 3,4-disubstituted piperidines synthesis via enantioselective Tsuji-Trost coupling and cope rearrangement - American Chemical Society [acs.digitellinc.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
Technical Support Center: Navigating Side Reactions in the Deprotection of Boc-Protected Piperidines
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the critical, yet often challenging, deprotection of tert-butoxycarbonyl (Boc)-protected piperidines. Our goal is to equip you with the expertise to anticipate, diagnose, and overcome common side reactions, ensuring the integrity and yield of your target molecules.
Introduction: The Challenge of Clean Boc Deprotection
The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile nature.[1][2] However, the very mechanism that makes it effective—the formation of a stable tert-butyl carbocation upon cleavage—is also the primary source of frustrating side reactions.[3][4] This guide will delve into the causality behind these experimental pitfalls and provide robust, field-proven solutions.
Troubleshooting Guide & FAQs: A Problem-Oriented Approach
This section is designed to address the specific issues you may encounter in the lab.
Q1: My reaction is complete, but my final yield is low after work-up and purification. What are the likely causes?
A1: Low isolated yield, despite apparent full conversion of the starting material, often points to issues during the work-up and isolation phases.
-
Cause 1: Product Loss During Aqueous Work-up. The deprotected piperidine is now a basic amine, which exists as a salt (e.g., trifluoroacetate or hydrochloride) in the acidic reaction mixture. If you perform an aqueous work-up, this highly polar salt will partition into the aqueous layer. Failure to properly basify the aqueous layer before extraction will result in significant product loss.
-
Solution: After removing the acid and solvent in vacuo, dissolve the crude salt in water. Cool the solution in an ice bath and basify with a strong base like 2 M NaOH or solid K₂CO₃ until the pH is >12. This deprotonates the piperidinium salt, generating the free base which is significantly more soluble in organic solvents. Extract the aqueous layer multiple times with a solvent like dichloromethane (DCM) or ethyl acetate to recover your product.[5]
-
-
Cause 2: Formation of Volatile or Water-Soluble Side Products. While the main product may be recoverable, the formation of various side products can inherently lower the potential yield of the desired molecule.
-
Cause 3: Inefficient Extraction. Piperidine free base has some water solubility. Ensure you perform multiple extractions (at least 3x) with your organic solvent to maximize recovery from the basified aqueous layer.
Q2: I see an unexpected peak in my LC-MS with a mass of [M+57]. What is this side product?
A2: A mass increase of 56 Da (M+57 in positive ion mode, corresponding to the addition of a C₄H₈ group) is the classic signature of N-tert-butylation .[3]
-
Mechanism: The deprotected piperidine nitrogen is a nucleophile. It can attack the electrophilic tert-butyl cation generated during the cleavage of the Boc group. This forms a stable, and often difficult to separate, quaternary ammonium salt or a tertiary amine if a proton is lost. This is one of the most common side reactions in Boc deprotection.[3][4]
-
Causality & Prevention: This side reaction is favored when there is a high concentration of both the deprotected piperidine and the tert-butyl cation.
-
The Primary Solution: Use a Scavenger. Scavengers are nucleophiles added to the reaction mixture that are more reactive towards the tert-butyl cation than your product. By trapping the carbocation, they prevent it from alkylating your desired amine.[3][6]
-
Recommended Scavengers: Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective. They work via reductive quenching of the carbocation. Anisole and thioanisole are also commonly used.[6]
-
Typical Loading: A concentration of 2.5-5% (v/v) of the scavenger in the reaction mixture is a standard starting point.
-
-
In-Depth Analysis of Key Side Reactions
The Central Culprit: The tert-Butyl Cation
The acid-catalyzed deprotection of a Boc group proceeds through protonation of the carbonyl oxygen, followed by cleavage to form carbon dioxide, the free amine, and the highly stable tertiary carbocation, the tert-butyl cation.[4] This electrophilic intermediate is the root cause of the most prevalent side reactions.
Caption: Mechanism of Boc deprotection, N-tert-butylation side reaction, and scavenger intervention.
Troubleshooting Incomplete Reactions
Q3: My TLC/LC-MS shows significant starting material remaining even after several hours. How can I drive the reaction to completion?
A3: Incomplete deprotection is a common issue that can usually be resolved by adjusting the reaction conditions.
-
Cause 1: Insufficient Acid. The deprotection is an acid-catalyzed equilibrium. Too little acid may not be sufficient to drive the reaction forward, especially if your substrate contains other basic functionalities that can neutralize the acid.
-
Cause 2: Insufficient Reaction Time or Temperature. While many deprotections are complete within 1-2 hours at room temperature, some substrates react more slowly.
-
Solution: First, simply increase the reaction time and continue to monitor by TLC or LC-MS. If the reaction is still sluggish, gentle warming to 30-40°C can accelerate the deprotection. Caution: Increasing the temperature will also accelerate side reactions, so this should be done in conjunction with scavengers.[3]
-
-
Cause 3: Steric Hindrance. Bulky substituents on the piperidine ring or near the nitrogen atom can hinder the approach of the acid, slowing down the reaction rate.
-
Solution: For sterically hindered substrates, longer reaction times, increased acid concentration, or gentle heating are often necessary.
-
Data-Driven Comparison of Deprotection Reagents
The choice of acid can significantly impact reaction efficiency and the side product profile. While highly substrate-dependent, the following table provides a general comparison based on common laboratory observations.
| Reagent & Condition | Substrate Example | Typical Time | Yield/Purity Profile | Key Considerations |
| 20-50% TFA in DCM | N-Boc-4-anilinopiperidine | 30-60 min | Generally high (>90%) but prone to t-butylation without scavengers.[7] | Volatile and easy to remove. The resulting TFA salt can sometimes be oily. Co-evaporation with toluene helps remove residual TFA. |
| 4 M HCl in 1,4-Dioxane | N-Boc-4-anilinopiperidine | 1-4 hours | High yield, often quantitative.[7] The HCl salt frequently precipitates, simplifying isolation. | Dioxane is a non-volatile and hazardous solvent. The HCl salt is typically a stable, crystalline solid. |
| Oxalyl Chloride in MeOH | Acid-sensitive substrates | ~3 hours | Quantitative conversion reported for sensitive substrates where TFA/HCl failed.[8] | A milder alternative for molecules with other acid-labile groups (e.g., esters).[8] |
| Thermal (e.g., 150°C in TFE) | N-Boc-piperidine | ~60 min | Reported conversion of ~35%.[9] | Useful for selective deprotection in poly-protected molecules. High temperatures can cause other side reactions.[9][10] |
Optimized Experimental Protocols
Protocol 1: Standard Deprotection using TFA/DCM with Scavenger
This protocol is a robust starting point for most Boc-protected piperidines.
-
Preparation: In a round-bottom flask, dissolve the Boc-protected piperidine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add triisopropylsilane (TIS) (0.2-0.5 eq, ~5% v/v).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).
-
Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically complete in 30-120 minutes).
-
Work-up (Salt Isolation): Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate twice with toluene to remove residual TFA. The resulting crude TFA salt can be triturated with cold diethyl ether to induce precipitation, filtered, and dried.
-
Work-up (Free Base Isolation): Concentrate the reaction mixture in vacuo. Dissolve the residue in water and cool to 0°C. Slowly add 2 M NaOH solution until pH > 12. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine free base.[5]
Protocol 2: Deprotection using HCl in 1,4-Dioxane
This method is an excellent alternative to TFA and often yields a crystalline hydrochloride salt that is easy to handle.
-
Preparation: Dissolve the Boc-protected piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reaction Initiation: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the solution. Stir the mixture at room temperature.
-
Monitoring: A precipitate of the hydrochloride salt may form. Monitor the reaction for the disappearance of starting material by TLC or LC-MS (typically 1-4 hours).
-
Work-up: If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Caption: A logical workflow for troubleshooting common Boc deprotection issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS 181269-69-2). This molecule is a crucial building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[1][2] The structural integrity and purity of this intermediate are paramount, as impurities can lead to unwanted side reactions, compromise the yield and purity of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
This guide provides in-depth troubleshooting advice, step-by-step purification protocols, and answers to frequently asked questions to help you achieve the highest possible purity for your material.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound? A: Pure this compound is typically a white to light yellow crystalline powder or solid. Like many β-amino ketones, it can be susceptible to degradation over time, especially if exposed to acidic or basic conditions, light, or elevated temperatures. For long-term storage, it is recommended to keep the material in an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer under -20°C).[3]
Q2: Which analytical techniques are best for assessing the purity of my compound? A: A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis, often reported as ">98% area %". It can effectively separate the main compound from non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying impurities. Residual solvents and common organic contaminants can be identified by comparing shifts to established reference data.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, residual solvents, and low-molecular-weight by-products.
-
Thin-Layer Chromatography (TLC): A quick and indispensable tool for monitoring reaction progress and the efficiency of purification by column chromatography.
Q3: My product is an oil, but the literature describes it as a solid. What should I do? A: The presence of significant impurities, particularly residual solvents, can depress the melting point of a compound, causing it to appear as an oil or a low-melting solid. First, ensure all solvents have been thoroughly removed under high vacuum. If it remains an oil, this strongly indicates the need for further purification to remove impurities that are preventing crystallization.
Identifying Common Impurities
The purity of the final product is heavily dependent on the synthetic route employed. However, several classes of impurities are common. Understanding their origin is the first step toward effective removal.
| Impurity Class | Potential Source / Identity | Recommended Analytical Method |
| Unreacted Starting Materials | Precursors to the piperidone ring; reagents from the Boc-protection step (e.g., Di-tert-butyl dicarbonate). | HPLC, NMR, GC-MS |
| Synthetic By-products | Products of incomplete cyclization; results of side reactions (e.g., aldol condensation products); over-alkylation or isomers formed during synthesis.[6] | HPLC, LC-MS, NMR |
| Reagent-Derived Impurities | Residual acids, bases, or coupling agents used in the synthesis.[7] | HPLC, Ion Chromatography |
| Degradation Products | Compounds resulting from hydrolysis of the Boc group (de-protection) or decomposition of the piperidone ring. | HPLC, LC-MS |
| Residual Solvents | Solvents used during synthesis, work-up, or a previous purification step (e.g., Dichloromethane, Ethyl Acetate, Hexanes, Toluene).[4][5] | ¹H NMR, GC-MS |
Purification Strategy Decision Workflow
Choosing the right purification method depends on the nature and quantity of the impurities. This workflow provides a logical path for selecting an appropriate strategy.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My HPLC analysis shows multiple impurity peaks close to the main product peak.
-
Plausible Cause: These are likely isomers or structurally related by-products with similar polarity to your target compound. Standard flash chromatography may not provide sufficient resolution.
-
Solution:
-
Optimize Chromatography: Switch to a shallower gradient in your flash chromatography method. Test different solvent systems; for instance, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or using a dichloromethane/methanol system can alter selectivity.
-
Attempt Recrystallization: Impurities with slightly different crystal lattice packing energies can sometimes be removed effectively via recrystallization, even if their polarities are similar. Perform a thorough solvent screen to find an optimal system.
-
Preparative HPLC: For achieving the highest levels of purity (>99.5%), preparative HPLC is the most effective, albeit less scalable, option.[8]
-
Problem 2: The yield from my flash column chromatography is very low (<60%).
-
Plausible Cause 1: The compound is streaking on the column. The piperidine nitrogen can interact strongly with acidic silica gel, causing tailing and poor separation, leading to the loss of product in mixed fractions.
-
Solution 1: Add a small amount of a basic modifier to your mobile phase, such as 0.1-0.5% triethylamine or pyridine. This deactivates the acidic sites on the silica gel, resulting in sharper peaks and better recovery.[8]
-
Plausible Cause 2: Improper solvent selection. If the initial mobile phase is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may not elute at all.
-
Solution 2: Develop your method using TLC first. Aim for an Rf value of ~0.25-0.35 for your target compound in the chosen solvent system. This typically provides the best separation on a silica gel column.[9]
-
Plausible Cause 3: Co-elution with a non-UV active impurity. An impurity without a UV chromophore (like a saturated aliphatic chain) might not be visible by TLC with a UV lamp but could add significant mass to your "pure" fractions, making the actual yield of your desired compound lower than it appears.
-
Solution 3: Analyze fractions by a different method, such as staining the TLC plate with potassium permanganate or analyzing by LC-MS or ¹H NMR, to ensure fractions are truly pure before combining.
Problem 3: My ¹H NMR spectrum shows broad peaks and a messy baseline.
-
Plausible Cause: This can be due to several factors, including the presence of paramagnetic impurities (trace metals), conformational isomers, or degradation. The keto-enol tautomerism common in 4-piperidones can also lead to peak broadening.
-
Solution:
-
Filter the NMR Sample: Pass your sample through a small plug of silica or celite in a pipette before analysis to remove particulate or paramagnetic impurities.
-
Variable Temperature (VT) NMR: If conformational exchange is the issue, acquiring the spectrum at a higher temperature may cause the broad peaks to sharpen into single, averaged signals.
-
Re-purify: If the issue is due to multiple impurities, re-purification by column chromatography is the best course of action.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for removing impurities with different polarities from the target compound.[9]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Glass column, collection tubes, TLC supplies
Procedure:
-
Mobile Phase Selection: Prepare several eluents with varying ratios of Hexanes/EtOAc (e.g., 9:1, 8:2, 7:3). Add 0.1% TEA to each. Run TLC plates with the crude material to find a system that gives your product an Rf of ~0.3.
-
Column Packing (Slurry Method):
-
In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 9:1 Hexanes/EtOAc) to form a uniform slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, allowing excess solvent to drain. Ensure the solvent level never drops below the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis (e.g., increase the percentage of EtOAc).
-
Collect fractions systematically and monitor them by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for removing small amounts of impurities from a solid product, often yielding material of very high purity.[10]
Procedure:
-
Solvent Screening: Place a small amount of crude material in several test tubes. Add different solvents or solvent mixtures (e.g., isopropanol, ethanol, ethyl acetate, heptane, water) dropwise. The ideal solvent will dissolve the compound when hot but not when cold. Common systems for similar compounds include Isopropanol/Water or Ethanol/Heptane.
-
Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary. If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under high vacuum to remove all traces of solvent.
By following this guide, researchers, scientists, and drug development professionals can effectively troubleshoot purity issues and implement robust purification protocols for this compound, ensuring the quality and reliability of this critical synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 3. 161491-24-3|1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 7. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrevlett.com [chemrevlett.com]
Racemization issues in the synthesis of chiral 3-methyl-4-piperidones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of chiral 3-methyl-4-piperidones. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of these valuable chiral building blocks. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to overcome synthetic hurdles and achieve your desired stereochemical outcomes.
The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a methyl group at the C3 position creates a critical stereocenter that can significantly influence the biological activity of pharmaceutical agents.[1] However, the acidic proton at this chiral center makes it susceptible to racemization, a common and frustrating issue in synthetic chemistry.[2] This guide will equip you with the knowledge to diagnose, prevent, and resolve racemization and other related challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the synthesis of chiral 3-methyl-4-piperidones.
Q1: My reaction is showing significant loss of enantiomeric excess (% ee). What is the most likely cause?
The most probable cause of decreased enantiomeric excess is racemization at the C3 position. The α-proton to the carbonyl group is acidic and can be abstracted by bases present in the reaction mixture. This leads to the formation of a planar enolate intermediate.[3][4] Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a mixture of enantiomers and a reduction in the overall enantiomeric excess.[3]
Q2: Which reaction conditions are most likely to promote racemization?
Several factors can contribute to racemization:
-
Strong Bases: The use of strong bases, such as alkoxides or hydroxides, can readily deprotonate the C3 position, leading to enolate formation and subsequent racemization.[5]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization, increasing the rate of racemization.[]
-
Protic Solvents: Polar protic solvents can facilitate proton exchange and stabilize the enolate intermediate, thereby promoting racemization.[]
-
Prolonged Reaction Times: Extended exposure to conditions that favor racemization will inevitably lead to a greater loss of stereochemical integrity.
Q3: How can I monitor the enantiomeric purity of my 3-methyl-4-piperidone during the synthesis?
Regular monitoring of enantiomeric excess is crucial. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques utilize a chiral stationary phase to separate the enantiomers, allowing for their quantification and the determination of the % ee. It is advisable to take aliquots from the reaction mixture at different time points to track the stereochemical stability of your product.
Q4: Are there any specific synthetic strategies that are known to be less prone to racemization?
Yes, several asymmetric synthetic strategies can minimize the risk of racemization. These include:
-
Organocatalysis: The use of chiral organocatalysts, such as proline derivatives, can promote the formation of the desired enantiomer under mild conditions, often avoiding the use of strong bases.[7][8]
-
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the piperidone precursor can direct the stereochemical outcome of subsequent reactions. The auxiliary is then cleaved to yield the enantiomerically enriched product.[9][10][11]
-
Asymmetric Hydrogenation: The enantioselective reduction of a corresponding 3-methyl-4-pyridone precursor using a chiral catalyst can be a powerful method to establish the stereocenter with high fidelity.
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered during the synthesis of chiral 3-methyl-4-piperidones.
Scenario 1: Significant Racemization Observed After Base-Mediated Cyclization
Problem: You are performing an intramolecular cyclization to form the 3-methyl-4-piperidone ring using a basic catalyst, and you observe a dramatic drop in enantiomeric excess upon workup.
Root Cause Analysis: The basic conditions required for the cyclization are also promoting the deprotonation of the newly formed stereocenter at C3, leading to racemization via an enolate intermediate.
dot
Caption: Mechanism of base-catalyzed racemization at C3.
Solutions:
-
Screen Weaker Bases: Investigate the use of milder, non-nucleophilic bases such as hindered amines (e.g., DBU, DIPEA) or inorganic bases like potassium carbonate. The goal is to find a base strong enough to effect cyclization but not so strong that it rapidly deprotonates the C3 position.
-
Lower the Reaction Temperature: Perform the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. This will disfavor the thermodynamically controlled racemization process.
-
Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to the basic conditions.
-
Consider a Tandem Approach: In some cases, it may be possible to perform the cyclization and a subsequent, stereochemically locking step in a one-pot fashion to trap the desired enantiomer before it can racemize.
Experimental Protocol: Screening for Optimal Base and Temperature
-
Set up a parallel array of small-scale reactions (e.g., in a multi-well plate or individual vials).
-
To each reaction vessel, add the acyclic precursor and the chosen solvent.
-
Add a different base to each vessel (e.g., NaH, K2CO3, DBU, DIPEA).
-
Run sets of these reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C).
-
Monitor the reactions by TLC or LC-MS for the consumption of starting material.
-
Upon completion, quench the reactions and analyze the enantiomeric excess of the product by chiral HPLC.
| Base | Temperature (°C) | Time (h) | Conversion (%) | % ee |
| NaH | 25 | 2 | >95 | 20 |
| K2CO3 | 25 | 24 | 80 | 85 |
| K2CO3 | 50 | 6 | >95 | 60 |
| DBU | 25 | 12 | 90 | 92 |
| DBU | 0 | 48 | 75 | 98 |
Table 1. Example data from a base and temperature screening experiment.
Scenario 2: Epimerization During N-Deprotection
Problem: You have successfully synthesized an N-protected chiral 3-methyl-4-piperidone with high enantiomeric excess, but the deprotection step is causing significant epimerization.
Root Cause Analysis: The conditions used for N-deprotection (e.g., strong acid for Boc deprotection, or harsh reducing conditions for Cbz deprotection) can also catalyze the enolization of the 4-piperidone, leading to racemization.
dot
Caption: Troubleshooting workflow for N-deprotection.
Solutions:
-
Milder Deprotection Reagents:
-
For Boc Groups: Instead of strong acids like TFA in DCM, consider milder conditions such as TMSOTf/2,6-lutidine at low temperatures, or enzymatic deprotection.
-
For Cbz Groups: If standard hydrogenolysis (H2, Pd/C) is causing issues, explore alternative transfer hydrogenation conditions or chemical reductions that are known to be less harsh.
-
-
Protection of the Ketone: If milder deprotection conditions are not effective, a temporary protection of the C4-carbonyl as a ketal can prevent enolization. The ketal is stable to many deprotection conditions and can be removed under acidic conditions that are less prone to causing racemization once the nitrogen is deprotected.
Experimental Protocol: Ketal Protection and Deprotection
-
Protection: To a solution of the N-protected 3-methyl-4-piperidone in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until completion.
-
N-Deprotection: Perform the desired N-deprotection on the ketal-protected piperidone.
-
Deprotection of Ketal: After N-deprotection, dissolve the product in a mixture of acetone and water and add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS). Stir at room temperature until the ketal is cleaved, as monitored by TLC.
Concluding Remarks
The synthesis of chiral 3-methyl-4-piperidones presents a significant challenge due to the inherent lability of the C3 stereocenter. A thorough understanding of the mechanisms of racemization is paramount to developing robust and reliable synthetic routes. By carefully selecting reagents, controlling reaction parameters, and implementing appropriate monitoring and protective group strategies, researchers can successfully navigate these challenges. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each specific substrate may require tailored optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Diastereoselective Reductions of N-Boc-3-methyl-4-piperidone
Welcome to the Technical Support Center for the diastereoselective reduction of N-Boc-3-methyl-4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory.
Troubleshooting Guide
This section addresses common problems encountered during the diastereoselective reduction of N-Boc-3-methyl-4-piperidone, providing potential causes and actionable solutions.
Q1: My reduction is yielding a low diastereomeric ratio (d.r.), close to 1:1. What factors can I investigate to improve the selectivity?
A low diastereomeric ratio is a frequent challenge and can stem from several factors. The key is to understand the interplay between the reducing agent, substrate conformation, and reaction conditions.
-
Cause 1: Insufficient Steric Hindrance of the Reducing Agent.
-
Explanation: Small, unhindered reducing agents like sodium borohydride (NaBH₄) often exhibit poor diastereoselectivity in this system. The hydride delivery is less sensitive to the steric environment created by the adjacent methyl group.[1][2]
-
Solution: Employ bulkier, sterically demanding hydride reagents. Trialkylborohydrides such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are excellent choices.[3][4] Their large steric profile forces the hydride to approach the carbonyl from the less hindered face, significantly enhancing the formation of one diastereomer over the other.
-
-
Cause 2: Inappropriate Reaction Temperature.
-
Explanation: Temperature plays a critical role in selectivity.[5][6] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, thus eroding the diastereomeric ratio.[7]
-
Solution: Perform the reduction at low temperatures. A common starting point is -78 °C (dry ice/acetone bath). This kinetic control favors the transition state with the lowest activation energy, leading to the major diastereomer.[8] It's advisable to run a temperature screen (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Cause 3: Solvent Effects.
-
Explanation: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Protic solvents can solvate the reducing agent and the carbonyl, potentially altering the transition state geometry.
-
Solution: Use aprotic, non-coordinating solvents. Tetrahydrofuran (THF) is a standard and effective solvent for reductions with Selectride® reagents. Diethyl ether is another alternative.
-
Q2: The reaction is sluggish or shows low conversion to the desired alcohol product. What are the potential reasons?
Low or incomplete conversion can be frustrating. Before re-evaluating the entire procedure, consider these common culprits.
-
Cause 1: Inactive or Degraded Reducing Agent.
-
Explanation: Hydride reagents, especially borohydrides, are sensitive to moisture and can decompose over time. An inactive reagent will naturally lead to low conversion.
-
Solution: Use a fresh bottle of the reducing agent or titrate the existing bottle to determine its active hydride content. Always store hydride reagents under an inert atmosphere (nitrogen or argon) in a desiccator.
-
-
Cause 2: Insufficient Equivalents of Reducing Agent.
-
Explanation: While theoretically one equivalent of hydride is needed, in practice, a slight excess is often required to drive the reaction to completion and account for any quenching by trace amounts of water or other electrophilic impurities.
-
Solution: Incrementally increase the equivalents of the reducing agent (e.g., from 1.1 to 1.5 equivalents). Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal amount.
-
-
Cause 3: Low Reaction Temperature.
-
Explanation: While low temperatures are excellent for selectivity, they also decrease the reaction rate.[9] A reaction that is fast at room temperature may be extremely slow at -78 °C.
-
Solution: If conversion is low at -78 °C, try allowing the reaction to stir for a longer period. Alternatively, a slightly higher temperature (e.g., -40 °C) might be necessary to achieve a reasonable reaction rate without significantly compromising diastereoselectivity.
-
Q3: I am observing significant side products, including what appears to be deprotection of the N-Boc group. How can I minimize this?
The formation of side products complicates purification and reduces the yield of the desired product.
-
Cause 1: Harsh Quenching or Workup Conditions.
-
Explanation: The tert-butyloxycarbonyl (Boc) protecting group is labile to strong acids.[10] If the reaction workup involves strongly acidic conditions, cleavage of the Boc group can occur.
-
Solution: Use a milder workup procedure. Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate). Avoid strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[11]
-
-
Cause 2: Contamination of the Reducing Agent.
-
Explanation: Some commercial sources of hydride reagents may contain Lewis acidic impurities that can facilitate Boc deprotection.
-
Solution: If you suspect this is an issue, consider using a high-purity grade of the reducing agent.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major diastereomer in the reduction of N-Boc-3-methyl-4-piperidone with a bulky reducing agent?
The major diastereomer will be the cis-3-methyl-4-hydroxypiperidine. The bulky reducing agent will preferentially attack the carbonyl from the face opposite to the pseudo-axial methyl group in the most stable chair conformation of the piperidone ring. This results in the formation of the equatorial alcohol, leading to the cis relationship between the methyl and hydroxyl groups.
Q2: How can I effectively separate the cis and trans diastereomers if my reduction is not perfectly selective?
Separation of diastereomers is often achievable by standard laboratory techniques.
-
Column Chromatography: This is the most common method. Diastereomers have different physical properties and often exhibit different retention factors (Rf) on silica gel. A systematic screen of solvent systems (e.g., gradients of ethyl acetate in hexanes) should be performed to find optimal separation conditions.[12]
-
Diastereoselective Crystallization: If the diastereomers are crystalline, it may be possible to selectively crystallize one from a suitable solvent system, leaving the other in the mother liquor.[13] This often requires careful solvent screening and control of temperature.
Q3: Can I predict the diastereoselectivity of a given reducing agent?
Predicting the outcome of diastereoselective reactions often relies on established stereochemical models. For cyclic ketones like N-Boc-3-methyl-4-piperidone, considering the steric hindrance in the chair conformation is a good starting point. Bulky reducing agents will attack from the less hindered face. For more complex systems, computational modeling can provide valuable insights but experimental verification is always necessary.
Q4: Are there any alternatives to hydride-based reductions for this transformation?
While hydride reagents are the most common, other methods exist.
-
Catalytic Hydrogenation: This can sometimes provide good diastereoselectivity, but it is highly dependent on the catalyst, solvent, and substrate. It may also lead to debenzylation if a benzyl protecting group is used on the nitrogen.
-
Enzymatic Reductions: Ketoreductases can offer extremely high levels of diastereoselectivity.[14] However, this requires screening of enzyme libraries and optimization of biological reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Reduction using L-Selectride®
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-methyl-4-piperidone (1.0 eq) and anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| N-Boc-3-methyl-4-piperidone | 1.0 | Starting Material |
| L-Selectride® | 1.2 | Reducing Agent |
| Anhydrous THF | - | Solvent |
| Saturated aq. NH₄Cl | - | Quenching Agent |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the diastereoselective reduction.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the reduction reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tofacitinib Intermediate Synthesis Scale-Up
Introduction: Welcome to the Technical Support Center for the synthesis of Tofacitinib intermediates. Tofacitinib, a pivotal Janus kinase (JAK) inhibitor, presents unique challenges when transitioning its synthesis from the laboratory bench to pilot or industrial scale. The complexity of its structure, particularly the stereochemically rich (3R,4R)-4-methyl-3-(methylamino)piperidine core, is a frequent source of scale-up difficulties.[1] This guide is structured as a series of troubleshooting solutions and frequently asked questions to provide researchers, chemists, and process development professionals with actionable insights grounded in mechanistic principles and field-proven experience. Our goal is to help you anticipate, diagnose, and resolve common issues, ensuring a robust, safe, and efficient scale-up process.
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific, recurring problems encountered during the synthesis of key Tofacitinib intermediates. Each entry details the problem, explores the underlying chemical causes, and provides a step-by-step protocol for resolution.
Q1: We are struggling with poor diastereoselectivity in the synthesis of the cis-piperidine intermediate. Our cis:trans ratio is inconsistent and often below the desired 95:5. What factors control this selectivity, and how can we optimize it?
A1: This is one of the most critical challenges in Tofacitinib synthesis. The desired (3R,4R) stereochemistry is essential for the drug's efficacy.[2] Poor control over the cis/trans ratio typically originates from the reduction of a tetrahydropyridine or enamide precursor. The choice of reducing agent, catalyst, and reaction conditions are paramount.
Causality Explained: The facial selectivity of the hydrogenation reaction determines the final stereochemistry. For precursors like 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine, hydroboration-oxidation can be difficult to control on a large scale.[1] Asymmetric hydrogenation of an N-acylated enamide intermediate offers a more robust and scalable solution. The catalyst and protecting group work in concert to direct the hydrogen addition preferentially to one face of the double bond, locking in the cis configuration.
Troubleshooting Protocol: Optimizing Diastereoselective Reduction
-
Precursor Selection: Start with the N-acylated enamide precursor, methyl (1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate. This precursor provides a substrate well-suited for asymmetric hydrogenation.
-
Catalyst System: The choice of a chiral phosphine ligand is critical. Rhodium complexes with ligands like (S)-TolBINAP have shown success, but optimization may be required.[1]
-
Solvent and Pressure: Use degassed methanol as the solvent. Hydrogen pressure is a key parameter; start at approximately 50 psi and optimize as needed. Higher pressures can sometimes reduce selectivity.
-
Temperature Control: Maintain a constant temperature, typically between 25-30°C. Excursions can impact catalyst activity and selectivity.
-
Execution:
-
Charge the autoclave with the enamide precursor and the Rh/(S)-TolBINAP catalyst under an inert nitrogen atmosphere.
-
Add degassed methanol.
-
Pressurize the reactor with hydrogen to the target pressure.
-
Maintain vigorous stirring to ensure good gas-liquid mass transfer.
-
Monitor the reaction by HPLC until starting material is consumed.
-
-
Work-up and Analysis: After depressurization and catalyst filtration, analyze the cis:trans ratio of the crude product using HPLC or GC.
Expected Outcome: A properly optimized asymmetric hydrogenation should consistently yield a cis:trans ratio exceeding 97:3.[1]
Logical Workflow for Diastereoselectivity Troubleshooting
Caption: Troubleshooting workflow for poor diastereoselectivity.
Q2: During the deprotection of the 7-tosyl-pyrrolo[2,3-d]pyrimidine intermediate using sodium hydroxide in methanol, we are consistently forming a significant N-methyl impurity (~5-6%). How can we prevent this?
A2: This is a classic scale-up problem where a solvent, intended to be benign, participates in a side reaction. The formation of the N-methyl impurity occurs when methanol or a methoxide species acts as a nucleophile, methylating the N7 position of the pyrimidine ring. This impurity is difficult to remove and can be carried through to the final API.[3]
Causality Explained: The N7 position of the pyrrolo[2,3-d]pyrimidine core becomes susceptible to alkylation under the basic conditions used for detosylation, especially at elevated temperatures. Methanol, while an excellent solvent, becomes a reagent in this context.
Solution: Modified Solvent System
The key is to minimize the availability of the methylating species. A study has shown that the ratio of methanol to water is a critical parameter in controlling the formation of this impurity.[3]
Optimized Detosylation Protocol
-
Solvent System: Prepare a solvent mixture of methanol and water. The optimal ratio is critical and should be determined experimentally, but a starting point of 4:1 methanol:water (v/v) has been shown to significantly reduce impurity formation.[3]
-
Base: Use sodium hydroxide as the base.
-
Temperature Control: Maintain the reaction temperature between 35-45°C. Higher temperatures accelerate both the desired detosylation and the undesired methylation.
-
Execution:
-
Dissolve the tosylated intermediate in the methanol/water mixture.
-
Add the aqueous sodium hydroxide solution portion-wise to control any exotherm.
-
Stir at 35-45°C and monitor the reaction by HPLC.
-
Upon completion, cool the reaction mixture to initiate crystallization of the product.
-
Filter and wash the product with a cold methanol/water mixture.
-
Data Summary: Impact of Solvent on Impurity Formation
| Methanol:Water Ratio (v/v) | N-Methyl Impurity (%) | Comments |
| 100% Methanol | ~6.0% | Significant impurity formation, difficult to control.[3] |
| 9:1 | ~2.5% | Reduced impurity, but still present. |
| 4:1 | <0.5% | Optimal ratio, impurity significantly minimized.[3] |
| 1:1 | <0.5% | Impurity controlled, but product solubility may decrease. |
N-Methyl Impurity Formation Pathway
Caption: Competing pathways during tosyl group removal.
Q3: Our SNAr coupling reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the piperidine intermediate requires very long reaction times (>72 hours) and gives low yields. How can this be improved for large-scale production?
A3: The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of the Tofacitinib synthesis, but it can be sluggish. Long reaction times are not practical for manufacturing and often lead to impurity generation through degradation. The key to improving this step is enhancing the reactivity through proper choice of base, solvent, and temperature, and potentially by activating the pyrimidine ring.
Causality Explained: The reaction rate depends on the nucleophilicity of the piperidine amine and the electrophilicity of the C4 position on the pyrimidine ring. At scale, mass transfer and solubility limitations can also become significant. Using a tosyl protecting group on the N7 position of the pyrimidine (4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine) significantly activates the ring towards nucleophilic attack, dramatically increasing the reaction rate.[4]
Protocol: Accelerated SNAr Coupling
-
Starting Material: Use 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as the electrophile.
-
Piperidine Intermediate: Use the tartrate salt of (3R,4R)-(1-benzyl-N,4-dimethylpiperidin-3-yl)amine. The free base can be generated in situ.
-
Base and Solvent: A biphasic system using potassium carbonate (K₂CO₃) as the base in water and a suitable organic solvent like n-butanol or acetonitrile is highly effective. Water is a surprisingly effective solvent for this reaction at high temperatures.[3][5]
-
Temperature: Operate the reaction at an elevated temperature, typically 90-105°C. This is crucial for achieving a reasonable reaction time.
-
Execution:
-
Charge the reactor with the piperidine tartrate salt, the activated chloropyrimidine, potassium carbonate, and water.
-
Heat the mixture to 95-105°C with vigorous stirring to ensure good mixing between phases.
-
Monitor the reaction by HPLC. The reaction time should be reduced from days to several hours (typically <12 hours).
-
Upon completion, cool the mixture, and extract the product with an organic solvent. The subsequent detosylation can often be performed on the crude product stream.
-
This "activated" approach, followed by detosylation, is a common industrial strategy to overcome the slow kinetics of the direct coupling.[6]
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up the synthesis of the piperidine intermediate? A: Several key hazards must be managed.
-
Hydrogenation: The use of hydrogen gas, especially with pyrophoric catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, presents a significant fire and explosion risk. Ensure proper inerting of the reactor, use appropriate grounding to prevent static discharge, and have robust pressure and temperature controls.
-
Borohydride Reagents: Reductions using sodium borohydride (NaBH₄) can generate hydrogen gas upon quenching, particularly with acidic workups. Quenching must be performed slowly and with adequate cooling and ventilation.[1]
-
Exothermic Reactions: Many steps, such as benzylation of picoline or ring-closure reactions, can be highly exothermic.[1][7] Use reactor jacketing for precise temperature control, and implement controlled, slow addition of reagents. A reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended before scaling up to understand the thermal profile and potential for thermal runaway.
-
Solvent Hazards: The use of flammable solvents like THF, ethanol, and methanol requires appropriate fire safety measures, including grounded equipment and operation in a classified area.
Q: How can we avoid using column chromatography for purification at an industrial scale? A: Chromatographic purification is generally not viable for large-scale manufacturing of APIs due to high solvent consumption and low throughput. The following strategies are essential:
-
Telescoping (One-Pot) Synthesis: Design the synthetic route to minimize intermediate isolations. If an intermediate is clean enough, it can be carried directly into the next step without a full work-up and purification.[5]
-
Crystallization: This is the most powerful purification technique at scale. By carefully selecting solvent/anti-solvent systems and controlling cooling profiles, impurities can be purged into the mother liquor, yielding high-purity crystalline solids.[8]
-
Salt Formation and Breaking: Converting a basic intermediate (like the piperidine amine) into a salt (e.g., hydrochloride or tartrate) can facilitate its crystallization and purification. The pure salt can then be neutralized (salt break) to liberate the free base for the next step.[5][9]
-
Liquid-Liquid Extraction: Use pH-controlled aqueous extractions to remove acidic or basic impurities from an organic stream containing the desired neutral product.
Q: What are the critical aspects of controlling the crystal form (polymorphism) of the final Tofacitinib Citrate product? A: Polymorphism control is vital as different crystal forms can have different physical properties, including solubility, stability, and bioavailability, which are critical for the final drug product.[10]
-
Solvent System: The choice of crystallization solvent (e.g., methanol/acetone/ethanol mixtures) is the most significant factor influencing which polymorph is formed.[8][10]
-
Temperature and Cooling Rate: The crystallization temperature and the rate of cooling affect the kinetics of nucleation and crystal growth, which can determine the resulting form. A controlled, slow cooling profile is generally preferred.
-
Seeding: Introducing a small amount of the desired crystal form (seed crystals) into the supersaturated solution can direct the crystallization process to reliably produce that specific polymorph.
-
Characterization: It is essential to have robust analytical methods to identify and quantify the polymorphic form. X-ray Powder Diffraction (XRPD) is the primary technique, supplemented by Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FT-IR).[8][10] Pfizer has patented multiple crystalline and amorphous forms of Tofacitinib and its salts, making polymorph control a key aspect of both process chemistry and intellectual property.[11]
References
- 1. research.unl.pt [research.unl.pt]
- 2. nbinno.com [nbinno.com]
- 3. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN107793418B - Industrial production method of tofacitinib citrate - Google Patents [patents.google.com]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New polymorph of tofacitinib citrate and in vitro equivalence study of its sustained-release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2012137111A1 - Crystalline and non- crystalline forms of tofacitinib, and a pharmaceutical composition comprising tofacitinib and a penetration enhancer - Google Patents [patents.google.com]
Alternative work-up procedures for tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the work-up and purification of this key synthetic intermediate.[1][2] This guide provides in-depth, field-tested solutions and explanations to ensure the successful isolation of your target compound with high purity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the post-reaction work-up and purification phases. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.
Question 1: My final yield is significantly lower than expected after a standard aqueous extraction. Where could the product have gone?
Answer: This is a common issue often attributed to the moderate polarity of the target molecule. While N-Boc-protected piperidones are generally hydrophobic, the presence of the ketone functionality can impart some aqueous solubility, leading to product loss in the aqueous phase during extraction.
Probable Causes & Solutions:
-
Insufficient Salting-Out: The equilibrium between the organic and aqueous phases can be shifted to favor the organic layer by increasing the ionic strength of the aqueous phase.
-
Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine). This "salting-out" effect decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic solvent.
-
-
Inadequate Number of Extractions: A single extraction is often insufficient to recover all the product.
-
Solution: Perform multiple extractions (at least 3-5) with your chosen organic solvent.[3] Combine the organic layers to maximize product recovery. The principle of using multiple smaller volume extractions is more efficient than a single large volume extraction.
-
-
Choice of Extraction Solvent: The polarity of the extraction solvent is critical. While highly non-polar solvents like hexane are excellent for removing non-polar impurities, they may be inefficient at extracting your moderately polar product.
-
Solution: Use a solvent of intermediate polarity such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2][4] A comparative table of solvent properties is provided below. If the reaction is run in a water-miscible solvent like THF, it should be removed under reduced pressure before the aqueous work-up.[5]
-
Question 2: After removing the solvent, my product is a persistent oil and fails to crystallize. How can I induce solidification?
Answer: The failure of a product to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation. These are typically residual solvents or minor side-products.
Probable Causes & Solutions:
-
Residual Solvent: Even trace amounts of solvent can prevent crystallization.
-
Solution: Ensure your product is completely dry by placing it under high vacuum for several hours. Gently heating (e.g., to 40°C) under vacuum can help remove higher-boiling solvents like DMF or DMSO, but be cautious with product stability at elevated temperatures.
-
-
Purification is Incomplete: The oil may contain side-products from the synthesis.
-
Solution A (Recrystallization): If you have a crude solid or a very thick oil, attempt recrystallization.[6] A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6] Consider solvent mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[4][6]
-
Solution B (Chromatography): If the product is an intractable oil, purification by flash column chromatography is the most effective method.[4] This technique separates compounds based on their differential adsorption to a stationary phase, effectively removing impurities that hinder crystallization.[4]
-
Question 3: My post-work-up TLC plate shows a new, more polar spot that wasn't present in the initial reaction mixture. What is it?
Answer: The appearance of a new, more polar spot, often near the baseline, strongly suggests partial or complete cleavage of the tert-butoxycarbonyl (N-Boc) protecting group.
Probable Causes & Solutions:
-
Acidic Conditions: The N-Boc group is notoriously sensitive to acid.[7][8] The work-up procedure may have inadvertently introduced acidic conditions.
-
Cause: Using an acidic wash (e.g., HCl, KHSO₄) to neutralize a basic reaction mixture can cause deprotection if the pH drops too low or exposure time is prolonged.[9][10]
-
Solution: Neutralize the reaction mixture carefully with a milder acid or a saturated solution of a weak base like sodium bicarbonate (NaHCO₃).[11] Always monitor the pH to ensure it remains neutral or slightly basic (pH 7-8). If an acidic wash is unavoidable, perform it quickly at low temperatures (0°C) and immediately follow with a basic wash and extraction.
-
-
Instability on Silica Gel: While less common, prolonged exposure to standard silica gel, which is slightly acidic, can sometimes cause minor deprotection of very sensitive substrates during column chromatography.
-
Solution: If you suspect this is an issue, you can neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a volatile base, like 0.5-1% triethylamine.
-
Question 4: I am struggling with emulsion formation during my liquid-liquid extraction. How can I resolve this?
Answer: Emulsions are colloidal suspensions of one liquid in another and are a frequent frustration during the work-up of reactions containing basic nitrogen compounds or salts.
Solutions:
-
Add Brine: The most common and effective method is to add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a period (10-30 minutes). The phases may separate on their own.
-
Gentle Agitation: Gently swirl the funnel instead of shaking it vigorously.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool. This can physically disrupt the colloidal particles.
-
Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the aqueous work-up for this synthesis? The aqueous work-up is a critical purification step designed to remove water-soluble impurities from the reaction mixture. This includes inorganic salts (from reagents or catalysts), water-soluble starting materials, and polar byproducts. It prepares the crude product for final purification steps like crystallization or chromatography.
Q2: What is the recommended solvent system for purifying this compound by flash column chromatography? For moderately polar compounds like N-Boc piperidones, a gradient elution on silica gel is typically effective. A common starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).[4][6] You would start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the more polar solvent (EtOAc) to elute your product. The exact ratio should be determined by preliminary TLC analysis.
Q3: How can I be certain of the identity and purity of my final product? A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR should show characteristic peaks for the tert-butyl group (a singlet at ~1.47 ppm integrating to 9H) and the methyl group (a doublet at ~1.02 ppm).[2]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (213.27 g/mol ).[12]
-
HPLC or GC Analysis: These techniques are excellent for determining purity levels, often showing it as a percentage of the total area of all detected peaks.[13]
Q4: How stable is the N-Boc protecting group during storage? The N-Boc group is generally stable under neutral or basic conditions.[7] However, it is sensitive to acid. Your final, purified product should be stored in a well-sealed container, protected from atmospheric moisture and acidic vapors, preferably at a low temperature to ensure long-term stability.
Process Diagrams & Workflows
Synthetic Pathway Overview
The synthesis of the target compound often involves the protection and modification of a piperidine ring precursor.
Caption: General synthetic and purification workflow.
Troubleshooting Logic Flowchart
This diagram provides a logical path to diagnose and solve common work-up issues.
Caption: Decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up Procedure
This protocol is designed for reactions where the product needs to be separated from significant amounts of water-soluble impurities.
-
Quenching: Cool the reaction vessel to 0°C in an ice bath. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Solvent Removal (If Applicable): If the reaction was conducted in a water-miscible solvent (e.g., THF, Methanol), remove the solvent under reduced pressure using a rotary evaporator.
-
Phase Separation: Transfer the resulting mixture to a separatory funnel. Add the chosen extraction solvent (e.g., Ethyl Acetate or DCM).
-
Salting-Out: Add saturated aqueous NaCl (brine) to the separatory funnel until the aqueous layer is saturated. This will aid in phase separation and maximize product recovery.
-
Extraction: Stopper the funnel, invert, and vent. Shake gently at first, then more vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. Drain the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
5% aqueous NaHCO₃ solution (if the reaction was acidic).
-
Deionized water.
-
Saturated aqueous NaCl (brine).
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]
-
Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by flash column chromatography or recrystallization as needed.[4][6]
Protocol 2: Alternative "Filter and Evaporate" Work-up
This minimalist approach is suitable for clean reactions with minimal water-soluble byproducts, where the main impurity is a solid reagent or catalyst.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., DCM or EtOAc) in which the product is soluble but the solid impurities are not.
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove solid materials (e.g., catalyst, salts).
-
Washing: Wash the filter cake with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
High Vacuum: Place the resulting crude product under high vacuum to remove any final traces of solvent.
-
Analysis & Further Purification: Analyze the purity of the obtained material (e.g., by TLC or ¹H NMR). If necessary, proceed with recrystallization or chromatography.
Data Presentation
Table 1: Properties of Common Extraction Solvents
| Solvent | Abbreviation | Boiling Point (°C) | Density (g/mL) | Properties & Notes |
| Dichloromethane | DCM | 39.6 | 1.33 | Pro: Excellent solvent for many organics, forms the bottom layer. Con: Volatile, potential health concerns. |
| Ethyl Acetate | EtOAc | 77.1 | 0.90 | Pro: Good general-purpose solvent, environmentally friendlier than DCM. Con: Partially soluble in water, can hydrolyze under strong acid/base. |
| Diethyl Ether | Et₂O | 34.6 | 0.71 | Pro: Very good at dissolving non-polar compounds, highly volatile. Con: Extremely flammable, can form peroxides. |
| Hexanes | - | ~69 | ~0.66 | Pro: Excellent for non-polar compounds. Con: Poor solvent for the target product, best used as an anti-solvent for crystallization. |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Action |
| Low Yield | Product loss to aqueous phase | Saturate aqueous layer with brine; perform multiple extractions. |
| Oily Product | Residual solvent or impurities | Dry under high vacuum; purify via column chromatography. |
| New Polar Spot on TLC | N-Boc deprotection | Maintain neutral/basic pH during work-up; avoid strong acids. |
| Emulsion Formation | High concentration of salts/bases | Add brine; allow to stand; filter through Celite. |
References
- 1. researchgate.net [researchgate.net]
- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. connectjournals.com [connectjournals.com]
- 12. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Introduction: The Critical Role of Chirality in Pharmaceutical Intermediates
A Comparative Guide to the Chiral HPLC Analysis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This compound is a key chiral building block in the synthesis of various pharmaceutical compounds, including novel protein tyrosine kinase inhibitors.[1] As with many active pharmaceutical ingredients (APIs), the stereochemistry of such intermediates is of paramount importance. The different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[2][3] Consequently, robust and reliable analytical methods for the separation and quantification of these enantiomers are essential for ensuring the quality, safety, and efficacy of the final drug product.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. It explores the rationale behind method development, compares different chiral stationary phases (CSPs), and discusses alternative technologies such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).
Chiral HPLC: The Industry Standard for Enantioselective Analysis
Chiral HPLC remains the most widely used technique for the separation of enantiomers in the pharmaceutical industry due to its robustness, versatility, and well-understood principles.[3][4] The core of this technique lies in the use of a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.
Method Development Strategy: A Systematic Approach
The development of a successful chiral HPLC method is often an empirical process that involves screening a variety of columns and mobile phases. A logical workflow for this process is outlined below.
Caption: A systematic workflow for chiral HPLC method development.
Selection of Chiral Stationary Phases (CSPs)
For piperidine derivatives, polysaccharide-based CSPs have demonstrated broad applicability and success.[2][5] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
A screening of several polysaccharide-based columns is a prudent starting point for the analysis of this compound. Below is a comparative table of hypothetical, yet representative, experimental data from such a screening under normal phase conditions.
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Observations |
| Chiralpak® IA | 250 x 4.6 mm, 5 µm | n-Hexane:IPA (90:10) | 1.0 | 25 | 1.8 | Good initial separation, symmetrical peaks. |
| Chiralpak® IB | 250 x 4.6 mm, 5 µm | n-Hexane:EtOH (85:15) | 1.0 | 25 | 1.2 | Partial co-elution, broad peaks. |
| Chiralpak® IC | 250 x 4.6 mm, 5 µm | n-Hexane:IPA (95:5) | 1.0 | 30 | >2.0 | Excellent resolution and peak shape. Selected for optimization.[5] |
| Chiralcel® OD-H | 250 x 4.6 mm, 5 µm | n-Hexane:IPA (90:10) | 0.8 | 25 | 1.4 | Moderate resolution, some tailing observed. |
Based on this screening, the Chiralpak® IC column would be selected for further method optimization due to its superior resolving power for this class of compounds.
Experimental Protocol: Optimized Chiral HPLC Method
This protocol is based on the successful separation of similar piperidine derivatives.[5]
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A premixed solution of n-Hexane and Isopropyl alcohol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase.
-
Standard Solution: Prepare a standard solution of the racemic this compound in the diluent at a known concentration (e.g., 1.0 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Comparative Analysis of Alternative Techniques
While chiral HPLC is a powerful tool, other techniques offer distinct advantages and can be valuable alternatives or orthogonal methods.
Caption: Decision pathway for selecting a chiral analysis technique.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase component.[5]
-
Advantages:
-
Considerations:
-
Requires specialized instrumentation.
-
Method development can be complex, involving optimization of pressure, temperature, and co-solvent composition.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte.[4][6]
-
Advantages:
-
Considerations:
-
Lower concentration sensitivity compared to HPLC unless coupled with mass spectrometry.
-
Can be more susceptible to matrix effects.
-
Conclusion and Recommendations
For the routine, high-precision analysis of this compound, a validated chiral HPLC method using a polysaccharide-based CSP like Chiralpak® IC offers a robust and reliable solution with well-defined performance characteristics.[5]
However, for laboratories focused on high-throughput screening or "green" analytical chemistry, exploring chiral SFC is highly recommended.[5] Chiral CE presents a viable orthogonal technique, particularly valuable in research settings where sample volume is limited and very high separation efficiency is required.[4][5] The choice of technique should be guided by the specific analytical needs, available instrumentation, and desired throughput.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H NMR Characterization of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into molecular structure and conformation. This guide provides an in-depth analysis of the ¹H NMR characterization of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. Through a direct comparison with its unsubstituted analog, tert-Butyl 4-oxopiperidine-1-carboxylate, we will explore the nuanced effects of the 3-methyl substituent on the ¹H NMR spectrum, supported by experimental data and fundamental principles.
Introduction: The Significance of Substituted Piperidones
The 4-piperidone scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of substituents onto the piperidine ring allows for the fine-tuning of pharmacological properties. This compound serves as a key intermediate in the synthesis of various therapeutic agents, where the methyl group can play a crucial role in dictating binding affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to modulate the reactivity of the piperidine nitrogen during synthetic sequences. An unambiguous characterization of these intermediates by ¹H NMR is critical to ensure the integrity of the final drug candidates.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines the key considerations for the analysis of piperidone derivatives.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample is of high purity to avoid signals from residual solvents or synthetic byproducts that can complicate spectral interpretation.
-
Sample Quantity: For a standard 400-600 MHz NMR spectrometer, 5-10 mg of the compound is typically sufficient for a ¹H NMR spectrum with a good signal-to-noise ratio.
-
Choice of Deuterated Solvent: The selection of an appropriate deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the presence of a single residual solvent peak at ~7.26 ppm. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can sometimes influence the conformation of the molecule and, consequently, the observed chemical shifts and coupling constants.
-
Procedure:
-
Accurately weigh 5-10 mg of the analyte into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters:
Standard ¹H NMR acquisition parameters on a 400 MHz spectrometer are generally suitable for these compounds.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For accurate integration, a longer delay (5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest relaxing proton) is necessary.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds provides adequate resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is typically sufficient to encompass all proton signals.
Data Presentation and Analysis
The following sections present a detailed analysis of the ¹H NMR spectra of this compound and its unsubstituted counterpart, tert-Butyl 4-oxopiperidine-1-carboxylate.
¹H NMR Spectrum of tert-Butyl 4-oxopiperidine-1-carboxylate (Unsubstituted Analog)
The ¹H NMR spectrum of the parent compound, tert-Butyl 4-oxopiperidine-1-carboxylate, provides a baseline for understanding the influence of the 3-methyl group.
Table 1: ¹H NMR Spectral Data for tert-Butyl 4-oxopiperidine-1-carboxylate in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t, J = 6.0 Hz | 4H | H2, H6 |
| ~2.45 | t, J = 6.0 Hz | 4H | H3, H5 |
| 1.48 | s | 9H | -C(CH₃)₃ |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.
Spectral Interpretation:
The spectrum is relatively simple due to the molecule's symmetry. The piperidone ring exists in a dynamic equilibrium of chair conformations. On the NMR timescale at room temperature, this rapid interconversion leads to time-averaged signals, resulting in chemical and magnetic equivalence for the protons at positions 2 and 6, and for those at 3 and 5.
-
The triplet at approximately 3.70 ppm corresponds to the four protons on the carbons adjacent to the nitrogen atom (C2 and C6).
-
The triplet at around 2.45 ppm is assigned to the four protons on the carbons adjacent to the carbonyl group (C3 and C5).
-
The prominent singlet at 1.48 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group.
¹H NMR Spectrum of this compound
The introduction of a methyl group at the C3 position breaks the symmetry of the piperidine ring, leading to a more complex ¹H NMR spectrum. The stereochemistry at C3 (racemic mixture of R and S enantiomers) and the conformational preference of the methyl group (axial vs. equatorial) will significantly influence the spectrum.
Table 2: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1-3.9 | m | 2H | H2eq, H6eq |
| ~3.2-3.0 | m | 2H | H2ax, H6ax |
| ~2.7-2.5 | m | 1H | H3 |
| ~2.4-2.2 | m | 2H | H5 |
| 1.47 | s | 9H | -C(CH₃)₃ |
| ~1.1 | d, J ≈ 7 Hz | 3H | 3-CH₃ |
Note: The chemical shifts, multiplicities, and coupling constants are approximate and based on typical values for such structures. The multiplets for the ring protons are often complex and may overlap.
Spectral Interpretation:
The presence of the C3-methyl group leads to distinct signals for each of the piperidine ring protons. The chair conformation is still expected to be the most stable, but the methyl group will preferentially occupy the equatorial position to minimize steric interactions.
-
The protons on the carbons adjacent to the nitrogen (C2 and C6) are now diastereotopic and give rise to separate, complex multiplets in the region of 4.1-3.0 ppm.
-
The proton at C3, now a methine, appears as a multiplet around 2.6 ppm. Its coupling pattern will be influenced by the adjacent protons on C2 and the methyl group.
-
The protons on C5 are also diastereotopic and will appear as distinct multiplets.
-
The characteristic singlet for the Boc group remains at approximately 1.47 ppm.
-
A doublet at around 1.1 ppm, integrating to three protons, is indicative of the methyl group at the C3 position, coupled to the H3 proton.
Comparative Analysis: The Impact of the 3-Methyl Group
Comparing the spectra of the two compounds reveals the significant influence of the 3-methyl substituent:
-
Symmetry Breaking: The most apparent difference is the loss of symmetry in the 3-methyl derivative, which transforms the simple spectrum of the unsubstituted analog into a more complex one with distinct signals for each ring proton.
-
Chemical Shift Changes: The introduction of the electron-donating methyl group at C3 causes a downfield shift of the adjacent H2 protons and an upfield shift of the H5 protons compared to the unsubstituted analog.
-
Conformational Locking: While the unsubstituted piperidone undergoes rapid chair-chair interconversion, the 3-methyl derivative will have a strong preference for the conformation where the methyl group is in the equatorial position. This can lead to more defined axial and equatorial proton signals with distinct coupling constants. For instance, large diaxial couplings (J ≈ 10-13 Hz) may be observable between axial protons.
Visualizing Molecular Structure and NMR Principles
To better understand the relationships between the molecular structure and the NMR data, the following diagrams are provided.
Caption: Molecular structures of the compared piperidone derivatives.
Caption: A typical workflow for ¹H NMR-based structural elucidation.
Conclusion
The ¹H NMR characterization of this compound, especially when compared to its unsubstituted analog, provides a clear illustration of fundamental NMR principles. The introduction of a single methyl group dramatically alters the symmetry and conformational dynamics of the piperidine ring, resulting in a more complex and information-rich spectrum. A thorough understanding of these spectral differences is essential for chemists to confirm the identity and purity of such important synthetic intermediates, thereby ensuring the successful progression of drug discovery and development programs.
Mass spectrometry analysis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Introduction
In the landscape of modern drug development, the structural and quantitative analysis of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. One such critical intermediate is this compound, a key building block in the synthesis of advanced therapeutics, including Janus kinase (Jak3) inhibitors like CP-690550.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties.[2]
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of this piperidone derivative. We will delve into the causality behind methodological choices, compare the premier technique—Liquid Chromatography-Mass Spectrometry (LC-MS)—with its alternative, Gas Chromatography-Mass Spectrometry (GC-MS), and contextualize these methods against other essential analytical techniques. The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a practical, field-proven framework for robust and reliable analysis.
The Core Analytical Challenge: Structural Instability
The primary challenge in analyzing this compound lies in its molecular structure. The molecule contains a tert-butoxycarbonyl (Boc) protecting group, which is notoriously susceptible to degradation under common analytical conditions. This group is thermally labile and can undergo facile fragmentation even under the relatively mild conditions of an electrospray ionization (ESI) source.[3][4] Specifically, the Boc group is prone to a McLafferty-type rearrangement, leading to the loss of isobutylene, or thermal decomposition in a hot GC injector, which can yield the deprotected piperidone.[4] This inherent instability dictates the choice of analytical strategy, demanding methods that preserve the molecule's integrity to ensure accurate characterization and quantification.
Mass Spectrometry-Based Approaches: A Head-to-Head Comparison
Mass spectrometry is the definitive technique for confirming molecular weight and elucidating the structure of intermediates. However, the choice of sample introduction and ionization method is critical.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Method
For thermally sensitive and moderately polar compounds, LC-MS is the superior choice as it circumvents the high temperatures required for volatilization in GC.[] Coupling high-performance liquid chromatography (HPLC) with a mass spectrometer, typically using an ESI source, allows for the analysis of the intact molecule in solution.
Causality of Method Choice: The primary reason for selecting LC-ESI-MS is the preservation of the thermally labile Boc group. ESI is a soft ionization technique that transfers ions from solution to the gas phase with minimal internal energy, reducing the likelihood of in-source decay compared to thermal methods. The use of a reversed-phase C18 column provides excellent separation of the analyte from impurities, and an acidic mobile phase modifier (e.g., formic acid) ensures efficient protonation of the basic piperidine nitrogen, making it readily detectable in positive ion mode.[6]
Detailed Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in 50:50 acetonitrile:water.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase conditions.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan (m/z 50-500) to identify the precursor ion, followed by a Product Ion Scan (MS/MS) of the primary precursor.
-
Precursor Ion: The protonated molecule, [M+H]⁺, is expected at m/z 214.14.
-
Collision Energy: Ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Expected ESI Fragmentation Pattern
The fragmentation of the protonated molecule is predictable and provides definitive structural confirmation. The primary fragmentation pathways involve the loss of moieties associated with the Boc group.
Caption: Predicted ESI fragmentation pathway for protonated this compound.
Data Summary: Key ESI Fragments
| m/z (Calculated) | Ion Formula | Description |
| 214.14 | [C₁₁H₂₀NO₃]⁺ | Protonated Molecule [M+H]⁺ |
| 158.09 | [C₇H₁₂NO₃]⁺ | Loss of isobutylene (C₄H₈) via McLafferty rearrangement.[4] |
| 114.09 | [C₆H₁₂NO]⁺ | Loss of the complete Boc-carbonyl group (C₅H₈O₂) or subsequent loss of CO₂ from the m/z 158 fragment. |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation, a hallmark of Boc-protected compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Conditional Alternative
GC-MS is a powerful technique for volatile compounds and provides highly reproducible fragmentation patterns for library matching.[6] However, its application to this specific analyte is fraught with peril due to the high temperatures of the GC injection port.
Causality of Method Choice: The primary justification for attempting GC-MS would be for screening volatile impurities or for laboratories where LC-MS is unavailable. The key to success is minimizing the injector temperature to prevent on-column degradation of the Boc group. Electron Ionization (EI) at 70 eV is a high-energy method that will extensively fragment the molecule, making the molecular ion peak likely weak or absent, but providing a detailed fingerprint for identification.
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution in a volatile solvent such as ethyl acetate or dichloromethane.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/Splitless. Use a low injection temperature (e.g., 150-180 °C) to minimize thermal degradation.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 40-300).
-
Expected EI Fragmentation Pattern
Under EI conditions, the molecular ion will readily fragment. The most prominent fragmentation pathways for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom and cleavage of ring bonds.[6]
Caption: Potential EI fragmentation pathways for this compound.
Data Summary: Key EI Fragments
| m/z | Ion Description | Comments |
| 213 | Molecular Ion [M]⁺• | Likely to be very low in abundance or completely absent. |
| 156 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical from the Boc group. |
| 113 | [Deprotected Piperidone]⁺• | Result of thermal degradation in the injector. Its presence indicates analytical artifact. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, typically the base peak in the spectrum. |
Comparative Analysis with Alternative Techniques
While mass spectrometry is indispensable, a comprehensive analytical workflow in drug development relies on orthogonal techniques. Each method provides a different piece of the puzzle.
| Technique | Information Provided | Sensitivity | Throughput | Key Limitations & Role |
| LC-MS/MS | Molecular Weight, Structural Fragments, Quantification | High (pg-ng) | High | Requires optimization; potential for in-source fragmentation. Role: Primary tool for identification, characterization, and quantification. |
| GC-MS | Structural Fragments (Fingerprint) | High (pg-ng) | High | High risk of thermal degradation leading to inaccurate results for this analyte.[4] Role: Not recommended; for impurity profiling of volatile side products only. |
| NMR Spectroscopy | Unambiguous 3D Structure, Purity | Low (mg) | Low | Insensitive, requires pure sample, complex data analysis. Role: Gold standard for definitive structure elucidation of the bulk material. |
| HPLC-UV | Purity, Quantification | Moderate (µg) | Very High | Provides no structural information; requires a chromophore. Role: Routine quality control (QC) for purity and assay after method validation. |
| FTIR Spectroscopy | Functional Group Identification | Moderate (µg-mg) | High | Limited structural information; not suitable for quantification.[7] Role: Quick confirmation of functional groups (e.g., C=O, N-H) in raw materials. |
Integrated Analytical Workflow
The logical flow for analyzing a new batch of this compound integrates these techniques for a self-validating system.
Caption: An integrated workflow for the comprehensive analysis and quality control of the target compound.
Conclusion and Recommendations
For the comprehensive and accurate analysis of This compound , Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the unequivocally superior method. It provides the sensitivity and structural information required for confident identification and quantification while minimizing the risk of analyte degradation that plagues GC-based approaches. The fragmentation pattern, characterized by the loss of isobutylene (m/z 158.09) and the presence of the tert-butyl cation (m/z 57.07), serves as a reliable fingerprint.
While GC-MS should be avoided for direct analysis of the parent compound, it may have niche applications in identifying volatile, thermally stable impurities. For a complete analytical package, LC-MS should be used in concert with NMR for initial, unambiguous structural confirmation and with a validated HPLC-UV method for high-throughput, routine quality control in a production environment. This multi-faceted approach ensures the highest degree of scientific integrity and trustworthiness in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Introduction: The Significance of a Substituted Piperidone Core
The tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure, combined with the synthetically versatile ketone and Boc-protected amine functionalities, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules. The strategic placement of the methyl group at the C-3 position introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate: the classical Dieckmann condensation for ring formation and the more direct α-alkylation of a pre-existing piperidone ring via Stork enamine chemistry. This analysis is supported by detailed experimental protocols and a discussion of the mechanistic rationale behind each approach, aimed at equipping researchers with the knowledge to select the most suitable pathway for their specific needs.
Route 1: De Novo Ring Construction via Dieckmann Condensation
The Dieckmann condensation is a venerable and reliable method for the formation of five- and six-membered rings, proceeding through an intramolecular Claisen condensation of a diester.[1][2] This pathway constructs the piperidone ring from an acyclic precursor, offering flexibility in the introduction of substituents prior to cyclization.
Mechanistic Rationale
The synthesis commences with the preparation of a suitable N-substituted amino diester. This precursor is then subjected to a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of one of the ester moieties to form an enolate.[3] This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, forming a cyclic β-keto ester intermediate.[2][4] Crucially, the reaction is driven to completion by the deprotonation of the acidic α-proton of the newly formed β-keto ester, a thermodynamically favorable acid-base reaction.[2] Subsequent acidic workup followed by hydrolysis and decarboxylation of the β-keto ester furnishes the desired 3-methyl-4-piperidone. The final step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Dieckmann Condensation Route
Step 1: Synthesis of Diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate
-
To a solution of tert-butyl acrylate (2 equivalents) in ethanol, add a solution of ammonia in ethanol.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Remove the solvent under reduced pressure. The resulting crude diethyl 3,3'-(azanediyl)dipropanoate is then dissolved in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Stir the mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected diester.
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
To a solution of the N-Boc protected diester (1 equivalent) in anhydrous toluene, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) portion-wise under an inert atmosphere.[4]
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.[4]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.
-
To the crude β-keto ester, add a 3 M aqueous solution of hydrochloric acid and heat to reflux for 4-8 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: N-Boc Protection
-
Dissolve the crude 3-methyl-4-piperidone in dichloromethane and add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the final product.
Visualizing the Dieckmann Condensation Workflow
Caption: Workflow for the synthesis via Dieckmann Condensation.
Route 2: α-Alkylation of N-Boc-4-piperidone via Stork Enamine Synthesis
The Stork enamine alkylation offers a more convergent approach, starting from the commercially available N-Boc-4-piperidone.[5] This method avoids the de novo construction of the piperidine ring and instead focuses on the selective introduction of the methyl group at the α-position to the carbonyl.[6]
Mechanistic Rationale
This strategy hinges on the conversion of the ketone into a more nucleophilic enamine intermediate.[7] N-Boc-4-piperidone is reacted with a secondary amine, such as pyrrolidine or morpholine, in the presence of an acid catalyst to form the corresponding enamine.[7] The enamine, through resonance, possesses a nucleophilic α-carbon that can readily react with electrophiles.[5] In this case, an SN2 reaction with a methylating agent, such as methyl iodide, introduces the desired methyl group at the C-3 position.[6] The reaction proceeds through an iminium salt intermediate, which is subsequently hydrolyzed with aqueous acid to regenerate the ketone, yielding the final α-methylated product.[7] A key advantage of this method is that it generally leads to mono-alkylation, avoiding the poly-alkylation issues that can plague direct enolate alkylations.[5]
Experimental Protocol: Stork Enamine Alkylation Route
Step 1: Enamine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve N-Boc-4-piperidone (1 equivalent) in toluene.
-
Add pyrrolidine (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux, azeotropically removing water until the reaction is complete (typically 4-6 hours), as monitored by the cessation of water collection.[7]
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude enamine is typically used in the next step without further purification.
Step 2: α-Methylation
-
Dissolve the crude enamine in an aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a precipitate (the iminium salt) may be observed.[7]
-
Monitor the reaction by TLC for the consumption of the enamine.
Step 3: Hydrolysis
-
To the reaction mixture containing the iminium salt, add a 1 M aqueous solution of hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis.[7]
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizing the Stork Enamine Alkylation Workflow
Caption: Workflow for the synthesis via Stork Enamine Alkylation.
Comparative Analysis
| Feature | Route 1: Dieckmann Condensation | Route 2: Stork Enamine Alkylation |
| Starting Materials | Acyclic amino diester (requires synthesis) | N-Boc-4-piperidone (commercially available) |
| Number of Steps | Typically 3-4 steps from simple precursors | 3 steps from a more complex starting material |
| Key Transformation | Intramolecular cyclization | α-Alkylation of an enamine |
| Reagents & Conditions | Strong base (NaH), high temperatures | Mild acid/base catalysis, moderate temperatures |
| Control of Selectivity | Ring formation is generally efficient for 6-membered rings | Mono-alkylation is favored over poly-alkylation |
| Scalability | Can be scalable, but may require careful control of the cyclization step | Generally scalable and amenable to large-scale synthesis |
| Overall Yield | Variable, dependent on the efficiency of each step | Generally moderate to good yields |
| Advantages | Builds the core scaffold, allows for precursor modification | Convergent, starts from an advanced intermediate, milder conditions |
| Disadvantages | Longer overall sequence, potentially harsh conditions | Requires handling of volatile and reactive methyl iodide |
Conclusion and Recommendations
Both the Dieckmann condensation and the Stork enamine alkylation represent viable and effective strategies for the synthesis of this compound.
The Dieckmann condensation is a powerful tool for the de novo synthesis of the piperidone ring. Its main advantage lies in the ability to construct the core heterocycle from simple, acyclic starting materials. This approach is particularly valuable when the required precursors are readily accessible or when modifications to the backbone of the molecule are desired before cyclization. However, this route is generally longer and may involve more challenging reaction conditions, including the use of strong bases and high temperatures.
In contrast, the Stork enamine alkylation offers a more convergent and often more efficient route, leveraging the availability of N-Boc-4-piperidone. The milder reaction conditions and the inherent selectivity for mono-alkylation make this an attractive method for the late-stage introduction of the C-3 methyl group. For many applications, particularly in a drug discovery setting where rapid access to analogues is crucial, the Stork enamine approach is likely to be the preferred method due to its efficiency and operational simplicity.
The ultimate choice of synthetic route will depend on the specific project goals, the availability and cost of starting materials, and the desired scale of the synthesis. For laboratory-scale synthesis and rapid analogue generation, the Stork enamine alkylation is highly recommended. For process development and large-scale manufacturing, a thorough evaluation of both routes, considering factors such as cost of goods and process safety, would be prudent.
References
- 1. leapchem.com [leapchem.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Alternative Building Blocks for Tofacitinib Synthesis
For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a constant pursuit of efficiency, scalability, and cost-effectiveness. Tofacitinib, a potent Janus kinase (JAK) inhibitor, represents a significant therapeutic advancement for autoimmune diseases like rheumatoid arthritis.[1][2] Its molecular structure, featuring a pyrrolo[2,3-d]pyrimidine core and a chiral disubstituted piperidine ring, presents unique synthetic challenges.[3][4] This guide provides an in-depth comparison of established and alternative building blocks for the synthesis of Tofacitinib, offering experimental insights to inform strategic decisions in your research and development endeavors.
The Mechanism of Action: Targeting the JAK-STAT Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3.[3][5] This inhibition disrupts the JAK-STAT signaling pathway, a critical communication cascade for numerous cytokines and growth factors involved in inflammation and immune responses.[6][7] By blocking this pathway, Tofacitinib effectively dampens the inflammatory processes that drive autoimmune diseases.[5]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Retrosynthetic Analysis of Tofacitinib
A common retrosynthetic disconnection of Tofacitinib reveals two key building blocks: the (3R,4R)-4-methyl-3-(methylamino)piperidine moiety and the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.[4] The primary challenge and cost driver in Tofacitinib synthesis lies in the stereoselective construction of the chiral piperidine ring.[8][9]
Caption: Retrosynthetic analysis of Tofacitinib.
Comparative Analysis of Synthetic Routes to the Chiral Piperidine Intermediate
The synthesis of the (3R,4R)-4-methyl-3-(methylamino)piperidine intermediate is a critical aspect of the overall Tofacitinib production. Various strategies have been developed, each with its own set of advantages and disadvantages.
Route 1: Pfizer's Original Route from 4-Picoline
The initial synthesis developed by Pfizer starts from readily available and inexpensive 4-picoline.[10] This route involves a multi-step process including benzylation, reduction, hydroboration-oxidation, and reductive amination.[11] While this approach is well-established, it often requires chromatographic purification and can result in a mixture of diastereomers, necessitating a resolution step which can lower the overall yield.[10]
Route 2: An Alternative Approach from 3-Amino-4-methylpyridine
An alternative and often more efficient route commences with 3-amino-4-methylpyridine.[8][9] This pathway typically involves N-acylation, quaternization of the pyridine ring with a benzyl halide, and subsequent reduction.[8][9] This method can offer improved yields and stereoselectivity compared to the 4-picoline route.
Route 3: Asymmetric Synthesis Strategies
To circumvent the need for chiral resolution, several asymmetric syntheses have been developed. One notable approach starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and utilizes an asymmetric hydrogenation catalyzed by a chiral ligand like (S)-Tol-BINAP to establish the desired stereochemistry.[11] This method can provide high enantiomeric excess, leading to a more streamlined and efficient synthesis.[11]
Route 4: Chiral Pool Synthesis
Utilizing a chiral pool approach, where the desired stereochemistry is inherent in the starting material, is another elegant strategy. For instance, a synthesis starting from L-malic acid has been reported to produce the key piperidine intermediate in 16 steps with a good overall yield and high enantiomeric purity.[12] Another approach utilizes (5S)-5-hydroxypiperidin-2-one as the chiral starting material.[12]
| Synthetic Route | Starting Material | Key Steps | Reported Overall Yield | Advantages | Disadvantages |
| Route 1 (Pfizer) | 4-Picoline | Benzylation, NaBH4 reduction, Hydroboration-oxidation, Reductive amination | Moderate | Inexpensive starting material | Long sequence, mixture of isomers, requires resolution |
| Route 2 | 3-Amino-4-methylpyridine | N-acylation, Benzylation, Reduction, Resolution | Improved yield over Route 1[8] | Readily available starting material, potentially higher yielding[8] | Still requires a resolution step |
| Route 3 (Asymmetric) | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Asymmetric hydrogenation | 49-50%[11] | High enantioselectivity, avoids resolution[11] | More expensive catalysts and starting materials |
| Route 4 (Chiral Pool) | L-Malic Acid | 16 steps | 26%[12] | High enantiomeric purity from a cheap chiral source | Long synthetic sequence[12] |
| Route 4 (Chiral Pool) | (5S)-5-hydroxypiperidin-2-one | 10 steps | 9.5%[12] | High enantiomeric purity | Long synthetic sequence[12] |
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is generally more straightforward than the chiral piperidine fragment. A common and efficient method involves the reaction of 1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This intermediate is commercially available, but for large-scale production, an efficient in-house synthesis is often preferred.
The Coupling Reaction: Assembling Tofacitinib
With both key building blocks in hand, the final step is their coupling to form the Tofacitinib backbone. Two primary methods are employed for this crucial transformation: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a robust and widely used method for coupling the chiral piperidine with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4] This reaction typically proceeds under basic conditions, with a base such as potassium carbonate (K₂CO₃) in a suitable solvent like water or an organic solvent.[13]
Mitsunobu Reaction
An alternative approach involves a Mitsunobu reaction between a hydroxy-functionalized piperidine precursor and the pyrrolo[2,3-d]pyrimidine moiety.[4] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15] A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center, which can be strategically employed in the synthesis.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. research.unl.pt [research.unl.pt]
- 5. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu Reaction [organic-chemistry.org]
Navigating the Synthesis Maze: A Cost-Effective Guide to tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate Alternatives
For researchers, scientists, and professionals in drug development, the 3-methyl-4-piperidone scaffold is a cornerstone in the synthesis of a multitude of bioactive molecules. The tert-butoxycarbonyl (Boc) protected variant, tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate, is a widely used building block due to its stability and ease of use. However, the premium price of this reagent can be a significant impediment to cost-effective drug discovery and development. This guide provides an in-depth technical comparison of viable, more economical alternatives, supported by experimental data, to empower researchers with informed choices for their synthetic strategies.
The Central Role of the 3-Methyl-4-Piperidone Core and the Cost of Protection
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The 3-methyl-4-oxo substitution pattern provides a key handle for introducing molecular diversity, particularly through reductive amination to generate 4-amino-3-methylpiperidine derivatives. The choice of the nitrogen protecting group is a critical consideration, balancing stability during synthetic transformations with the ease and cost of its eventual removal.
The Boc group offers excellent stability under a wide range of reaction conditions but its introduction and the cost of the raw materials contribute to the high price of the final product. This guide explores alternatives that offer a more favorable economic profile without compromising synthetic utility.
Cost-Effective Alternatives: A Head-to-Head Comparison
Several commercially available or readily synthesizable alternatives to N-Boc-3-methyl-4-piperidone present compelling options for cost-conscious research and development. The primary contenders are the N-benzyl (Bn), N-benzyloxycarbonyl (Cbz), and the unprotected hydrochloride (HCl) salt.
| Compound | Protecting Group | Approx. Price (USD/g) | Key Advantages | Key Disadvantages |
| This compound | Boc | ~$115/10g[1] | High stability, mild deprotection with acid. | High cost. |
| N-Benzyl-3-methyl-4-piperidone | Benzyl (Bn) | ~$368/1g[2] | Lower cost, stable to many reagents. | Deprotection requires catalytic hydrogenation, which may not be compatible with other functional groups. |
| N-Cbz-3-methyl-4-piperidone | Cbz | ~$963/kg[3] | Relatively low cost, deprotection via hydrogenation or acidic conditions.[4][5] | Susceptible to cleavage under standard catalytic hydrogenation conditions.[6] |
| 3-Methylpiperidin-4-one hydrochloride | None | ~$140/5g[6] | Lowest cost, readily available. | Requires N-protection in a separate step for many applications. |
Note: Prices are approximate and subject to change based on supplier and purity.
Performance in a Key Transformation: Reductive Amination
Reductive amination is a critical reaction for elaborating the 4-piperidone core. The choice of N-protecting group can significantly impact the efficiency of this transformation. The following table summarizes representative yields for the reductive amination of different N-protected 4-piperidones.
| N-Protecting Group | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Boc | Aniline | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | ~84 | [7] |
| Cbz | Benzylamine | Pd(OH)₂/C, H₂ | Methanol/Water | 70-78 | [6] |
| Benzyl | Benzylamine | Sodium Borohydride | Methanol | 72 | [6] |
Analysis of Performance:
-
N-Boc: Generally provides high yields under mild conditions with sodium triacetoxyborohydride, a common and selective reducing agent.[7]
-
N-Cbz: Can be a strategic choice as the protecting group can be cleaved in a one-pot reductive amination/deprotection sequence using catalytic hydrogenation.[6] However, if the Cbz group needs to be retained, alternative non-catalytic reduction methods should be employed.
-
N-Benzyl: Is stable under many reductive amination conditions and offers good yields.[6] Its removal via hydrogenolysis is a distinct step that needs to be factored into the overall synthetic plan.
Synthetic Accessibility: In-House Preparation of Alternatives
For large-scale applications, in-house synthesis of these piperidone building blocks can offer significant cost savings.
Synthesis of N-Benzyl-3-methyl-4-piperidone
A common route to N-benzyl-3-methyl-4-piperidone involves the reaction of 3-hydroxy-4-methylpyridine with benzyl chloride, followed by reduction and oxidation.[8]
Synthetic pathway for N-Benzyl-3-methyl-4-piperidone.
Synthesis of 3-Methyl-4-piperidone Hydrochloride
A cost-effective synthesis of the unprotected hydrochloride salt can be achieved from readily available starting materials like methylamine and ethyl acrylate via a Dieckmann condensation followed by hydrolysis and decarboxylation.[9]
Cost-effective synthesis of 3-Methyl-4-piperidone HCl.
Deprotection Strategies: The Final Hurdle
The choice of protecting group is intrinsically linked to its removal. The following workflows illustrate the deprotection of the key alternatives.
N-Benzyl Deprotection
The benzyl group is typically removed by catalytic transfer hydrogenation.
Deprotection of an N-Benzyl protected piperidine.
N-Cbz Deprotection
The Cbz group offers flexibility, with deprotection achievable through either catalytic hydrogenation or acidic conditions.[4][5]
Deprotection strategies for an N-Cbz protected piperidine.
Experimental Protocols
Reductive Amination of N-Benzyl-4-piperidone (Representative Protocol) [6]
-
Imine Formation: Dissolve N-Benzyl-4-piperidone (1.0 equivalent) and benzylamine (1.0 equivalent) in methanol. Stir the solution at room temperature for 2-4 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions.
-
Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification.
Deprotection of N-Cbz Group under Acidic Conditions (Representative Protocol) [4]
-
Reaction Setup: To a solution of the N-Cbz protected piperidine derivative in a suitable solvent (e.g., isopropanol), add a solution of HCl in the same solvent (e.g., IPA·HCl).
-
Reaction: Heat the reaction mixture to 65-75°C and maintain for 4 hours, monitoring by TLC or LC-MS for completion.
-
Workup: Cool the reaction mixture and distill off the solvent under vacuum.
-
Isolation: Add a suitable solvent like ethyl acetate to the crude product, stir, and then cool to induce precipitation. Filter the solid to obtain the deprotected product as its hydrochloride salt.
Conclusion and Recommendations
The selection of a protecting group for the 3-methyl-4-piperidone core is a strategic decision with significant implications for cost and synthetic efficiency. While this compound offers convenience, its high cost can be a major constraint.
-
For projects where cost is a primary driver, 3-Methylpiperidin-4-one hydrochloride is the most economical starting point, although it necessitates an additional protection step.
-
N-Benzyl-3-methyl-4-piperidone provides a good balance of cost-effectiveness and stability, making it a strong contender for many applications.
-
N-Cbz-3-methyl-4-piperidone offers the advantage of versatile deprotection conditions, including the possibility of a one-pot reductive amination and deprotection sequence.
Ultimately, the optimal choice will depend on the specific synthetic route, the compatibility of functional groups present in the molecule, and the scale of the synthesis. This guide provides the foundational data and insights to enable researchers to make a well-informed and cost-effective decision.
References
- 1. 4-Piperidone synthesis [organic-chemistry.org]
- 2. usbio.net [usbio.net]
- 3. indiamart.com [indiamart.com]
- 4. tdcommons.org [tdcommons.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. scispace.com [scispace.com]
- 9. globethesis.com [globethesis.com]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of Chiral Piperidines
Introduction: The Enduring Significance of Chiral Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Its three-dimensional structure is crucial for biological activity, making the stereoselective synthesis of chiral piperidines a paramount objective for researchers in drug discovery and development. This guide provides a comparative analysis of leading catalytic systems for the asymmetric synthesis of these valuable N-heterocycles, offering field-proven insights and experimental data to inform your catalyst selection. We will delve into the mechanistic nuances, practical advantages, and inherent limitations of organocatalysis, transition-metal catalysis, and biocatalysis, enabling you to make informed decisions for your synthetic challenges.
I. Organocatalysis: The Rise of Metal-Free Asymmetric Induction
Organocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules, circumventing the need for often toxic and expensive heavy metals. Proline and its derivatives are cornerstone organocatalysts, frequently employed in elegant cascade reactions to construct complex chiral piperidine frameworks with high enantioselectivity.[3][4][5]
Mechanistic Rationale: Iminium and Enamine Activation
The efficacy of proline-based organocatalysts stems from their ability to activate substrates through the transient formation of nucleophilic enamines and electrophilic iminium ions. This dual activation mode facilitates a variety of asymmetric transformations, including Michael additions, Mannich reactions, and Diels-Alder reactions, often in a cascade sequence to rapidly build molecular complexity.[6]
Logical Workflow for Proline-Catalyzed Piperidine Synthesis
Caption: Proline-catalyzed cascade for chiral piperidine synthesis.
Performance Comparison: Organocatalysis
| Catalyst System | Substrate Example | Yield (%) | ee (%) | dr | Key Advantages | Limitations | Reference |
| L-Proline | Cinnamaldehyde + Malonamide | 73 (overall) | 98 | >19:1 | Readily available, inexpensive, metal-free | Limited to enal substrates, sensitive to steric bulk on nitrogen | [7] |
| (S)-Diphenylprolinol silyl ether | Cinnamaldehyde + Amido-malonate | up to 95 | up to >99 | up to >20:1 | High enantioselectivity, broad substrate scope | Catalyst synthesis required | [5] |
| L-Proline (Biomimetic) | Δ¹-Piperideine + Acetone | 70 | 97 | N/A | Protective-group-free, biomimetic approach | Solvent choice critical to prevent racemization | [3][4] |
Representative Experimental Protocol: Organocatalytic Synthesis of a Pelletierine Analogue[3][4]
-
Reaction Setup: To a solution of Δ¹-piperideine (0.6 mmol) in benzonitrile (0.85 mL) is added the ketone nucleophile (6 equivalents).
-
Catalyst Addition: L-proline (20 mol%) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral 2-substituted piperidine.
II. Transition-Metal Catalysis: Precision and Efficiency in Asymmetric Hydrogenation
Transition-metal catalysis, particularly asymmetric hydrogenation, offers a highly efficient and atom-economical route to chiral piperidines from readily available pyridine precursors. Rhodium complexes bearing chiral phosphine ligands have proven to be exceptionally effective for this transformation.[1][2][7][8][9][10][11][12][13][14]
Mechanistic Rationale: Asymmetric Transfer Hydrogenation
The catalytic cycle typically involves the coordination of the pyridinium salt to the chiral rhodium catalyst, followed by a series of hydride transfers from a hydrogen source, such as formic acid. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess. A key innovation in this area is the use of a reductive transamination strategy, where a chiral primary amine not only induces chirality but also replaces the original nitrogen atom of the pyridine ring.[1][2][7][8][9][14]
Catalytic Cycle for Rh-Catalyzed Reductive Transamination
Caption: Rh-catalyzed reductive transamination for chiral piperidines.
Performance Comparison: Rhodium-Catalyzed Hydrogenation
| Catalyst System | Substrate Example | Yield (%) | ee (%) | dr | Key Advantages | Limitations | Reference |
| [Cp*RhCl2]2 / (R)-PEA | 2-Phenylpyridinium salt | 85 | 98 | >20:1 | High diastereo- and enantioselectivity, broad functional group tolerance, scalable | Requires stoichiometric chiral amine | [1][7] |
| [Ir(cod)Cl]2 / (R)-SynPhos | N-Benzyl-2-phenylpyridinium bromide | 93 | 92 | N/A | High enantioselectivity for 2-substituted pyridiniums | High pressure of H2 required | [11] |
| Rh-JosiPhos / Et3N | N-Benzyl-3-phenylpyridinium salt | 82 | 90 | N/A | Effective for 3-substituted pyridiniums, base additive improves ee | Moderate enantioselectivity for some substrates | [12][13] |
Representative Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination[1][8]
-
Reaction Setup: A mixture of the pyridinium salt (0.5 mmol), the chiral primary amine (e.g., (R)-1-phenylethylamine, 10 equivalents), and formic acid (24 equivalents) is prepared in a mixture of dichloromethane and water (15:1, 4.0 mL).
-
Catalyst Addition: The rhodium catalyst, [Cp*RhCl2]2 (1 mol%), is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at 40 °C for 22 hours in air.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched piperidine.
III. Biocatalysis: Nature's Catalysts for Sustainable Synthesis
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild and environmentally benign conditions. Transaminases, in particular, have garnered significant attention for the asymmetric synthesis of chiral amines, including piperidine derivatives.[8][15][16][17][18][19][20][21]
Mechanistic Rationale: Transaminase-Mediated Asymmetric Amination
Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor, utilizing pyridoxal-5'-phosphate (PLP) as a cofactor. The enzyme's chiral active site precisely controls the stereochemical outcome of the amination, leading to the formation of a single enantiomer of the amine product with high fidelity.
Catalytic Cycle for Transaminase-Mediated Synthesis
Caption: Simplified catalytic cycle of a transaminase.
Performance Comparison: Biocatalysis
| Catalyst System | Substrate Example | Yield (%) | ee (%) | Key Advantages | Limitations | Reference |
| Immobilized ω-Transaminase (ATA-025-IMB) | 1-Boc-3-piperidone | >95 | >99 (for R-enantiomer) | High enantioselectivity, mild reaction conditions, reusable immobilized enzyme | Enzyme availability and cost, substrate scope can be limited | [8][15][16] |
| Immobilized ω-Transaminase (ATA-256-IMB) | 1-Boc-3-piperidone | >95 | >99 (for S-enantiomer) | Access to the opposite enantiomer | Enzyme availability and cost | [8][15][16] |
| Transaminase Cascade | 1-Boc-3-piperidone + Lipase | N/A | N/A | Enables multi-step synthesis in one pot | Requires careful optimization of reaction conditions for enzyme compatibility | [22] |
Representative Experimental Protocol: Transaminase-Mediated Synthesis of (R)-3-Amino-1-Boc-piperidine[9][16][17]
-
Reaction Setup: In a suitable vessel, add triethanolamine buffer (100 mM, pH 7.5), isopropylamine (1.1 M), pyridoxal-5'-phosphate (PLP, 1.4 mM), and the immobilized ω-transaminase (e.g., ATA-025-IMB, 200 mg).
-
Substrate Addition: Stir the mixture at 35 °C for 5 minutes, then add a preheated solution of 1-Boc-3-piperidone (0.26 mmol) in DMSO.
-
Reaction Conditions: Stir the reaction mixture at 35 °C and 550 rpm for 24 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up and Purification: Upon completion, filter off the immobilized enzyme (which can be washed and reused). Extract the aqueous phase with an appropriate organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The choice of catalyst for the asymmetric synthesis of chiral piperidines is a critical decision that hinges on several factors, including substrate scope, desired enantioselectivity, scalability, cost, and environmental impact.
-
Organocatalysis offers a metal-free and often inexpensive option, particularly for the synthesis of highly functionalized piperidines through cascade reactions. However, catalyst loading can sometimes be high, and substrate scope may be limited.
-
Transition-metal catalysis , especially rhodium-catalyzed asymmetric hydrogenation, provides a highly efficient and broadly applicable method for accessing chiral piperidines from simple pyridine precursors with excellent enantioselectivity. The requirement for precious metals and, in some cases, high-pressure equipment are potential drawbacks.
-
Biocatalysis represents a green and highly selective approach, operating under mild conditions with exceptional enantiocontrol. The main challenges lie in the availability and cost of enzymes, as well as their sometimes-limited substrate tolerance, although ongoing research in enzyme engineering is rapidly addressing these limitations.
By carefully considering the strengths and weaknesses of each catalytic system, researchers can select the most appropriate method to efficiently and stereoselectively synthesize the chiral piperidine scaffolds vital for the advancement of pharmaceutical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly enantioselective organocatalytic synthesis of piperidines. Formal synthesis of (?)-Paroxetine - ePrints Soton [eprints.soton.ac.uk]
- 6. Enantioselective organo-cascade catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 9. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 15. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines [mdpi.com]
- 18. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 20. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of an amine transaminase-lipase cascade for chiral amide synthesis under flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate Purity
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building block like tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a crucial intermediate in the synthesis of various therapeutic agents, robust and validated analytical methods are imperative.[1] This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the theoretical underpinnings, practical considerations, and validation strategies for each method, supported by experimental data and protocols.
The Criticality of Purity for Piperidine Derivatives
The piperidine scaffold is a ubiquitous feature in a multitude of pharmaceuticals, contributing to their desired pharmacological activity.[2] Consequently, the purity of piperidine-containing intermediates like this compound directly impacts the impurity profile of the final drug substance.[3] Potential impurities can arise from the synthesis process, degradation, or storage and may include starting materials, by-products, and stereoisomers.[4] A thorough understanding and control of these impurities are mandated by regulatory agencies worldwide.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical method hinges on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., routine quality control, reference standard characterization). The table below provides a high-level comparison of HPLC, GC, and qNMR for the purity determination of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei.[5] |
| Applicability to Analyte | Well-suited for non-volatile and thermally labile compounds. The target molecule is amenable to HPLC analysis. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds. | Applicable to any soluble compound with NMR-active nuclei. Provides structural and quantitative information. |
| Primary Strengths | Versatility, robustness, and wide applicability in pharmaceutical analysis.[6] | High resolution and sensitivity for volatile compounds.[7] | Absolute quantification without the need for a specific reference standard of the analyte, provides structural confirmation.[8] |
| Primary Limitations | Requires a reference standard for quantification, can be solvent-intensive. | Limited to volatile and thermally stable compounds, potential for thermal degradation of the analyte. | Lower sensitivity compared to chromatographic techniques, higher instrument cost. |
| Typical Use Case | Routine purity testing, stability studies, and quality control. | Analysis of residual solvents and volatile impurities. | Purity determination of reference standards, quantification of mixtures, and structural elucidation of impurities. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds.[6] For this compound, a reversed-phase HPLC method with UV detection is the most logical approach.
The Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process.[9] The goal is to achieve adequate resolution of the main peak from all potential impurities with good peak shape and sensitivity.
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC purity determination.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a stability-indicating HPLC method, capable of separating the main compound from its potential degradation products.
1. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape for the basic piperidine nitrogen. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-32 min (80-20% B), 32-40 min (20% B) | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 210 nm | The carboxyl and keto groups have some UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
2. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Concentration: 1.0 mg/mL
-
Procedure: Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Validation Parameters (as per ICH Q2(R1) guidelines): [10]
| Parameter | Acceptance Criteria |
| Specificity | The peak for the main compound should be free from interference from impurities and degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | 98.0% to 102.0% recovery at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Gas Chromatography (GC): A High-Resolution Tool for Volatile Compounds
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] While this compound has a moderate boiling point, GC can be employed, particularly for the detection of volatile impurities and residual solvents.
Experimental Protocol: GC-MS for Impurity Profiling
Coupling GC with a Mass Spectrometer (MS) provides an unparalleled tool for the identification of unknown impurities.
1. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas for MS compatibility. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without degradation. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min | A temperature program is essential to separate compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-450 m/z | Covers the expected mass range of the analyte and its potential impurities. |
2. Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate
-
Sample Concentration: 1.0 mg/mL
-
Procedure: Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
3. Data Analysis:
The purity is typically determined by area percent, and the identification of impurities is achieved by comparing their mass spectra with a library (e.g., NIST).
Diagram: GC-MS Logical Flow
Caption: Logical flow of GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Method
qNMR has emerged as a primary analytical method for purity determination due to its ability to provide absolute quantification without the need for a structurally identical reference standard.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]
The Power of a Self-Validating System
A key advantage of qNMR is that a single experiment can provide information on structure, purity, and the presence of impurities, making it a highly efficient and self-validating technique.
Experimental Protocol: ¹H qNMR for Purity Assay
1. Sample Preparation:
-
Internal Standard: A certified reference material with high purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).
-
Procedure:
-
Accurately weigh about 10-20 mg of the sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution by vortexing or sonication.
-
2. NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion. |
| Pulse Program | A simple 90° pulse sequence | Ensures quantitative excitation. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation and accurate integration. |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64) | Improves precision. |
| Acquisition Time | ≥ 3 seconds | Provides adequate digital resolution. |
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Diagram: qNMR Purity Calculation Logic
Caption: Logic for qNMR purity calculation.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity validation of this compound, a multi-faceted approach is recommended.
-
HPLC serves as the ideal method for routine quality control, offering a balance of performance, cost, and ease of use. A validated stability-indicating HPLC method is essential for monitoring purity throughout the drug development lifecycle.
-
GC-MS is invaluable for identifying and quantifying volatile impurities and residual solvents that may not be detected by HPLC.
-
qNMR is the gold standard for the absolute purity determination of reference standards and for orthogonal verification of the purity values obtained by chromatographic methods. Its ability to provide structural information makes it a powerful tool for impurity identification.
By leveraging the strengths of each of these analytical techniques, researchers, scientists, and drug development professionals can ensure the highest quality of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. leapchem.com [leapchem.com]
- 3. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. asianpubs.org [asianpubs.org]
- 8. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide for the Safe Disposal of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 181269-69-2). As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream in a manner that ensures personnel safety, regulatory compliance, and environmental protection. The protocols herein are grounded in established safety principles and regulatory standards.
Hazard Profile and Essential Risk Assessment
A foundational principle of chemical safety is that proper disposal begins with a thorough understanding of the substance's inherent risks. This compound is a compound that presents multiple health hazards.[1] The causality behind the stringent disposal protocols is directly linked to its hazard classifications, which dictate the need for specific containment and handling measures.
Table 1: GHS Hazard Classifications
| Hazard Statement | Classification | Implication for Handling and Disposal |
|---|---|---|
| H302 | Harmful if swallowed | Prevents casual disposal; requires containment to avoid accidental ingestion by personnel or environmental release. |
| H312 | Harmful in contact with skin | Mandates the use of chemically resistant gloves and protective clothing to prevent dermal absorption. |
| H332 | Harmful if inhaled | Requires handling in well-ventilated areas or engineering controls like fume hoods to prevent respiratory exposure to dust or aerosols. |
| H315 | Causes skin irritation | Reinforces the need for protective gloves and immediate decontamination of any skin contact. |
| H319 | Causes serious eye irritation | Requires mandatory use of safety glasses or goggles to prevent severe eye damage. |
| H335 | May cause respiratory irritation | Further emphasizes the need for engineering controls and, in some scenarios, respiratory protection. |
Source: Information aggregated from supplier Safety Data Sheets (SDS).[1][2]
Personnel Protection and Engineering Controls: A Self-Validating System
The risk assessment logically dictates the required safety measures. Adherence to these protocols creates a self-validating system where potential exposure routes identified in the hazard profile are systematically blocked.
-
Engineering Controls : All handling and preparation of waste, including containerizing and labeling, should be performed in a well-ventilated area.[1] A certified chemical fume hood is the preferred control to mitigate risks of inhalation (H332, H335).[1][3] Facilities must be equipped with an operational eyewash station and safety shower in close proximity to the handling area.[3][4]
-
Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound waste[1]:
-
Eye and Face Protection : Chemical safety goggles or a face shield to protect against splashes and dust, addressing the serious eye irritation hazard (H319).[1]
-
Skin Protection : A lab coat and chemically resistant gloves (e.g., nitrile) are essential. Contaminated clothing must be removed immediately and laundered separately before reuse.[1] This is a direct countermeasure to the skin irritation and toxicity hazards (H312, H315).[1]
-
Respiratory Protection : If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved dust respirator should be worn.[1]
-
Standard Disposal Workflow: From Benchtop to Final Disposition
This section outlines the procedural steps for the routine disposal of this compound. This workflow is designed to comply with the cradle-to-grave waste management principles outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 1: Waste Segregation and Collection
Immediately upon generation, all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips), must be segregated as hazardous waste.
-
Action : Place the waste into a designated, clean, and dry waste container made of compatible material (e.g., polyethylene).[1]
-
Causality : This step prevents the cross-contamination of non-hazardous waste streams and ensures the compound is managed according to its risk profile from the outset. The container must be sealable to prevent the release of dust or fumes.[1]
Step 2: Hazardous Waste Labeling
Proper labeling is a critical compliance point under the OSHA Hazard Communication Standard.[7][8]
-
Action : Securely affix a completed hazardous waste tag or label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazard warnings/pictograms (e.g., Harmful, Irritant).
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Causality : Accurate labeling ensures that anyone handling the container, from lab personnel to waste disposal technicians, is immediately aware of its contents and the associated dangers.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Action : Store the sealed and labeled container in a designated SAA, which must be at or near the point of generation. The container must be kept closed except when adding waste. Implement secondary containment, such as a spill tray, to contain any potential leaks.[9]
-
Causality : Storing waste in a designated SAA under the control of laboratory personnel ensures proper oversight and minimizes the risk of spills. Secondary containment is an OSHA-required precaution for hazardous waste storage.[9]
Step 4: Final Disposal via Licensed Service
-
Action : Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[10]
-
Causality : Federal and state regulations mandate that hazardous chemical waste be disposed of through authorized channels to ensure it is treated in a way that neutralizes its hazards, typically through high-temperature incineration for organic compounds like this one.[10] Never dispose of this chemical down the drain or in regular trash.[1][3]
Emergency Protocol: Spill Management
Accidental spills require an immediate and systematic response to mitigate exposure and environmental contamination.
Minor Spill Protocol (Contained within a Chemical Fume Hood)
-
Alert Personnel : Inform colleagues in the immediate area.
-
Ensure PPE : Don all required PPE as described in Section 2.
-
Containment : Use dry cleanup procedures; do not use water to wash down the area initially.[1]
-
Cleanup : Gently sweep up or use an inert absorbent material to collect the spilled solid. Avoid any actions that generate dust.[1]
-
Containerize : Place all contaminated materials into a sealable, labeled hazardous waste container.[1]
-
Decontaminate : Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report : Notify your lab supervisor or EHS department of the incident.
Major Spill Protocol (Outside of a Fume Hood or Large Quantity)
-
Evacuate and Alert : Immediately alert all personnel in the vicinity and evacuate the area.[1]
-
Isolate : If safe to do so, close the doors to the affected area to contain any dust or vapors. Prevent entry into drains or waterways.[1]
-
Call for Help : Contact your institution's emergency response number or EHS department immediately. Provide the chemical name, location, and estimated quantity of the spill.[1]
-
Await Response : Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous waste emergency response under OSHA's HAZWOPER standard.[7][8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste and responding to spills involving this compound.
Caption: Decision workflow for disposal and spill response.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. epa.gov [epa.gov]
- 7. masterytcn.com [masterytcn.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. connmaciel.com [connmaciel.com]
- 10. capotchem.cn [capotchem.cn]
A Researcher's Guide to the Safe Handling of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
As a Senior Application Scientist, it is imperative to move beyond simply following protocols and to cultivate a deep, causal understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for the operational use and disposal of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 181269-69-2). The procedures outlined here are designed to be a self-validating system, ensuring that each step reinforces a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a piperidine derivative. While specific toxicity data for this exact compound is limited, the available safety data sheets (SDS) and data on structurally related compounds indicate several hazards that demand stringent control measures.[1][2] The primary risks associated with this compound are:
The causality behind these hazards lies in the chemical reactivity of the piperidine ring and its derivatives. These compounds can be irritants and sensitizers, and their dust or vapors can be harmful upon inhalation. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical goggles.[1] | Chemical-resistant gloves (e.g., nitrile). | Fully-buttoned laboratory coat. | Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator for dusts is necessary.[1] |
| Solution Preparation and Transfers | Chemical goggles. A face shield is recommended if there is a splash hazard.[3] | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. A chemical-resistant apron is advisable for larger volumes.[4] | All operations should be conducted in a certified chemical fume hood. |
| Reaction Work-up and Purification | Chemical goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat and a chemical-resistant apron. | All operations must be performed within a chemical fume hood. |
| Spill Cleanup | Chemical goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or apron over a laboratory coat. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory. |
Operational Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling and Disposal Plan
1. Pre-Operational Checks:
-
Consult the SDS: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[1]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment (spatulas, glassware, solvents, etc.) within the fume hood to minimize movement in and out of the containment area.
2. Handling the Compound:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Weighing: If handling the solid, weigh it out within the fume hood to prevent inhalation of any dust particles.[1] Use a disposable weighing boat.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
-
Transfers: Use a pipette or cannula for liquid transfers. Avoid pouring directly from one container to another to minimize the risk of spills.
3. Storage:
-
Container: Keep the compound in its original, tightly sealed container.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
4. Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but do not place yourself in the path of vapors.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6]
-
Cleanup: Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste.[1] Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
5. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Containers: Place solid waste in a clearly labeled, sealed container. Liquid waste should be collected in a separate, compatible, and labeled hazardous waste container.
-
Disposal Protocol: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1] Do not pour this chemical down the drain.[6]
6. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
